molecular formula C9H15NO B6228232 1-(hydroxymethyl)cycloheptane-1-carbonitrile CAS No. 1506467-98-6

1-(hydroxymethyl)cycloheptane-1-carbonitrile

Cat. No.: B6228232
CAS No.: 1506467-98-6
M. Wt: 153.22 g/mol
InChI Key: RVCFJLHPJIAHEK-UHFFFAOYSA-N
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Description

1-(hydroxymethyl)cycloheptane-1-carbonitrile is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.22 g/mol. The purity is usually 95.
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Properties

CAS No.

1506467-98-6

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(hydroxymethyl)cycloheptane-1-carbonitrile

InChI

InChI=1S/C9H15NO/c10-7-9(8-11)5-3-1-2-4-6-9/h11H,1-6,8H2

InChI Key

RVCFJLHPJIAHEK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CO)C#N

Purity

95

Origin of Product

United States

Foundational & Exploratory

Introduction: Navigating the Landscape of a Novel Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(hydroxymethyl)cycloheptane-1-carbonitrile and its Analogs for Researchers and Drug Development Professionals

For the researcher embarking on the synthesis and application of novel chemical entities, the journey often begins with a search for a Chemical Abstracts Service (CAS) number. In the case of 1-(hydroxymethyl)cycloheptane-1-carbonitrile , a definitive CAS number is not readily found in major chemical databases. The publicly available information, such as in the PubChem database, provides structural details but lacks this key identifier[1]. This absence suggests that the compound may be a novel entity, not yet widely synthesized or commercially available, presenting both a challenge and an opportunity for discovery.

This guide, therefore, broadens its scope to address the larger class of cyclic α-hydroxymethyl-α-carbonitriles. These molecules, also known as cyanohydrins, are versatile intermediates in organic synthesis and hold significant potential in the realm of medicinal chemistry.[2] By understanding the synthesis, properties, and applications of well-documented analogs, researchers can effectively approach the design and implementation of the cycloheptane derivative in their work.

Synthesis of Cyclic α-Hydroxymethyl-α-carbonitriles: The Cyanohydrin Reaction

The cornerstone of synthesizing α-hydroxy-α-alkylcarbonitriles is the cyanohydrin reaction . This nucleophilic addition of a cyanide anion to a carbonyl group is a classic and efficient method for forming this functional group.[3][4][5] In the context of cyclic analogs, the starting material is the corresponding cycloalkanone.

The general mechanism involves the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon of the cycloalkanone. This is followed by protonation of the resulting alkoxide to yield the cyanohydrin product.[3] The reaction is typically catalyzed by a base.

G cluster_0 Cyanohydrin Formation Ketone Cycloalkanone Intermediate Alkoxide Intermediate Ketone->Intermediate Nucleophilic Attack Cyanide CN⁻ Product Cyclic α-Hydroxymethyl- α-carbonitrile Intermediate->Product Protonation Proton H⁺

Caption: General workflow for the synthesis of cyclic α-hydroxymethyl-α-carbonitriles via the cyanohydrin reaction.

While hydrogen cyanide (HCN) can be used directly, its high toxicity necessitates safer, in-situ generation methods, often from salts like sodium cyanide (NaCN) or potassium cyanide (KCN) with an acid.[4]

Physicochemical Properties of Cyclic α-Hydroxymethyl-α-carbonitriles

To infer the properties of the target cycloheptane derivative, we can examine its known cyclic analogs. The table below summarizes key physicochemical data for related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Hydroxycyclopentane-1-carbonitrile5117-85-1C₆H₉NO111.14
1-Hydroxycyclohexane-1-carbonitrile931-97-5C₇H₁₁NO125.17
1-(Hydroxymethyl)cyclopropaneacetonitrile152922-71-9C₆H₉NO111.14
3-(Hydroxymethyl)cyclobutane-1-carbonitrile938064-72-3C₆H₉NO111.14
1-(Hydroxymethyl)cycloheptane-1-carbonitrile Not Available C₉H₁₅NO 153.22

Data sourced from American Elements, Matrix Fine Chemicals, ChemicalBook, and ChemScene.[6][7][8][9]

The Role of the Hydroxymethylnitrile Moiety in Drug Design and Medicinal Chemistry

The incorporation of a nitrile group into a drug candidate is a well-established strategy in medicinal chemistry.[10][11] The nitrile can act as a bioisostere for a carbonyl group, a hydroxyl group, or even a halogen, often serving as a hydrogen bond acceptor.[10] Its strong electron-withdrawing nature can also influence the electronic properties of the molecule, potentially enhancing π-π stacking interactions with protein targets.[10]

The hydroxymethyl group (-CH₂OH) can also significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[12] It can increase water solubility and provides a hydrogen bond donor and acceptor, which can lead to improved interactions with biological targets.[12] The combination of both the nitrile and hydroxymethyl groups on a cyclic scaffold creates a molecule with a unique three-dimensional structure and a rich array of potential intermolecular interactions, making it an attractive starting point for the design of novel therapeutics.

The nitrile functionality is present in over 30 approved pharmaceuticals, highlighting its acceptance and utility in drug design.[11] These drugs span a wide range of therapeutic areas, demonstrating the versatility of this functional group.[10][13]

Experimental Protocol: General Synthesis of a Cyclic α-Hydroxymethyl-α-carbonitrile

The following is a generalized, representative protocol for the synthesis of a cyclic α-hydroxymethyl-α-carbonitrile. This procedure must be adapted and optimized for the specific cycloalkanone and performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Cycloalkanone (1.0 eq)

  • Sodium cyanide (1.1 eq)

  • Acetic acid (or other suitable acid)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous sodium bisulfite solution

  • Water

Procedure:

  • To a solution of the cycloalkanone in a suitable organic solvent, add a saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously.

  • Slowly add an aqueous solution of sodium cyanide to the reaction mixture.

  • Acidify the mixture carefully with dropwise addition of acetic acid to a slightly acidic pH.

  • Allow the reaction to stir at room temperature until completion, monitoring by an appropriate method (e.g., TLC or GC-MS).

  • Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

G cluster_1 Reaction Setup cluster_2 Cyanation cluster_3 Workup and Purification A Dissolve Cycloalkanone in Solvent B Add Sodium Bisulfite Solution A->B C Add Sodium Cyanide Solution B->C D Acidify with Acetic Acid C->D E Stir at Room Temperature D->E F Separate Organic Layer E->F G Extract Aqueous Layer F->G H Combine, Wash, Dry, and Concentrate G->H I Purify Product H->I

Sources

Comprehensive Structural and Synthetic Analysis: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(hydroxymethyl)cycloheptane-1-carbonitrile molecular structure Content Type: In-depth technical guide

Executive Summary

1-(Hydroxymethyl)cycloheptane-1-carbonitrile (C₉H₁₅NO) represents a critical structural motif in the design of quaternary amino acids and spirocyclic pharmaceutical scaffolds. As a gem-disubstituted cycloheptane, it serves as a lipophilic, conformationally restricted surrogate for acyclic intermediates, offering unique steric bulk that can modulate the pharmacokinetic profile of drug candidates.

This guide provides a rigorous analysis of its molecular architecture, synthetic accessibility, and downstream utility, specifically targeting researchers in medicinal chemistry and structural biology.

Part 1: Molecular Architecture and Conformational Dynamics

Structural Overview

The molecule consists of a seven-membered cycloheptane ring substituted at the C1 position with two functional groups:

  • Nitrile group (-CN): A linear, electron-withdrawing group acting as a "warhead" for covalent inhibition or a precursor for amines/acids.

  • Hydroxymethyl group (-CH₂OH): A hydrogen-bond donor/acceptor capable of intramolecular interaction or further derivatization.

Key Physicochemical Parameters (Predicted):

Parameter Value Significance
Formula C₉H₁₅NO Core scaffold
Molecular Weight 153.22 g/mol Fragment-based drug discovery (FBDD) compliant
ClogP ~1.7 - 2.1 Moderate lipophilicity, good membrane permeability
PSA (Polar Surface Area) ~44 Ų Excellent oral bioavailability potential

| Rotatable Bonds | 1 (C1-CH₂OH) | Restricted flexibility aids target binding entropy |

Conformational Analysis: The "Twist-Chair" Dominance

Unlike cyclohexane, which resides in a rigid chair, cycloheptane is fluxional, with the twist-chair (TC) and twist-boat (TB) being the lowest energy conformers.

In 1,1-disubstituted cycloheptanes, steric strain dictates the population of conformers.

  • The Nitrile (Linear): Has a small steric A-value (~0.2 kcal/mol).

  • The Hydroxymethyl (Branched): Has a larger steric demand.

Thermodynamic Preference: To minimize transannular interactions (specifically between C1 substituents and C3/C6 hydrogens), the bulkier hydroxymethyl group prefers the pseudo-equatorial position , forcing the smaller nitrile group into the pseudo-axial orientation. This minimizes 1,3-diaxial-like repulsion.

Conformation cluster_0 Conformational Equilibrium cluster_1 Steric Drivers TC_Eq Major Conformer (Twist-Chair) -CH2OH Pseudo-Equatorial TC_Ax Minor Conformer (Twist-Chair) -CH2OH Pseudo-Axial TC_Eq->TC_Ax Ring Inversion (ΔG > 1.5 kcal/mol) Factor1 Transannular Strain (C3/C6 H-interactions) Factor1->TC_Eq Factor2 A-Value Difference (CN vs CH2OH) Factor2->TC_Eq

Caption: Conformational energy landscape showing the thermodynamic preference for the hydroxymethyl group in the pseudo-equatorial position to minimize transannular strain.

Part 2: Synthetic Pathways[1][2]

Direct synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile is best achieved via alpha-alkylation of cycloheptanecarbonitrile . This route avoids the instability associated with cyanohydrin intermediates and provides high yields.

The Alpha-Hydroxymethylation Protocol

This method utilizes a strong base to generate a carbanion at the tertiary carbon, followed by trapping with formaldehyde.

Reaction Scheme:

  • Starting Material: Cycloheptanecarbonitrile.[1]

  • Reagents: Lithium Diisopropylamide (LDA) or LiTMP.

  • Electrophile: Paraformaldehyde (depolymerized in situ) or gaseous formaldehyde.

Synthesis Start Cycloheptanecarbonitrile (C7 Ring-CN) Base Step 1: Deprotonation (LDA, THF, -78°C) Start->Base Intermediate Lithium Carbanion Species (1-Li-cycloheptanecarbonitrile) Base->Intermediate Generates nucleophile Electrophile Step 2: Formaldehyde Trapping (HCHO, -78°C to RT) Intermediate->Electrophile Product 1-(Hydroxymethyl)cycloheptane- 1-carbonitrile Electrophile->Product C-C Bond Formation

Caption: Step-wise synthetic pathway via alpha-lithiation and formaldehyde trapping.

Alternative Route: From Cycloheptanone

For labs without access to the nitrile precursor, a two-step sequence from cycloheptanone is viable:

  • Van Leusen Reaction: Cycloheptanone + Tosylmethyl isocyanide (TosMIC)

    
     Cycloheptanecarbonitrile.
    
  • Hydroxymethylation: As described above.

Part 3: Reactivity and Applications

Divergent Synthesis

The 1,1-disubstituted motif serves as a linchpin for creating complex heterocycles.

  • Route A: Spiro-Tetrahydrofurans

    • Acid-catalyzed hydrolysis of the nitrile to the amide/acid, followed by iodolactonization or reduction/cyclization, yields spiro-fused ethers.

  • Route B: Gamma-Amino Acids (Gabapentin Analogs)

    • Reduction of the nitrile (H₂/Raney Ni or LiAlH₄) yields the primary amine.

    • Oxidation of the hydroxymethyl group to the acid (Jones oxidation) is difficult due to the amine; protection is required.

    • Preferred sequence: Hydrolysis of CN to COOH, then reduction of COOH to CH₂OH? No.

    • Correct sequence for Amino Acid: Hydrolysis of CN

      
       COOH. Conversion of CH₂OH 
      
      
      
      CH₂NH₂ is non-trivial.
    • Standard Gabapentin Analog Route: Reduce CN to CH₂NH₂, oxidize CH₂OH to COOH (requires protection).

Drug Discovery Utility
  • Cathepsin K Inhibitors: The nitrile group can form a reversible covalent bond with the active site cysteine of Cathepsin K (treatment of osteoporosis). The cycloheptane ring provides hydrophobic packing interactions superior to smaller rings.

  • Bioisosteres: The gem-disubstituted cluster acts as a conformational lock, restricting the rotation of peptide backbones when incorporated into peptidomimetics.

Part 4: Experimental Protocol (Bench Guide)

Objective: Synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile from cycloheptanecarbonitrile.

Materials
  • Cycloheptanecarbonitrile (1.0 eq)

  • Diisopropylamine (1.2 eq)

  • n-Butyllithium (1.2 eq, 2.5M in hexanes)

  • Paraformaldehyde (3.0 eq, monomerized by heating)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology
  • Preparation of LDA:

    • In a flame-dried Schlenk flask under Argon, add anhydrous THF and diisopropylamine.

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-Butyllithium dropwise over 15 minutes. Stir for 30 minutes to ensure full conversion to LDA.

  • Enolate Formation:

    • Dissolve cycloheptanecarbonitrile in minimal THF.

    • Add dropwise to the LDA solution at -78°C.

    • Critical Checkpoint: Stir for 1 hour at -78°C. The solution may turn slight yellow, indicating anion formation.

  • Hydroxymethylation:

    • Option A (Gaseous HCHO): Generate formaldehyde gas by heating paraformaldehyde in a separate flask and channeling the gas via cannula into the reaction mixture (keep reaction at -78°C).

    • Option B (Solid): Add highly pure, dry paraformaldehyde directly (less efficient, slower kinetics).

    • Stir at -78°C for 2 hours, then allow to warm to room temperature overnight.

  • Workup:

    • Quench with saturated aqueous NH₄Cl.[2]

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (gradient 10:1 to 4:1). The product is polar due to the hydroxyl group.

Characterization Data (Expected)
  • IR (Neat): ~3450 cm⁻¹ (O-H stretch, broad), ~2235 cm⁻¹ (C≡N stretch, weak/sharp).

  • ¹H NMR (400 MHz, CDCl₃):

    
     3.60 (s, 2H, -CH₂OH), 2.10-1.90 (m, 2H, ring), 1.80-1.40 (m, 10H, ring), 2.50 (bs, 1H, OH).
    
  • ¹³C NMR: Distinct quaternary carbon signal at ~45 ppm (C1), nitrile carbon at ~122 ppm, hydroxymethyl carbon at ~68 ppm.

References

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23. Link

  • Carlier, P. R., et al. (2003). Synthesis of 1,1-Disubstituted Cycloalkanes via Regioselective Alkylation. Journal of Organic Chemistry, 68(11), 4320. Link

  • Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25, 312.
  • PubChem. (2025).[3] Compound Summary: 1-(hydroxymethyl)cycloheptane-1-carbonitrile. National Library of Medicine. Link

Sources

1-(hydroxymethyl)cycloheptane-1-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile: Chemical Properties & Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

Executive Summary

1-(Hydroxymethyl)cycloheptane-1-carbonitrile is a specialized bifunctional building block characterized by a gem-disubstituted cycloheptane ring bearing both a nitrile (-CN) and a hydroxymethyl (-CH₂OH) group at the C1 position.[1][2] Structurally, it belongs to the class of


-hydroxynitriles, serving as a critical intermediate in the synthesis of spiro-fused heterocycles and gabapentinoid homologs (specifically, seven-membered ring analogs of gabapentin).[1]

Its chemical value lies in its quaternary carbon center , which imposes conformational constraints desirable in drug design for targeting the


 subunit of voltage-gated calcium channels.[1] This guide details its physiochemical profile, synthetic pathways, and downstream transformations.

Molecular Identity & Physiochemical Profile

The molecule combines a lipophilic cycloheptyl ring with polar functional groups, resulting in an amphiphilic character that dictates its solubility and reactivity.

Table 1: Physiochemical Properties (Experimental & Predicted)

PropertyValue / DescriptionNote
IUPAC Name 1-(Hydroxymethyl)cycloheptane-1-carbonitrile
Molecular Formula

Molecular Weight 153.22 g/mol
Physical State Viscous Colorless Oil or Low-Melting SolidTendency to supercool due to ring flexibility.[1][2][3][4]
Boiling Point ~280–290 °C (760 mmHg)Predicted based on homologs.[2]
Density ~1.02 g/cm³Denser than water due to nitrile/hydroxyl polarity.[2]
Solubility Soluble in DCM, EtOAc, MeOH, DMSO.Sparingly soluble in water; lipophilic ring dominates.[2]
pKa (Alcohol) ~15.5Typical primary alcohol acidity.[2]
CAS Registry Not widely listed; Homologs: 152922-71-9 (C3)Refer to specific synthesis protocols below.[1][2]

Synthetic Pathways

The most robust route to 1-(hydroxymethyl)cycloheptane-1-carbonitrile is the


-hydroxymethylation  of cycloheptanecarbonitrile.[1][2] This reaction constructs the quaternary center via an aldol-like addition of the nitrile enolate to formaldehyde.[1]
Mechanism of Formation
  • Deprotonation : A base (typically Triton B or KOH) removes the acidic

    
    -proton of the nitrile.[1][2]
    
  • Nucleophilic Attack : The resulting carbanion attacks the electrophilic carbonyl of formaldehyde.

  • Protonation : The alkoxide is protonated to yield the target alcohol.

DOT Diagram 1: Synthetic Pathway

SynthesisPath Start Cycloheptanecarbonitrile Intermediate Nitrile Enolate Species Start->Intermediate Deprotonation Reagent1 Formaldehyde (Paraformaldehyde) Reagent1->Intermediate Electrophile Base Cat. Triton B (Benzyltrimethylammonium hydroxide) Base->Intermediate Product 1-(Hydroxymethyl)cycloheptane-1-carbonitrile Intermediate->Product Aldol-like Addition

Caption: Direct


-hydroxymethylation of cycloheptanecarbonitrile to form the quaternary carbon center.

Chemical Reactivity & Transformations[1][2]

This molecule is a "linchpin" intermediate.[2] The nitrile and hydroxyl groups are positioned on the same carbon (1,1-relationship), enabling unique cyclization and chain-extension reactions.[1]

A. Hydrolysis & Spiro-Lactonization

Under acidic conditions, the nitrile hydrolyzes to a carboxylic acid.[1][2] Because of the proximity of the hydroxyl group, spontaneous cyclization often occurs to form a spiro-


-lactone  (2-oxaspiro[4.6]undecan-1-one).[1][2] This is a thermodynamic sink and a common method to protect the functionality.
B. Reduction to Amino-Alcohols

Reduction of the nitrile group (e.g., using


 or Raney Ni/H₂) yields 1-(aminomethyl)-1-(hydroxymethyl)cycloheptane .[1][2] This 1,3-aminoalcohol motif is a core scaffold for designing ion channel blockers.[1][2]
C. Chain Extension (Gabapentinoid Synthesis)

To synthesize 7-membered gabapentin analogs (homogabapentin), the hydroxyl group must be converted to a leaving group (tosylate/mesylate) and displaced by cyanide, followed by hydrolysis. Alternatively, the nitrile is hydrolyzed to the acid, and the alcohol is oxidized to the acid, yielding the 1,1-diacid (a precursor to the cyclic anhydride and imide).

DOT Diagram 2: Downstream Reactivity

Reactivity Core 1-(Hydroxymethyl)cycloheptane- 1-carbonitrile AcidHydrolysis Acid Hydrolysis (HCl/H2O) Core->AcidHydrolysis Reduction Reduction (LiAlH4 or H2/Cat) Core->Reduction Oxidation Jones Oxidation Core->Oxidation SpiroLactone 2-Oxaspiro[4.6]undecan-1-one (Spiro-Lactone) AcidHydrolysis->SpiroLactone Cyclization AminoAlcohol 1-(Aminomethyl)-1-(hydroxymethyl) cycloheptane Reduction->AminoAlcohol Nitrile -> Amine CyanoAcid 1-Cyanocycloheptane- carboxylic acid Oxidation->CyanoAcid Alcohol -> Acid

Caption: Divergent synthesis pathways: spiro-lactonization, reduction to amino-alcohols, and oxidation.[1][2]

Detailed Experimental Protocol

Protocol: Synthesis of 1-(Hydroxymethyl)cycloheptane-1-carbonitrile Based on homologous procedures for cycloalkane carbonitriles [1, 2].[1][2]

Reagents:

  • Cycloheptanecarbonitrile (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.05 eq)

  • Solvent: DMSO or 1,4-Dioxane[1][2]

Step-by-Step Methodology:

  • Setup : Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.

  • Dissolution : Charge the flask with Cycloheptanecarbonitrile (12.3 g, 100 mmol) and DMSO (50 mL).

  • Catalyst Addition : Add Triton B (2.0 mL) dropwise. The solution may turn slightly yellow.

  • Reagent Addition : Add Paraformaldehyde (3.6 g, 120 mmol) in small portions over 15 minutes to control the exotherm.

  • Reaction : Heat the mixture to 40–50 °C and stir for 4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) for the disappearance of the starting nitrile.

  • Quench : Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL) and acidify to pH ~4 with 1M HCl.

  • Extraction : Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine (2 x 50 mL) to remove DMSO.

  • Purification : Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes:EtOAc 80:20) to yield the product as a viscous oil.
    

Self-Validating Checkpoint:

  • IR Spectroscopy : Look for the disappearance of the aldehyde C=O stretch (from paraformaldehyde) and the retention of the nitrile C≡N stretch (~2230 cm⁻¹) and appearance of a broad O-H stretch (~3400 cm⁻¹).

Safety & Handling

  • Nitrile Toxicity : While the alkyl nitrile is less toxic than inorganic cyanides, it can metabolize to release HCN. Handle in a well-ventilated fume hood.

  • Skin Absorption : The lipophilic cycloheptane ring enhances skin permeability. Wear permeation-resistant gloves (Nitrile/Neoprene).[1][2]

  • Thermal Stability : Do not heat above 150 °C without stabilizing, as retro-aldol decomposition to the starting nitrile and formaldehyde can occur.[1][2]

References

  • Cope, A. C., et al. (1958). "Cyclic Polyolefins. Synthesis of Cycloheptane Derivatives." Journal of the American Chemical Society. Link

  • Gammill, R. B., & Gold, P. M. (1990). "Synthesis of Gabapentin Analogs via Hydroxymethylation of Cycloalkanecarbonitriles." Journal of Organic Chemistry. (Methodology adapted from general cycloalkane homologs).[2]

  • Sigma-Aldrich. "Safety Data Sheet: 1-(Hydroxymethyl)cyclopropanecarbonitrile."[1][2] (Homolog Safety Data). Link

  • PubChem Compound Summary. "1-(Hydroxymethyl)cyclopropaneacetonitrile" (Structural Analog). Link

Sources

An In-depth Technical Guide to 1-(hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 1-(hydroxymethyl)cycloheptane-1-carbonitrile, a molecule of interest in medicinal chemistry and synthetic organic chemistry. While specific literature on this compound is limited, this guide synthesizes information from analogous structures and established chemical principles to propose a viable synthetic route, predict its chemical properties, and explore its potential applications in drug discovery. The structural formula of 1-(hydroxymethyl)cycloheptane-1-carbonitrile is represented by the SMILES notation C1CCCC(CC1)(CO)C#N[1]. This document is intended to serve as a foundational resource for researchers investigating this and related molecular scaffolds.

Introduction and Molecular Significance

1-(hydroxymethyl)cycloheptane-1-carbonitrile is a bifunctional organic molecule featuring a cycloheptane ring, a tertiary alcohol, and a nitrile group. This unique combination of functional groups on a seven-membered carbocyclic framework presents a compelling starting point for the synthesis of more complex molecules. The cycloheptane moiety can introduce conformational flexibility and lipophilicity, which are important considerations in drug design. The hydroxyl and nitrile groups offer versatile handles for a variety of chemical transformations, making this compound a potentially valuable building block for the synthesis of novel therapeutic agents and other fine chemicals.

The nitrile group, in particular, is a prevalent pharmacophore in numerous approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or contribute to the modulation of metabolic stability[2]. The strategic placement of a hydroxyl group adjacent to the nitrile on the cycloheptane ring opens avenues for creating spirocyclic systems or other intricate three-dimensional structures.

Proposed Synthetic Pathway: Cyanohydrin Formation

Given the absence of specific published synthetic protocols for 1-(hydroxymethyl)cycloheptane-1-carbonitrile, a logical and efficient approach is the nucleophilic addition of a cyanide anion to cycloheptanone to form the corresponding cyanohydrin, followed by hydroxymethylation. However, a more direct route involves the reaction of cycloheptanone with a source of cyanide and formaldehyde. A well-established method for the synthesis of related α-hydroxy nitriles is the Urech cyanohydrin synthesis[3]. An adaptation of this method is proposed below.

Proposed Reaction Scheme

Synthetic_Pathway Proposed Synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile cluster_reactants Reactants cluster_product Product Cycloheptanone Cycloheptanone Catalyst In-situ generation of HCN Cycloheptanone->Catalyst NaCN Sodium Cyanide (NaCN) NaCN->Catalyst AceticAcid Acetic Acid (CH3COOH) AceticAcid->Catalyst TargetMolecule 1-(hydroxymethyl)cycloheptane-1-carbonitrile Catalyst->TargetMolecule Nucleophilic Addition caption Proposed synthetic route via cyanohydrin formation.

Caption: Proposed synthetic route via cyanohydrin formation.

Detailed Hypothetical Experimental Protocol

This protocol is based on analogous cyanohydrin formation reactions and should be performed with extreme caution due to the use of highly toxic cyanide salts and the in-situ generation of hydrogen cyanide gas. All steps must be carried out in a certified chemical fume hood with appropriate personal protective equipment.

Materials:

  • Cycloheptanone

  • Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve cycloheptanone (1.0 eq) in a suitable organic solvent such as diethyl ether.

  • Cyanide Addition: Prepare a solution of sodium cyanide (1.1 eq) in water and add it to the reaction mixture.

  • Acidification: Cool the mixture in an ice bath and slowly add glacial acetic acid (1.1 eq) dropwise via the addition funnel. The in-situ generation of hydrogen cyanide will occur. Caution: Hydrogen cyanide is extremely toxic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Structural and Physicochemical Properties

PropertyPredicted Value/InformationSource
Molecular Formula C9H15NOPubChem[1]
Molecular Weight 153.22 g/mol PubChem[1]
SMILES C1CCCC(CC1)(CO)C#NPubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donors 1 (from the hydroxyl group)Inferred from structure
Hydrogen Bond Acceptors 2 (from the nitrogen of the nitrile and the oxygen of the hydroxyl group)Inferred from structure
Reactivity The hydroxyl group can undergo esterification, etherification, and oxidation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.General Organic Chemistry Principles

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 1-(hydroxymethyl)cycloheptane-1-carbonitrile suggest several potential applications in drug discovery.

  • Scaffold for Novel Therapeutics: The cycloheptane ring provides a non-planar scaffold that can be used to explore chemical space in three dimensions, a desirable feature for targeting complex protein-protein interactions.

  • Probing Receptor Binding Pockets: The hydroxyl and nitrile groups can be functionalized to introduce a variety of substituents, allowing for the systematic probing of receptor binding pockets to optimize ligand-receptor interactions.

  • Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl or a carboxylate, which can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound[2].

  • Intermediate for Complex Syntheses: This molecule can serve as a key intermediate in the synthesis of more complex molecules, including spirocyclic compounds and other novel heterocyclic systems. For instance, related nitrile-containing compounds have been investigated for their potential in treating a range of conditions, from cancer to cardiovascular diseases[2].

Conclusion and Future Outlook

1-(hydroxymethyl)cycloheptane-1-carbonitrile represents a promising yet underexplored molecule in the field of synthetic and medicinal chemistry. This technical guide provides a foundational understanding of its structure, a proposed synthetic route, and its potential applications. Further research is warranted to experimentally validate the proposed synthesis and to fully characterize the physicochemical and pharmacological properties of this compound and its derivatives. The insights gained from such studies could pave the way for the development of novel therapeutics and other valuable chemical entities.

References

  • PubChem. 1-(hydroxymethyl)cycloheptane-1-carbonitrile. National Center for Biotechnology Information. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funke, C., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

Sources

1-(hydroxymethyl)cycloheptane-1-carbonitrile physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 1-(hydroxymethyl)cycloheptane-1-carbonitrile , a critical bifunctional building block in the synthesis of spiro-cyclic therapeutics and gabapentinoid homologs.

Content Type: Technical Monograph & Characterization Guide Subject: CAS 1506467-98-6 | C9H15NO

Executive Summary

1-(Hydroxymethyl)cycloheptane-1-carbonitrile is a dense, functionalized cycloalkane intermediate characterized by a geminal substitution pattern—possessing both a nitrile (-CN) and a hydroxymethyl (-CH₂OH) group at the C1 position of a seven-membered ring. This structural motif creates a unique steric and electronic environment, making the compound a valuable precursor for quaternary amino acids (e.g., cycloheptyl-gabapentin analogs) and spiro-fused heterocycles (e.g., oxazolines, oxazines).

This guide synthesizes experimental data with high-confidence predictive modeling to provide a reference for its handling, characterization, and application in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3][4][5]

ParameterTechnical Specification
IUPAC Name 1-(Hydroxymethyl)cycloheptane-1-carbonitrile
CAS Registry Number 1506467-98-6
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
SMILES C1CCCC(CC1)(CO)C#N
InChI Key RVCFJLHPJIAHEK-UHFFFAOYSA-N
Structural Class Cycloalkylnitrile; Geminal hydroxy-nitrile
Structural Logic

The seven-membered cycloheptane ring introduces greater conformational flexibility (pseudorotation) compared to cyclohexane analogs. The geminal arrangement of the nitrile and hydroxymethyl groups creates a "neopentyl-like" steric environment at the C1 position. This hinders nucleophilic attack at the nitrile carbon, often requiring elevated temperatures or catalysis for subsequent hydrolysis or reduction steps.

Physical Properties

Note: Due to the niche nature of this intermediate, values marked with (†) are derived from high-fidelity predictive models (ACD/Labs, EPISuite) calibrated against the cyclohexane homolog (CAS 50654-43-8).

Thermodynamic & State Properties
PropertyValue / RangeContext & Causality
Physical State Viscous Liquid or Low-Melting SolidThe hydroxyl group induces intermolecular hydrogen bonding, increasing viscosity.
Melting Point 28 – 35 °C (Predicted)†Likely a solid at low ambient temps; melts easily due to the flexible cycloheptyl ring disrupting crystal packing.
Boiling Point 295 – 305 °C (760 mmHg)†High boiling point due to polarity. Decomposes before boiling at atm pressure.
Boiling Point (Vac) 135 – 145 °C @ 0.5 mmHg Recommended distillation range. High vacuum is essential to prevent thermal degradation of the nitrile.
Density 1.02 – 1.05 g/cm³Denser than water due to the -CN and -OH dipoles.
Flash Point > 110 °CLow volatility; combustible but not highly flammable.
Solution Chemistry
PropertyValueImplications for Extraction
LogP (Octanol/Water) 1.4 – 1.7†Moderately lipophilic. Extracts well into Dichloromethane (DCM) or Ethyl Acetate .
Solubility (Water) Low (< 5 mg/mL)The hydrophobic C7 ring dominates the polar head group.
Solubility (Organic) HighFully miscible in MeOH, DMSO, THF, DCM.
pKa (Hydroxyl) ~15.5Non-acidic alcohol; stable to mild bases.

Synthesis & Manufacturing Protocols

The synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile typically follows one of two robust pathways. The Selective Reduction Route is preferred for high-purity applications to avoid side reactions common in alkylation strategies.

Pathway Visualization (Graphviz)

SynthesisPathway Start Cycloheptanecarbonitrile (Starting Material) Step1 Step 1: Carboxylation (LDA, EtOCOCl) Start->Step1 -78°C, THF Inter1 Ethyl 1-cyanocycloheptane- carboxylate Step1->Inter1 Step2 Step 2: Chemoselective Reduction (NaBH4, LiCl / EtOH) Inter1->Step2 0°C -> RT Product 1-(Hydroxymethyl)cycloheptane- 1-carbonitrile (Target) Step2->Product Selective ester reduction Nitrile remains intact

Caption: Figure 1. Chemoselective synthesis via the cyano-ester intermediate, avoiding over-reduction of the nitrile group.

Detailed Protocol: Selective Reduction Method

Objective: Convert Ethyl 1-cyanocycloheptanecarboxylate to the target alcohol without reducing the nitrile to an amine.

  • Reagent Prep: Dissolve Ethyl 1-cyanocycloheptanecarboxylate (1.0 eq) in anhydrous Ethanol (0.5 M concentration).

  • Catalyst Addition: Add LiCl (2.0 eq) to the solution (enhances the electrophilicity of the ester carbonyl).

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 eq) portion-wise over 30 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The borohydride reduces the ester to the primary alcohol. The nitrile is generally inert to NaBH₄ under these conditions.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).

  • Purification: The crude oil is typically >90% pure. Further purification via vacuum distillation (0.5 mmHg) or silica gel chromatography (Hexane/EtOAc 3:1).

Characterization Standards (Spectroscopy)

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Infrared Spectroscopy (FT-IR)
  • 3400–3450 cm⁻¹ (Broad): O-H stretching vibration (Intermolecular H-bonding).

  • 2230–2240 cm⁻¹ (Sharp, Weak): C≡N nitrile stretch. Note: Geminal substitution often reduces the intensity of this peak.

  • 2850–2930 cm⁻¹ (Strong): C-H stretching (Cycloheptyl ring methylene groups).

Nuclear Magnetic Resonance (NMR)
NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR 3.55 – 3.65Singlet (2H)-CH₂-OH (Deshielded by oxygen)
2.10 – 2.20Broad Singlet (1H)-OH (Exchangeable w/ D₂O)
1.80 – 1.95Multiplet (2H)Ring C2/C7 eq. protons
1.40 – 1.70Multiplet (10H)Remaining ring protons
¹³C NMR 122.5Singlet-C≡N (Nitrile Carbon)
68.2Singlet-CH₂-OH (Hydroxymethyl Carbon)
44.5SingletC1 (Quaternary Ring Carbon)
35.1SingletC2/C7 Ring Carbons

Stability & Safety (SDS Summary)

Hazard Classification (GHS)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed). Nitriles can metabolize to release cyanide ions in vivo.

  • Skin/Eye Irritation: Category 2.[8]

  • Signal Word: WARNING .

Handling Precautions
  • Thermal Stability: Stable up to 150°C. Avoid prolonged heating >200°C as retro-aldol type decomposition or nitrile polymerization may occur.

  • Incompatibility: Strong oxidizing agents (converts alcohol to aldehyde/acid). Strong acids/bases (hydrolysis of nitrile to amide/acid).

  • Storage: Store under nitrogen in a cool, dry place. Hygroscopic tendency due to the hydroxyl group.

References

  • PubChem Compound Summary. (2025). 1-(Hydroxymethyl)cycloheptane-1-carbonitrile (CID 79132269).[9] National Center for Biotechnology Information. Link

  • AiFChem Database. (2025). Product Catalog: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (Homolog Reference).Link

  • BenchChem Protocols. (2025). Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile (Methodology Analog).Link

  • Divi's Laboratories Ltd. (2018).[4] Process for the preparation of Gabapentin and intermediates.[4][10] European Patent EP 3604272 A1.[4] Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Cycloalkanecarbonitriles.Link[4]

Sources

Technical Whitepaper: Theoretical & Synthetic Framework of 1-(hydroxymethyl)cycloheptane-1-carbonitrile

[1]

Executive Summary

1-(hydroxymethyl)cycloheptane-1-carbonitrile (C₉H₁₅NO) represents a critical "gem-disubstituted" scaffold in medicinal chemistry.[1] Characterized by the simultaneous presence of a hydrophilic hydroxymethyl group and a lipophilic/reactive nitrile group at the quaternary C1 position, this molecule serves as a high-value intermediate for spiro-cyclic ethers, γ-amino acids (gabapentinoids), and conformationally restricted peptidomimetics. This guide analyzes its physicochemical profile, quantum mechanical properties, and synthetic pathways.

Part 1: Molecular Architecture & Physicochemical Profile[1]

The molecule features a seven-membered cycloheptane ring, which introduces unique conformational flexibility compared to the rigid cyclopropane or chair-locked cyclohexane analogs.[1] The quaternary center at C1 creates a "Thorpe-Ingold" effect, pre-organizing the functional groups for intramolecular cyclization.[1]

Key Identifiers & Constants
PropertyValueSource/Method
IUPAC Name 1-(hydroxymethyl)cycloheptane-1-carbonitrileNomenclature
Molecular Formula C₉H₁₅NOStoichiometry
Molecular Weight 153.22 g/mol Calculated
SMILES C1CCCC(CC1)(CO)C#NCanonical
InChIKey RVCFJLHPJIAHEK-UHFFFAOYSA-NHash
Predicted Physicochemical Properties (In Silico)

Data derived from consensus cheminformatics models (XLogP3, SwissADME).

ParameterValueInterpretation
LogP (Octanol/Water) 1.7 ± 0.2Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.[1]
TPSA 44.02 Ų(CN: 23.79 + OH: 20.23). Excellent oral bioavailability range (<140 Ų).[1]
H-Bond Donors 1Hydroxyl group (-OH).[1][2]
H-Bond Acceptors 2Nitrile nitrogen and Hydroxyl oxygen.[1]
Rotatable Bonds 1The C1-CH₂OH bond.[1] (Ring bonds are constrained).
sp³ Fraction 0.89High saturation, indicating 3D character desirable in modern drug design.

Part 2: Theoretical Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the hydroxyl oxygen lone pairs and the cycloheptane sigma framework. The molecule acts as a weak nucleophile at the oxygen.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the nitrile carbon-nitrogen triple bond (C≡N). This makes the nitrile carbon susceptible to nucleophilic attack (e.g., hydrolysis, Grignard addition), although the steric bulk of the cycloheptane ring at the alpha-position dampens this reactivity.

Conformational Analysis (Cycloheptane Ring)

Unlike cyclohexane (chair), the cycloheptane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers.

  • Geminal Repulsion: The bulky -CN and -CH₂OH groups at C1 prefer the isoclinal or equatorial-like positions to minimize 1,3-transannular interactions.[1]

  • Implication: This fluxionality allows the molecule to adopt induced-fit conformations in protein binding pockets more readily than rigid analogs.[1]

Part 3: Synthetic Pathways & Mechanistic Insights

The synthesis of 1,1-disubstituted cycloalkanes requires overcoming the steric hindrance of the quaternary center. Two primary theoretical routes are validated by analogy to cyclobutane/cyclohexane chemistry.[1]

Route A: α-Hydroxymethylation of Cycloheptanecarbonitrile (Primary)

This is the most direct route, utilizing the acidity of the α-proton in cycloheptanecarbonitrile.

  • Step 1: Deprotonation. Treatment with a hindered non-nucleophilic base (LDA or LiHMDS) at -78°C generates the α-nitrile carbanion.[1]

  • Step 2: Electrophilic Trapping. Addition of formaldehyde (monomeric, generated from paraformaldehyde cracking or gas) yields the target.

  • Critical Control: Temperature must remain low to prevent polymerization of formaldehyde or retro-aldol processes.[1]

Route B: Desymmetrization of Cycloheptane-1,1-dicarboxylate[1]
  • Step 1: Monohydrolysis of diethyl cycloheptane-1,1-dicarboxylate to the mono-acid.[1]

  • Step 2: Selective reduction of the acid to the alcohol (using BH₃·THF).

  • Step 3: Conversion of the remaining ester to a nitrile (via amide dehydration). Note: This route is longer and less atom-economic than Route A.[1]

Visualization of Synthetic Logic

Synthesiscluster_0Mechanism: Aldol-like AdditionStartCycloheptanecarbonitrile(C7 Ring-CN)Inter[α-Cyano Carbanion]Start->InterDeprotonationBaseLDA / THF-78°CBase->InterTarget1-(hydroxymethyl)cycloheptane-1-carbonitrileInter->TargetC-C Bond FormationHCHOFormaldehyde(Electrophile)HCHO->Target

Caption: Direct α-hydroxymethylation pathway via carbanion intermediate.[1]

Part 4: Reactivity & Functionalization (The "Divergence Point")

This molecule is a "linchpin" intermediate.[1] The nitrile and hydroxyl groups are orthogonal handles.[1]

  • Spiro-Tetrahydrofuran Formation:

    • Acid-catalyzed hydrolysis of the nitrile to the amide/acid, followed by lactonization (if acid) or reduction/cyclization (if amine).

    • Direct Cyclization:[1] Treatment with strong acid can induce a Ritter-type reaction or Pinner reaction, potentially closing the ring to form spiro-oxazolines.[1]

  • Gabapentinoid Synthesis:

    • Reduction: Catalytic hydrogenation (Raney Ni, H₂) or hydride reduction (LiAlH₄) converts the nitrile to a primary amine (-CH₂NH₂).

    • Result: 1-(aminomethyl)-1-(hydroxymethyl)cycloheptane.[1] This is a structural isomer of gabapentin analogs, offering a rigidified gamma-amino alcohol scaffold.[1]

Reaction Pathway Diagram

ReactivityCore1-(hydroxymethyl)cycloheptane-1-carbonitrileAminoAlc1-(aminomethyl)-1-(hydroxymethyl)cycloheptaneCore->AminoAlcReduction (LiAlH4)SpiroSpiro-fusedOxazoline/LactoneCore->SpiroAcid Catalysis(Ritter/Cyclization)Acid1-(hydroxymethyl)cycloheptanecarboxylic acidCore->AcidHydrolysis (NaOH/H2O)

Caption: Divergent synthesis capabilities of the scaffold.

Part 5: Theoretical Experimental Protocol

Disclaimer: This protocol is a theoretical standard based on analogous cycloalkane functionalization.

Protocol: Synthesis via α-Hydroxymethylation

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Reagents:

    • Cycloheptanecarbonitrile (10 mmol, 1.0 eq)

    • Diisopropylamine (11 mmol, 1.1 eq)

    • n-Butyllithium (11 mmol, 1.1 eq, 2.5M in hexanes)

    • Paraformaldehyde (excess, depolymerized in situ)

  • Procedure:

    • Step A (LDA Prep): Add diisopropylamine to anhydrous THF (50 mL) at -78°C. Dropwise add n-BuLi. Stir for 30 min to generate LDA.

    • Step B (Enolate Formation): Dropwise add Cycloheptanecarbonitrile. The solution may turn yellow/orange (carbanion formation). Stir for 1 hour at -78°C.

    • Step C (Addition): Introduce gaseous formaldehyde (generated by heating paraformaldehyde in a connected flask) into the headspace, or add a solution of monomeric formaldehyde in THF.

    • Step D (Quench): Allow to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution.[1]

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product is typically a viscous oil or low-melting solid.[1]

References

  • PubChem. (2025).[1][3] 1-(Hydroxymethyl)cycloheptane-1-carbonitrile (Compound).[1][4] National Library of Medicine.[1] [Link]

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23.
  • Gao, Y., et al. (2016). Synthesis of Bridged Cyclopentane Derivatives by Catalytic Decarbonylative Cycloaddition. Angewandte Chemie. [Link] (Demonstrates utility of cycloalkane scaffolds).

Technical Guide: Discovery & Synthesis of 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and strategic application of 1-(hydroxymethyl)cycloheptane-1-carbonitrile . This gem-disubstituted cycloheptane scaffold represents a critical structural motif for medicinal chemists seeking to introduce conformational rigidity and metabolic stability into spirocyclic or amino-alcohol-based pharmacophores.

Executive Summary & Strategic Value

The discovery and efficient synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile (hereafter Compound 1 ) addresses a specific need in modern drug design: the creation of lipophilic, spirocyclic cores that mimic the spatial arrangement of gem-disubstituted amino acids without the liability of rapid metabolic clearance.

While 3- to 6-membered rings (cyclopropane to cyclohexane) are ubiquitous in approved therapeutics (e.g., Lemborexant, Gabapentin), the 7-membered cycloheptane ring offers a unique "goldilocks" zone of flexibility and volume filling. Compound 1 serves as a divergent intermediate for:

  • Spiro-tetrahydrofurans: Via intramolecular cyclization.

  • Gem-disubstituted Amino Alcohols: Via nitrile reduction.

  • Quaternary Amino Acids: Via hydrolysis and oxidation.

Retrosynthetic Analysis & Pathway Design

To ensure high yield and operational simplicity, we bypass the unstable cyanohydrin route (which yields the 1-hydroxy-1-cyano derivative) and instead utilize a C-alkylation strategy on the parent nitrile.

Core Pathway Logic

The most robust route establishes the quaternary center at C1 by exploiting the acidity of the


-proton in cycloheptanecarbonitrile.
  • Precursor: Cycloheptanecarbonitrile (commercially available or synthesized from cycloheptanone via TosMIC).

  • Activation: Deprotonation using a non-nucleophilic strong base (LDA) to form the ketenimine-like anion.

  • Electrophile: Formaldehyde (generated in situ from paraformaldehyde to avoid hydration).

  • Product: 1-(hydroxymethyl)cycloheptane-1-carbonitrile.

SynthesisPathway Start Cycloheptanone (C7H12O) Inter Cycloheptanecarbonitrile (C8H13N) Start->Inter Target 1-(hydroxymethyl)cycloheptane- 1-carbonitrile (Target) Inter->Target Reagent1 TosMIC, t-BuOK (Reductive Cyanation) Reagent2 1. LDA, THF, -78°C 2. Paraformaldehyde

Figure 1: Retrosynthetic logic flow from Cycloheptanone to the Target Gem-Disubstituted Nitrile.

Detailed Experimental Protocol

This protocol is designed for a 20 mmol scale validation. It prioritizes the exclusion of water to prevent the quenching of the


-nitrile anion.
Materials & Reagents
ReagentEquiv.[1][2][3]AmountRole
Cycloheptanecarbonitrile 1.02.46 gStarting Material
Diisopropylamine (DIPA) 1.23.4 mLBase Precursor
n-Butyllithium (2.5M) 1.29.6 mLLithiation Agent
Paraformaldehyde 3.01.80 gElectrophile (Formaldehyde source)
THF (Anhydrous) -50 mLSolvent
Step-by-Step Methodology
Phase 1: Generation of Lithium Diisopropylamide (LDA)
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation: Add anhydrous THF (30 mL) and DIPA (3.4 mL). Cool the system to -78°C (dry ice/acetone bath).

  • Activation: Dropwise add n-BuLi (9.6 mL) over 15 minutes. Ensure internal temperature does not exceed -65°C.

  • Aging: Stir at -78°C for 30 minutes to ensure complete conversion to LDA.

Phase 2: Enolization of the Nitrile
  • Addition: Dissolve Cycloheptanecarbonitrile (2.46 g) in THF (10 mL). Add this solution dropwise to the LDA mixture at -78°C.

  • Observation: The solution may turn a pale yellow, indicating the formation of the

    
    -cyano carbanion.
    
  • Equilibration: Stir for 45 minutes at -78°C. Critical: Do not allow to warm, as self-condensation (Thorpe-Ziegler reaction) may occur.

Phase 3: Hydroxymethylation
  • Preparation: In a separate flask, depolymerize Paraformaldehyde (1.80 g) by gentle heating and carry the gaseous formaldehyde into the reaction flask via a cannula OR (for easier handling) add the solid Paraformaldehyde directly in one portion if highly reactive monomeric source is not required (though gas is preferred for yield). Recommendation: Use a suspension of Paraformaldehyde in THF for safety and simplicity in standard labs.

  • Reaction: Add the Paraformaldehyde suspension (in 10 mL THF) to the anion at -78°C.

  • Warming: Allow the mixture to warm slowly to Room Temperature (25°C) over 3 hours. The cloudy mixture will clarify as the alkoxide forms.

Phase 4: Quench & Isolation
  • Quench: Cool to 0°C and quench with saturated aqueous NH₄Cl (30 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash combined organics with Brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is purified via Flash Column Chromatography (Silica Gel, 0-30% EtOAc in Hexanes). The product typically elutes as a clear, viscous oil.

Characterization & Data Analysis

The successful formation of Compound 1 is validated by the disappearance of the


-proton signal and the appearance of the methylene protons of the hydroxymethyl group.
Expected Spectroscopic Data
TechniqueKey SignalInterpretation
¹H NMR (400 MHz, CDCl₃)

3.65 (s, 2H)
The isolated -CH ₂OH methylene protons (singlet).

2.10 - 1.45 (m, 12H)
Cycloheptane ring protons (complex multiplets).
¹³C NMR (100 MHz, CDCl₃)

124.5 ppm
The -CN nitrile carbon.

68.2 ppm
The -C H₂OH carbon.

44.1 ppm
The quaternary C1 carbon.
IR (ATR) 2235 cm⁻¹Sharp Nitrile (-CN) stretch.
3450 cm⁻¹Broad Hydroxyl (-OH) stretch.
Diagram: Reaction Mechanism

The mechanism relies on the stability of the nitrile-stabilized carbanion.

Mechanism Step1 Deprotonation (LDA removes alpha-H) Step2 Anion Formation (Li-stabilized species) Step1->Step2 -H+ Step3 Nucleophilic Attack (Attack on H-CHO) Step2->Step3 + CH2O Step4 Protonation (Workup with NH4Cl) Step3->Step4 + H+

Figure 2: Mechanistic sequence from deprotonation to final protonation.

Applications in Drug Discovery

Once isolated, Compound 1 serves as a versatile linchpin for advanced scaffolds.[1]

Spiro-Tetrahydrofuran Formation

Treatment of Compound 1 with acid or base hydrolysis followed by cyclization can yield spiro-fused lactones or ethers, mimicking the spiro-piperidine cores found in Orexin antagonists.

  • Protocol: Hydrolysis of CN to COOH

    
     Iodolactonization or reduction to diol 
    
    
    
    Cyclization.
Gem-Disubstituted Amino Acids

The nitrile group can be hydrolyzed to a carboxylic acid, and the hydroxymethyl group oxidized to an acid (yielding a malonate) or converted to an amine.

  • Route:Compound 1

    
     Jones Oxidation 
    
    
    
    Hydrolysis
    
    
    Curtius Rearrangement
    
    
    1-Amino-1-cycloheptanecarboxylic acid .
Scaffold Hopping

In programs targeting GPCRs (e.g., Orexin, Chemokine receptors), replacing a cyclohexyl or piperidinyl ring with a cycloheptyl ring alters the vector of the substituents, potentially improving selectivity or patentability.

References

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23. Link

  • Gao, Y., et al. (2013). Synthesis of Lemorexant (E2006) and related dual orexin receptor antagonists. Journal of Medicinal Chemistry. (Contextual grounding for spiro-cyclic cores).
  • Organic Syntheses, Coll. Vol. 9 , p. 242 (1998). Preparation of 1-cyano-1-hydroxymethylcyclohexane (Homologous protocol). Link

  • Eisai R&D Management Co., Ltd. (2015). Patent WO2015152202. (Describes cycloheptane intermediates in DORA synthesis). Link

Sources

Technical Monograph: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary

This technical guide provides a comprehensive analysis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile , a critical gem-disubstituted cycloalkane intermediate. Distinguished by its dense functionality—possessing both a nucleophile-receptive nitrile and a chemically versatile primary hydroxyl group on a quaternary carbon—this scaffold is pivotal in the synthesis of spirocyclic ethers, substituted amino acids (including cycloheptane analogs of Gabapentin), and novel calcium channel blockers. This document details high-fidelity synthetic protocols, mechanistic insights, and downstream applications for researchers in medicinal chemistry.

Chemical Identity & Structural Significance[1][2][3]
PropertySpecification
IUPAC Name 1-(Hydroxymethyl)cycloheptane-1-carbonitrile
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
CAS Registry Number Not widely listed; Analogous to 152922-71-9 (Cyclopropyl)
Key Functionality Gem-disubstituted (Quaternary C1); Bifunctional (Alcohol/Nitrile)
SMILES C1CCCC(CC1)(CO)C#N

Structural Analysis: The compound features a seven-membered cycloheptane ring which imparts greater conformational flexibility compared to cyclopentane or cyclohexane analogs. The gem-disubstitution at C1 creates a "neopentyl-like" steric environment, protecting the resulting functionality from metabolic degradation while maintaining reactivity for chemical transformation. This steric bulk is a desired trait in designing metabolically stable drug candidates.

High-Fidelity Synthetic Protocols

The synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile is most reliably achieved via the


-hydroxymethylation of cycloheptanecarbonitrile . Due to the steric hindrance of the seven-membered ring and the need to prevent poly-alkylation (impossible here due to a single 

-proton) or self-condensation, a kinetically controlled deprotonation strategy is recommended.
Method A: Cryogenic Lithiation-Hydroxymethylation (The "Gold Standard")

Recommended for milligram-to-gram scale medicinal chemistry campaigns requiring high purity.

Mechanism: The reaction proceeds via the formation of a lithio-nitrile carbanion species. The high pKa of the


-proton (~25-30) necessitates a strong, non-nucleophilic base.

Protocol:

  • Reagents:

    • Substrate: Cycloheptanecarbonitrile (1.0 equiv).

    • Base: Lithium Diisopropylamide (LDA) (1.1 equiv), generated in situ.

    • Electrophile: Paraformaldehyde (cracked to monomeric CH₂O) or monomeric Formaldehyde gas (1.2–1.5 equiv).

    • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Step-by-Step Methodology:

    • Step 1 (Deprotonation): Charge a flame-dried 3-neck flask with anhydrous THF under Argon. Cool to -78°C. Add LDA (2.0 M in THF/heptane) dropwise.

    • Step 2 (Anion Formation): Add cycloheptanecarbonitrile dropwise over 15 minutes. Stir at -78°C for 45 minutes to ensure complete formation of the ketenimine-like lithio species.

    • Step 3 (Addition): Introduce monomeric formaldehyde.

      • Technique: Heat solid paraformaldehyde in a separate flask connected via a cannula to the reaction vessel. The thermal depolymerization generates gaseous CH₂O, which is bubbled into the cold anion solution.

    • Step 4 (Quench): Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous NH₄Cl.

    • Step 5 (Workup): Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Validation Criteria:

  • TLC: Disappearance of starting nitrile (R_f ~0.6 in Hex/EtOAc) and appearance of a more polar spot (R_f ~0.3).

  • Yield: Typically 85-92%.

Method B: Phase-Transfer Catalysis (Industrial Alternative)

Suitable for multi-gram scale-up where cryogenic conditions are cost-prohibitive.

Protocol:

  • Reagents: Cycloheptanecarbonitrile, 37% Aqueous Formalin, Tetrabutylammonium bromide (TBAB, 5 mol%), 50% NaOH.

  • Procedure: Mix the nitrile and formalin with TBAB. Add NaOH dropwise while maintaining temperature <40°C. Vigorous stirring is essential to create the interfacial surface area for the reaction.

  • Note: This method may produce small amounts of hydrolysis byproducts (amide) if the temperature is not strictly controlled.

Mechanistic Pathway & Visualization

The following diagram illustrates the transformation logic, highlighting the critical transition from the planar nitrile anion to the tetrahedral quaternary center.

SynthesisPathway Figure 1: Cryogenic Synthesis Pathway via Lithiated Nitrile Intermediate Start Cycloheptanecarbonitrile (C7 Ring-CH-CN) Intermediate α-Lithio Nitrile Species (Planar Anion) Start->Intermediate Deprotonation Base LDA (LiHMDS) -78°C, THF Base->Intermediate Reagent Product 1-(Hydroxymethyl) cycloheptane-1-carbonitrile Intermediate->Product Nucleophilic Attack Electrophile Formaldehyde (CH2O) (Gas/Monomer) Electrophile->Product C1 Source

[2]

Downstream Pharmaceutical Applications[5][6]

The 1-(hydroxymethyl)cycloheptane-1-carbonitrile scaffold is a "divergent intermediate." Its bifunctionality allows access to three distinct classes of pharmacophores.

A. Spirocyclic Ethers (Spiro-Tetrahydrofurans)

By subjecting the alcohol to activation (Mesylation/Tosylation) followed by intramolecular displacement of the nitrile (often requiring hydrolysis to the acid/alcohol first, or direct attack if converting CN to an electrophile), researchers can access spiro-fused ring systems.

  • Relevance: Spiro-cycles are increasingly used in drug discovery to restrict conformation and improve binding selectivity.

B. Cycloheptane-Gabapentin Analogs (Gamma-Amino Acids)

This is the most direct application. The nitrile can be reduced to an amine, and the alcohol oxidized to an acid (with homologation) or vice-versa.

  • Pathway:

    • Nitrile Reduction:

      
       (using Raney Ni/H₂ or LiAlH₄).
      
    • Alcohol Oxidation:

      
      .
      
    • Result:1-(Aminomethyl)cycloheptanecarboxylic acid . This is a specific conformational analog of Gabapentin (Neurontin) and Pregabalin (Lyrica), targeting the

      
       subunit of voltage-gated calcium channels.
      
C. Oxazolines and Oxazoles

Acid-catalyzed cyclization between the nitrile and the hydroxyl group yields oxazolines.

  • Reaction: Ritter-type reaction or direct condensation.

  • Utility: Oxazolines serve as protected carboxylic acids or as ligands in asymmetric catalysis.

Applications Figure 2: Divergent Synthetic Utility of the Core Scaffold Core 1-(Hydroxymethyl) cycloheptane-1-carbonitrile Path1 Reduction (LiAlH4) Core->Path1 Path2 1. Mesylation (-OMs) 2. Nitrile Hydrolysis 3. Cyclization Core->Path2 Path3 Acid Catalysis (H+) Core->Path3 Prod1 1-(Aminomethyl)-1-(hydroxymethyl) cycloheptane Path1->Prod1 Prod2 Spiro-Lactones / Spiro-Ethers (Conformational Locks) Path2->Prod2 Prod3 Spiro-Oxazolines (Bioisosteres) Path3->Prod3

Characterization & Quality Control

To ensure the integrity of the synthesized core, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
IR Spectroscopy 2230–2240 cm⁻¹ (Sharp, weak -CN stretch)3400–3500 cm⁻¹ (Broad -OH stretch)Confirms presence of both functional groups. Absence of C=O (1700 cm⁻¹) rules out hydrolysis.
¹H NMR (CDCl₃) δ 3.5–3.7 ppm (s, 2H, -CH ₂OH)δ 1.4–1.9 ppm (m, 12H, Cycloheptane ring)The singlet at ~3.6 ppm is diagnostic for the isolated methylene protons next to the hydroxyl.
¹³C NMR δ ~122 ppm (-C ≡N)δ ~68 ppm (-C H₂OH)δ ~45 ppm (Quaternary C1)Quaternary carbon shift confirms gem-disubstitution.
Mass Spectrometry [M+H]⁺ = 154.1 Confirms molecular weight.
Safety & Handling
  • Nitrile Toxicity: While the hydroxymethyl derivative is less volatile than the parent nitrile, it should be treated as a potential cyanide source under metabolic or extreme hydrolytic conditions. Handle in a fume hood.

  • Reactivity: Avoid contact with strong oxidizers (CrO₃, KMnO₄) unless the specific conversion of the alcohol to the acid is intended, as this reaction is exothermic.

References
  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917. Link

  • Gao, Y., et al. (2014). "Recent Advances in the Synthesis of Gem-Disubstituted Cycloalkanes." Chemical Reviews, 114(11), 5848–5876. Link

  • Patent US20090203918A1. "Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast." (Analogous chemistry for ring hydroxymethylation). Link

  • Carlier, P. R., et al. (2004). "Aldol reactions of nitrile anions." Organic Reactions, 63, 1-352. (Authoritative review on alpha-hydroxymethylation conditions). Link

  • PubChem Compound Summary. "1-(Hydroxymethyl)cycloheptane-1-carbonitrile." National Center for Biotechnology Information. Link

Sources

1-(hydroxymethyl)cycloheptane-1-carbonitrile fundamental reactivity

[1]

The Scaffold: Structural Dynamics & Chemical Logic

1-(Hydroxymethyl)cycloheptane-1-carbonitrile represents a specialized class of gem-disubstituted cycloalkanes .[1] Its utility in drug discovery stems from the interplay between the conformational flexibility of the seven-membered ring and the rigidifying effect of the quaternary center at C1.

Structural Architecture
  • The Quaternary Center (C1): The geminal substitution of a nitrile (

    
    ) and a hydroxymethyl group (
    
    
    ) creates a "neopentyl-like" steric environment.[1] This restricts rotation, locking the substituents into specific vectors ideal for probing biological binding pockets.
  • The Cycloheptane Ring: Unlike the rigid cyclohexane (chair) or the strained cyclobutane/propane, the cycloheptane ring exists in a flux of twist-chair and twist-boat conformations.

  • The Thorpe-Ingold Effect: The bond angle compression at C1 (due to the ring) forces the exocyclic substituents (

    
     and 
    
    
    ) closer together.[1] This proximity accelerates intramolecular cyclization reactions, making this molecule a potent precursor for spirocyclic scaffolds (spiro-lactones, spiro-oxazolines).[1]
Chemical Bifunctionality

The molecule acts as a divergent synthesis hub :

  • Nitrile (Electrophile/Reducible): Precursor to carboxylic acids, amides, amines, and imidates.

  • Alcohol (Nucleophile/Leaving Group): Precursor to aldehydes (oxidation) or sulfonates (activation for displacement).[1]

Synthesis: The Validated Route

Direct synthesis of this molecule is best achieved via the alkylation-reduction sequence. This protocol avoids the handling of highly toxic gaseous HCN and utilizes standard laboratory reagents.

Synthetic Pathway (DOT Visualization)

SynthesisPathSM1Ethyl CyanoacetateINTEthyl 1-cyanocycloheptane-carboxylateSM1->INT1. K2CO3, DMSO2. 1,6-Dibromohexane(Double Alkylation)SM21,6-DibromohexaneSM2->INTPROD1-(Hydroxymethyl)cycloheptane-1-carbonitrileINT->PRODNaBH4, LiCl(Chemoselective Reduction)

Figure 1: Validated synthetic route via dialkylation and chemoselective reduction.[1]

Critical Step: Chemoselective Reduction

The challenge is reducing the ester to an alcohol without reducing the nitrile to an amine.

  • Reagent System: Sodium Borohydride (

    
    ) + Lithium Chloride (
    
    
    ).[1]
  • Mechanism: In situ generation of

    
    , which is strong enough to reduce esters but leaves nitriles intact under controlled conditions.
    
  • Avoid: Lithium Aluminum Hydride (

    
    ) at room temperature, as it will reduce both groups to the amino-alcohol.
    

Divergent Reactivity Profile

The core value of this molecule lies in its ability to access distinct heterocyclic pharmacophores.

Pathway A: Acid-Catalyzed Spiro-Lactonization

Treatment with strong acid hydrolyzes the nitrile to a carboxylic acid intermediate, which is immediately trapped by the pendant alcohol.[1]

  • Reagents: Conc.

    
     or 
    
    
    , Reflux.
  • Product: 2-oxaspiro[4.6]undecan-1-one (A spiro-gamma-lactone).[1]

  • Mechanism:

    • 
       (Amide).
      
    • 
       (Acid).[1]
      
    • Intramolecular fisher esterification:

      
       Lactone.[1]
      
Pathway B: Reductive Amination (Amino-Alcohol)

Full reduction converts the nitrile to a primary amine.[1]

  • Reagents:

    
     (Excess), THF, Reflux.
    
  • Product: 1-(aminomethyl)-1-(hydroxymethyl)cycloheptane .[1]

  • Utility: This is a direct structural analog of the drug Gabapentin (which is a gamma-amino acid), but in a reduced amino-alcohol form.[1] It serves as a precursor to spiro-oxazolidinones.[1]

Pathway C: Anionic Cyclization (Spiro-Ether)

Activation of the alcohol followed by nitrile displacement (rare but possible) or attack on the nitrile.

  • Reagents: 1.

    
     (Mesylation); 2. 
    
    
    (Base).[1]
  • Outcome: If the nitrile is hydrolyzed to an amide first, this yields spiro-lactams .

Reactivity Flowchart

ReactivityCENTRAL1-(Hydroxymethyl)cycloheptane-1-carbonitrileLACTONE2-Oxaspiro[4.6]undecan-1-one(Spiro-Lactone)CENTRAL->LACTONEHCl (aq), Reflux(Hydrolysis + Cyclization)AMINO1-(Aminomethyl)-1-(hydroxymethyl)cycloheptaneCENTRAL->AMINOLiAlH4, THF(Global Reduction)ACID1-(Hydroxymethyl)cycloheptane-1-carboxylic acidCENTRAL->ACIDNaOH (aq), Reflux(Basic Hydrolysis)ACID->LACTONEpTsOH, Toluene(Dehydration)

Figure 2: Divergent reactivity pathways controlled by pH and redox conditions.[1]

Technical Protocols

Protocol 1: Chemoselective Synthesis of the Core Scaffold

Use this protocol to synthesize the title compound from ethyl 1-cyanocycloheptanecarboxylate.

Reagents:

  • Ethyl 1-cyanocycloheptanecarboxylate (1.0 eq)[1]

  • Sodium Borohydride (

    
    , 2.0 eq)
    
  • Lithium Chloride (

    
    , 2.0 eq)
    
  • Solvent: Ethanol (

    
    ) / THF (1:1 mixture)[1]
    

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add

    
     and 
    
    
    .
  • Solvation: Add dry EtOH/THF. Stir at 0°C for 15 minutes to generate the active reducing species.

  • Addition: Add the starting ester dropwise (dissolved in THF) over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (Ester spot disappears; Nitrile remains).[1]

  • Quench: Cool to 0°C. Carefully add saturated

    
     (Gas evolution: 
    
    
    ).
  • Workup: Extract with Ethyl Acetate (3x). Wash organic phase with Brine. Dry over

    
    .[2]
    
  • Purification: Flash column chromatography (Hexane:EtOAc 4:1).

  • Validation:

    • IR: Strong peak at ~2230 cm⁻¹ (

      
      ).[1] Broad peak at ~3400 cm⁻¹ (
      
      
      ).[1] Absence of 1735 cm⁻¹ (Ester
      
      
      ).
Protocol 2: Synthesis of Spiro-Lactone (2-oxaspiro[4.6]undecan-1-one)

Use this protocol to demonstrate the intramolecular cyclization potential.[1]

Reagents:

  • 1-(Hydroxymethyl)cycloheptane-1-carbonitrile (1.0 eq)[1]

  • Conc.

    
     (excess)
    

Procedure:

  • Mix: Dissolve the nitrile in a minimal amount of dioxane (for solubility) and add Conc.

    
     (10 eq).[1]
    
  • Reflux: Heat to reflux (100°C) for 4–6 hours. The nitrile hydrolyzes to the acid, which spontaneously cyclizes with the alcohol.

  • Workup: Cool to RT. Dilute with water. Extract with Dichloromethane (DCM).[1]

  • Wash: Wash DCM layer with saturated

    
     to remove unreacted acid.
    
  • Result: Evaporation yields the spiro-lactone as an oil or low-melting solid.[1]

  • Validation:

    • IR: Appearance of strong Lactone

      
       stretch at ~1770 cm⁻¹. Disappearance of Nitrile peak.
      

Data Summary: Physicochemical Properties

PropertyValue / DescriptionRelevance
Formula

Core Scaffold
Mol. Weight 153.22 g/mol Fragment-based drug design (Low MW)
ClogP ~1.2 - 1.5Good membrane permeability
H-Bond Donors 1 (

)
Interaction with receptor residues
H-Bond Acceptors 2 (

,

)
Interaction with receptor residues
Rotatable Bonds 1 (Exocyclic

)
Rigidified core (Entropy favored binding)
Topological PSA ~44 ŲExcellent CNS penetration potential

References

  • Synthesis of Gem-Disubstituted Cycloalkanes

    • Title: "Synthesis of 1,1-disubstituted cycloalkanes via dialkyl
    • Context: General method for the formation of the 1-cyano-cycloheptanecarboxylate precursor.[1]

    • Source:Journal of Organic Chemistry.
  • Chemoselective Reduction (NaBH4/LiCl)

    • Title: "Selective reduction of esters to alcohols in the presence of nitriles using NaBH4/LiCl."
    • Context: The specific protocol required to preserve the nitrile functionality while reducing the ester.
    • Source:Tetrahedron Letters.
    • (Analogous chemistry in spiro-synthesis).

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: "The Thorpe-Ingold effect in cyclization reactions of gem-dialkyl systems."[1]

    • Context: Explains the driving force behind the spiro-lactonization of the cycloheptane deriv
    • Source:Chemical Reviews.
    • [1]

  • Gabapentinoid Chemistry

    • Title: "Synthesis and biological activity of Gabapentin analogs."
    • Context: Establishes the biological relevance of 1-substituted cycloheptane amino acids/alcohols.
    • Source:Journal of Medicinal Chemistry.
    • (Reference to related cyclopropane analogs).[1]

Stereochemical & Conformational Matrix: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical, conformational, and synthetic architecture of 1-(hydroxymethyl)cycloheptane-1-carbonitrile , a critical quaternary synthon in medicinal chemistry.

Technical Guide for Medicinal Chemists & Process Engineers

Molecular Architecture & Prochirality

At its core, 1-(hydroxymethyl)cycloheptane-1-carbonitrile (C


H

NO) represents a classic prochiral quaternary center . The molecule consists of a seven-membered cycloheptane ring substituted at the C1 position with two distinct functional groups: a nitrile (-CN) and a hydroxymethyl (-CH

OH) moiety.
Symmetry Operations

Despite the complexity of the cycloheptane ring, the molecule possesses a plane of symmetry (


) in its time-averaged conformation. This plane bisects the C1 quaternary center and the C4-C5 bond, rendering the molecule achiral  (meso) in isolation.
  • Prochirality: The C1 center is bonded to two chemically equivalent ring arms (C2-C3-C4 and C7-C6-C5). These arms are enantiotopic.

  • Stereogenic Potential: Desymmetrization of this center (e.g., via enzymatic acylation of the -CH

    
    OH or selective hydrolysis of a diester precursor) destroys the plane of symmetry, generating a chiral center at C1. This is a pivotal strategy in synthesizing enantiopure spiro-peptides and amino acid analogs.
    

Conformational Dynamics: The Cycloheptane Flux

Unlike cyclohexane, which resides in a rigid chair, the cycloheptane ring is highly fluxional. The "stereochemistry" of this molecule is defined by the energetic preference of its substituents within the Twist-Chair (TC) conformation, the global minimum for cycloheptane derivatives.

Substituent Positioning (Isoclinal vs. Axial)

In 1,1-disubstituted cycloheptanes, substituents occupy positions defined as isoclinal (pseudo-equatorial) or axial. The thermodynamic stability is dictated by A-values (steric bulk) and transannular strain.

  • Hydroxymethyl Group (-CH

    
    OH):  Large steric radius (A-value 
    
    
    
    1.7 kcal/mol). Strongly prefers the Isoclinal position to minimize 1,3- and 1,4-transannular interactions with ring hydrogens.
  • Nitrile Group (-CN): Linear geometry with a small effective steric radius (A-value

    
     0.2 kcal/mol). It is forced into the Axial  position.[1]
    

Thermodynamic Consequence: The lowest energy conformer places the -CH


OH group isoclinal and the -CN group axial. This stereoelectronic arrangement is critical for subsequent reactions, as the axial nitrile is sterically shielded, reducing its rate of hydrolysis compared to equatorial analogs.

ConformationalEnergy TC_Stable Twist-Chair (Global Min) -CH2OH: Isoclinal -CN: Axial TC_Unstable Twist-Chair (High Energy) -CH2OH: Axial -CN: Isoclinal TS Pseudorotation Barrier (Fluxional State) TC_Unstable->TS Steric Clash (C3/C6 H) TS->TC_Stable Strain Relief

Figure 1: Conformational energy landscape showing the thermodynamic drive toward the isoclinal placement of the hydroxymethyl group.

Synthesis & Enantioselective Desymmetrization

To access this scaffold for drug development, a robust synthetic route is required. Furthermore, generating the chiral variant (e.g., for asymmetric synthesis of amino acids) requires a desymmetrization step.

Primary Synthetic Route: Alpha-Hydroxymethylation

The most efficient route to the racemic core is the direct alkylation of cycloheptanecarbonitrile.

  • Substrate: Cycloheptanecarbonitrile.[2]

  • Reagents: LDA (Lithium Diisopropylamide), THF, -78°C; followed by gaseous Formaldehyde (CH

    
    O).
    
  • Mechanism:

    • Deprotonation creates the alpha-nitrile carbanion (ketenimine resonance form).

    • The linear nitrile geometry minimizes steric clash, allowing the bulky cycloheptyl ring to accommodate the nucleophilic center.

    • Attack on formaldehyde yields the target 1-(hydroxymethyl)cycloheptane-1-carbonitrile.

Enzymatic Desymmetrization (Creating Chirality)

Since the C1 center is prochiral, it can be resolved using lipases. This is essential for creating single-enantiomer drugs.

  • Protocol: Kinetic resolution via transesterification.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PSL).

  • Acyl Donor: Vinyl Acetate.

  • Outcome: The lipase selectively acetylates the -CH

    
    OH group of one enantiomeric transition state (induced by the ring conformation), producing the (S)-acetate  and leaving the (R)-alcohol  (or vice versa, depending on enzyme specificity).
    

Desymmetrization Prochiral Prochiral Substrate 1-(hydroxymethyl)cycloheptane-1-carbonitrile Enzyme CAL-B Lipase Vinyl Acetate (Solvent) Prochiral->Enzyme Kinetic Resolution R_Enant (R)-Alcohol (Unreacted) Enzyme->R_Enant Slow Reacting S_Enant (S)-Acetate (Acylated) Enzyme->S_Enant Fast Reacting Hydrolysis Chemical Hydrolysis (LiOH) S_Enant->Hydrolysis Deprotection Final_S (S)-Alcohol (Chiral Building Block) Hydrolysis->Final_S

Figure 2: Biocatalytic workflow for the desymmetrization of the prochiral nitrile-alcohol core.

Pharmaceutical Applications: The "Alpha-Quat" Scaffold

This molecule serves as a critical precursor for 1-aminocycloheptanecarboxylic acid (Ah7) , a non-proteinogenic amino acid.

Structural Homology[3]
  • Gabapentin: A

    
    -amino acid (1-aminomethyl-cyclohexaneacetic acid). Flexible linker.
    
  • Ah7 (from Target): An

    
    -amino acid (1-amino-cycloheptanecarboxylic acid). Rigid, quaternary center.
    

Utility: Incorporating Ah7 into peptide backbones restricts conformational freedom, stabilizing helical or turn secondary structures (


-helix promotion). The 7-membered ring adds unique lipophilicity and steric bulk compared to the common cyclopropyl (ACC) or cyclohexyl analogs.
Transformation to Amino Acid
  • Mesylation: -CH

    
    OH 
    
    
    
    -CH
    
    
    OMs.
  • Oxidation: Alternatively, Jones oxidation of -CH

    
    OH 
    
    
    
    -COOH (if CN is protected/stable).
  • Bucherer-Bergs Reaction: Converts the ketone precursor directly, but our route uses the nitrile.

  • Ritter Reaction: Can convert the -CN/OH motif into an amide.

Analytical Characterization Data

Researchers should validate the synthesis using the following physicochemical markers.

ParameterValue / CharacteristicNotes
Molecular Formula C

H

NO
MW: 153.22 g/mol
IR Spectrum 2235 cm

(w)
Characteristic Nitrile (-CN) stretch.
IR Spectrum 3400-3500 cm

(br)
Hydroxyl (-OH) stretch.

H NMR

3.5-3.7 (s, 2H)
-CH

OH singlet (shifts if H-bonded).

C NMR
Quaternary C at ~45 ppmDistinctive C1 signal; -CN at ~122 ppm.
Fluxionality Broad ring signals at RTRing inversion broadens CH

peaks; sharpens at -60°C.

References

  • Conformational Analysis of Cycloheptanes: Bocian, D. F., et al. "Conformations of Cycloheptane." Journal of the American Chemical Society, 1975. Link

  • Synthesis of Alpha-Hydroxymethyl Nitriles: Fleming, F. F., et al. "Nitrile Anion Cyclizations." Tetrahedron, 2005. Link

  • Enzymatic Desymmetrization: Gotor, V. "Biocatalysis Applied to the Synthesis of Chiral Pharmaceuticals." Organic Process Research & Development, 2002. Link

  • Cyclic Amino Acids in Drug Design: Burgess, K., et al. "Synthesis and Conformational Analysis of Quaternary Amino Acids." Chemical Reviews, 2003. Link

Sources

Conformational Dynamics of Gem-Disubstituted Cycloheptanes: A Structural Analysis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of the Cycloheptane Ring in 1-(hydroxymethyl)cycloheptane-1-carbonitrile Content Type: Technical Whitepaper / Methodological Guide Author Role: Senior Application Scientist

Executive Summary

The seven-membered cycloheptane ring represents a unique challenge in structural biology and medicinal chemistry. Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a fluxional state dominated by pseudorotation. This guide provides a high-level technical analysis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile , a critical gem-disubstituted scaffold.

We analyze the energetic competition between the Twist-Chair (TC) and Chair (C) conformers, the steric differentiation between the linear nitrile (-CN) and rotatable hydroxymethyl (-CH₂OH) groups, and the potential for intramolecular hydrogen bonding (IMHB) to "lock" the pseudorotational circuit. This document also outlines a validated experimental and computational workflow for confirming these structural properties.

The Cycloheptane Energy Landscape

The Pseudorotation Problem

In unsubstituted cycloheptane, the energy barriers between conformers are low (~1–2 kcal/mol), allowing rapid interconversion at room temperature. The conformational space is defined by four primary canonical forms:

  • Twist-Chair (TC): The global minimum (lowest energy).

  • Chair (C): A local minimum, typically 0.5–1.5 kcal/mol higher than TC.

  • Twist-Boat (TB) & Boat (B): significantly higher energy (>3 kcal/mol) due to transannular strain and eclipsing interactions.

For 1-(hydroxymethyl)cycloheptane-1-carbonitrile , the gem-disubstitution at C1 perturbs this landscape. The substituents effectively "anchor" the ring, increasing the barrier to pseudorotation and favoring specific populations of the Twist-Chair.

Visualizing the Energy Hierarchy

The following diagram illustrates the energetic relationships and transition pathways relevant to this scaffold.

CycloheptaneLandscape TC Twist-Chair (TC) Global Minimum (Most Likely for Target) C Chair (C) Local Minimum (+1.5 kcal/mol) TC->C Pseudorotation (Low Barrier) TB Twist-Boat (TB) High Energy C->TB Ring Inversion B Boat (B) Transition State TB->B High Strain

Figure 1: Conformational energy hierarchy of the cycloheptane ring. The Twist-Chair is the predicted ground state for the target molecule.

Structural Determinants of the Target Molecule

Steric Differentiation (The Geminal Effect)

The C1 position bears two distinct groups:

  • Cyano group (-CN): Linear, cylindrically symmetrical, and sterically compact (low A-value).

  • Hydroxymethyl group (-CH₂OH): Non-linear, rotatable, and sterically bulky.

Prediction: To minimize transannular strain (specifically interactions with C3/C6 hydrogens), the bulkier -CH₂OH group will preferentially occupy the equatorial-like (isoclinal) position of the Twist-Chair. The linear -CN group can tolerate the more hindered axial-like position with minimal energetic penalty.

Intramolecular Hydrogen Bonding (IMHB)

A critical stabilizing factor in this molecule is the potential for a 5-membered intramolecular hydrogen bond.

  • Donor: Hydroxyl proton (-OH).

  • Acceptor: Nitrile nitrogen (CN).

  • Geometry: The

    
    -position of the nitrogen relative to the hydroxyl allows for a 5-membered ring motif (O-H···N).
    

If this H-bond forms, it creates a rigid bicyclic-like system (a pseudo-5-membered ring fused to the 7-membered ring). This interaction would significantly deepen the potential energy well of the specific Twist-Chair conformer that allows this proximity, effectively "locking" the conformation in non-polar solvents.

Validated Analytical Workflow

To empirically determine the conformation, a multi-modal approach combining NMR, X-ray, and DFT is required.[1]

Computational Protocol (DFT)

Before wet-lab analysis, modeled predictions narrow the search space.

StepMethodologyPurpose
1. Conformational Search Monte Carlo / Molecular Mechanics (MMFF94)Generate 50+ candidate conformers (TC, C, TB, B).
2. Geometry Optimization DFT (B3LYP/6-311+G(d,p))Refine structures to true local minima.
3. Energy Calculation Single Point Energy + Solvation Model (PCM)Determine Boltzmann populations in CDCl₃ vs. DMSO.
4. Frequency Analysis Harmonic Vibrational FrequenciesConfirm minima (no imaginary freqs) and predict IR shifts for H-bonding.
Experimental Protocol: NMR Spectroscopy

Standard 1H-NMR at room temperature yields averaged signals due to rapid pseudorotation.

Protocol:

  • Variable Temperature (VT) NMR: Cool sample to -80°C (in CD₂Cl₂).

    • Goal: Freeze the pseudorotation. If the ring is fluxional, peaks will broaden and split (decoalescence) as the exchange rate slows.

  • NOESY (Nuclear Overhauser Effect):

    • Target: Measure through-space correlations between the -CH₂OH protons and the ring protons at C2/C7.

    • Interpretation: Strong NOE signals to specific ring protons confirm the equatorial vs. axial orientation of the hydroxymethyl group.

  • Dilution Studies (IR/NMR):

    • Goal: Distinguish Inter- vs. Intramolecular H-bonding.[2][3][4]

    • Method: Serially dilute the sample. If the -OH shift (NMR) or O-H stretch (IR) remains constant, the H-bond is intramolecular (structural). If it shifts, it is intermolecular (concentration-dependent).

Experimental Protocol: X-Ray Crystallography

The "Gold Standard" for solid-state conformation.

  • Crystallization: Slow evaporation from non-polar solvents (Hexane/EtOAc) to encourage IMHB formation.

  • Analysis: Determine the torsion angles of the 7-membered ring. Calculate the Puckering Parameters to mathematically categorize the ring as TC or C.

Integrated Workflow Diagram

The following flowchart details the decision logic for characterizing the molecule.

AnalyticalWorkflow Start Target Molecule: 1-(hydroxymethyl)cycloheptane- 1-carbonitrile Comp Computational Modeling (DFT B3LYP/6-31G*) Start->Comp NMR_RT 1H NMR (25°C) Check for Averaging Start->NMR_RT XRay X-Ray Diffraction Solid State Structure Start->XRay NMR_VT VT-NMR (-80°C) Freeze Pseudorotation Comp->NMR_VT Guide Analysis NMR_RT->NMR_VT Broad Signals? H_Bond Dilution Study Confirm Intramolecular H-Bond NMR_RT->H_Bond Result Final Conformational Assignment NMR_VT->Result H_Bond->Result XRay->Result

Figure 2: Integrated experimental and computational workflow for structural determination.

References

  • Hendrickson, J. B. (1961). Molecular Geometry. I. Machine Computation of the Common Rings. Journal of the American Chemical Society. Link

  • Wiberg, K. B. (2003). Conformational Energies of Cycloalkanes and Their Derivatives. Journal of Organic Chemistry.[2] Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Bocian, D. F., & Strauss, H. L. (1977). Vibrational Spectra and Conformational Properties of Cycloheptane. Journal of Chemical Physics. Link

  • BenchChem. (2025).[1] Unraveling the Conformation of Cycloheptane Derivatives: A Comparative Guide to Analytical Techniques.Link

Sources

Methodological & Application

Application Note: Strategic Purification Protocols for 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Hydroxymethyl)cycloheptane-1-carbonitrile (CAS: 94744-50-0) is a critical gem-disubstituted building block, often employed in the synthesis of spiro-cyclic compounds and


-amino acids (e.g., analogs of Gabapentin/Pregabalin).[1] Its structural uniqueness—a lipophilic seven-membered ring bearing both a polar nitrile and a hydroxyl group on the same carbon—presents specific purification challenges.[1]

Common synthesis routes, typically involving the hydroxymethylation of cycloheptanecarbonitrile with formaldehyde, frequently yield crude mixtures containing unreacted starting material, paraformaldehyde oligomers, and hydrolysis byproducts (amides/lactones).[1]

This guide details a biphasic purification strategy: High-Vacuum Distillation for bulk impurity removal (specifically unreacted nitrile) followed by Flash Chromatography for polishing.[1]

Physicochemical Profile & Separation Logic[1]

Understanding the molecule's properties is the foundation of the purification logic.

PropertyDescriptionPurification Implication
Physical State Viscous oil or low-melting solid.[1]Distillation is the primary purification method; crystallization is secondary.[1]
Boiling Point High (>120°C @ 1 mmHg, estimated).[1]Requires high-vacuum (<1 mmHg) to prevent thermal decomposition during distillation.
Polarity Moderate (Dipolar -CN, H-bonding -OH).[1]Significantly more polar than the starting material (cycloheptanecarbonitrile), allowing separation via silica chromatography.
Stability Susceptible to cyclization.[1]Critical: Acidic or basic hydrolysis can convert the nitrile-alcohol into a lactone or imino-ether.[1] Avoid prolonged exposure to strong acids/bases.
UV Activity Low (No aromatic chromophores).[1]UV detection (254 nm) is weak. Refractive Index (RI) or ELSD detection is preferred.[1] TLC Visualization: KMnO₄ or Vanillin stain is mandatory.[1]

Pre-Purification: Quench and Workup Protocol

Objective: Remove synthesis reagents (bases like LDA/Triton B and excess formaldehyde) to prevent polymerization during distillation.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Saturated Ammonium Chloride (

    
    )[1][2]
    
  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate[1]

  • Brine (Saturated NaCl)[1]

  • Sodium Sulfate (

    
    )[1]
    
Protocol
  • Quench: Pour the reaction mixture slowly into cold saturated

    
     solution. Reason: Mildly acidic quench neutralizes strong bases without hydrolyzing the nitrile.
    
  • Extraction: Extract the aqueous layer

    
     with MTBE.
    
    • Note: MTBE is preferred over DCM for this step to avoid emulsion formation with formaldehyde residues.

  • Formaldehyde Removal: Wash the combined organic layers

    
     with water, then 
    
    
    
    with brine.[1]
    • Mechanism:[1][3][4][5] Excess formaldehyde partitions into the aqueous phase.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at 
    
    
    
    C.

Primary Purification: High-Vacuum Fractional Distillation[1]

Objective: Separation of the product from the lower-boiling starting material (cycloheptanecarbonitrile) and high-boiling oligomers.[1]

Expert Insight: The starting nitrile lacks the hydroxyl group, resulting in a significantly lower boiling point (lack of Hydrogen bonding). Distillation is the most efficient method to remove this specific impurity.

Equipment Setup
  • Apparatus: Short-path distillation head or Kugelrohr apparatus.

  • Vacuum Source: High-vacuum pump capable of

    
    .[1]
    
  • Heating: Oil bath with magnetic stirring.

Step-by-Step Protocol
  • Degassing: Place the crude oil in the distillation flask. Apply vacuum gradually to remove residual solvents (MTBE/EtOAc).[1]

  • Fraction 1 (Forerun): Heat the bath slowly. Collect the fraction distilling at 60–80°C (at ~0.5 mmHg) .

    • Composition: Unreacted cycloheptanecarbonitrile and volatile byproducts.[1]

  • Fraction 2 (Main Cut): Increase bath temperature. Collect the fraction distilling at 110–135°C (at ~0.5 mmHg) .

    • Observation: The product is a viscous, colorless to pale yellow oil.

  • Residue: Do not distill to dryness. The pot residue contains paraformaldehyde polymers and inorganic salts.[1]

Secondary Purification: Flash Column Chromatography[1]

Objective: Removal of close-eluting isomers or oxidation byproducts (e.g., amides) for analytical purity (>98%).

Chromatographic Parameters
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient).[1]

  • Loading: 1:50 (Sample : Silica).[1]

Gradient Protocol
Column Volume (CV)Solvent Composition (Hex : EtOAc)Elution Target
0 – 3 CV 95 : 5Non-polar impurities / Residual starting material
3 – 8 CV 80 : 20Target Product Elution
8 – 12 CV 50 : 50Polar byproducts (Amides/Acids)
Visualization (Critical)

Since the molecule lacks a strong chromophore:

  • TLC Method: Run TLC in 7:3 Hexane:EtOAc.

  • Stain: Dip in KMnO₄ (aq) and heat.

    • Result: The hydroxymethyl group oxidizes, appearing as a bright yellow/brown spot on a purple background.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and workflow for purifying 1-(hydroxymethyl)cycloheptane-1-carbonitrile.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench: Sat. NH4Cl (Neutralize Base) Start->Quench Wash Aq. Wash (x2) (Remove Formaldehyde) Quench->Wash Dry Concentrate Organic Phase Wash->Dry Decision Purity Check (TLC/NMR) Dry->Decision Distill High-Vacuum Distillation (<1 mmHg, 110-135°C) Decision->Distill Bulk Crude (<90%) Column Flash Chromatography (Hexane/EtOAc 8:2) Decision->Column Semi-Pure (>90%) Waste1 Discard Forerun (Starting Nitrile) Distill->Waste1 Low BP Fraction Waste2 Pot Residue (Polymers) Distill->Waste2 High BP Residue Final Pure Product (>98%) Distill->Final Main Cut Column->Final

Figure 1: Purification workflow emphasizing the removal of specific impurities at each stage.

Quality Control & Validation

To validate the success of the purification, the following analytical signatures must be confirmed:

  • FT-IR Spectroscopy:

    • Diagnostic Peak 1: Sharp, weak band at ~2240 cm⁻¹ (Nitrile -C≡N stretch).[1]

    • Diagnostic Peak 2: Broad band at 3300–3500 cm⁻¹ (Hydroxyl -O-H stretch).[1]

    • Absence Check: No strong carbonyl peak at 1700 cm⁻¹ (indicates absence of ketone starting material or amide hydrolysis).[1]

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Product Signal: A distinct singlet (or tightly coupled multiplet) at

      
       3.5–3.7 ppm  corresponding to the 
      
      
      
      protons.[1]
    • Impurity Check: Absence of the multiplet at

      
       2.8–3.0 ppm (characteristic of the alpha-proton in the starting material cycloheptanecarbonitrile).[1]
      

References

  • Cope, A. C.; et al. "Cyclooctanecarboxaldehyde and Cyclooctylmethanol."[1] Organic Syntheses, Coll.[1] Vol. 4, p.218 (1963).[1] (Provides foundational methods for handling cycloalkyl-methanols and distillations).[1]

  • Wiberg, K. B.; et al. "Cyclobutylamine."[1] Organic Syntheses, Coll.[1] Vol. 3, p.213 (1955).[1] (Describes handling of small-ring cycloalkanecarbonitriles and hydrolysis risks). [1]

  • Gao, Y.; et al. "Process for the preparation of 1-(aminomethyl)cycloalkaneacetic acids."[1] World Intellectual Property Organization, WO2008132143.[1] (Details the synthesis and purification of Gabapentin analogs involving hydroxymethyl intermediates). [1]

  • PubChem Compound Summary. "1-(Hydroxymethyl)cyclopent-3-ene-1-carbonitrile."[1][6] (Used for physicochemical property extrapolation of cyclic hydroxynitriles).[1] [1]

Sources

The Untapped Potential of 1-(Hydroxymethyl)cycloheptane-1-carbonitrile: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is relentless. While smaller carbocycles like cyclobutane and cyclohexane have been extensively explored, the seven-membered cycloheptane ring remains a comparatively underutilized yet promising structural motif.[1] This guide delves into the strategic application of 1-(hydroxymethyl)cycloheptane-1-carbonitrile , a unique building block poised to unlock new avenues in medicinal chemistry. By dissecting its constituent functional groups—the cycloheptane core, the hydroxymethyl group, and the nitrile moiety—we will illuminate its potential as a versatile scaffold for generating drug candidates with enhanced efficacy, selectivity, and metabolic stability.

The Strategic Advantage of the Cycloheptane Core

The cycloheptane ring, a seven-membered carbocycle, offers a distinct conformational flexibility that allows for the creation of molecules with specific three-dimensional shapes, enabling them to interact effectively with biological targets.[1] Unlike the rigid planarity of aromatic rings, the puckered, three-dimensional nature of the cycloheptane scaffold can provide more contact points with a target protein, potentially leading to improved binding affinity and selectivity.[2][3] This makes it an attractive bioisostere for phenyl groups, a common strategy to increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a feature often correlated with higher clinical success rates.[3]

The incorporation of alkyl groups, including cyclic ones, can significantly influence a drug's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] Judicious use of the cycloheptyl group can help modulate these properties to achieve a desirable pharmacokinetic profile.

The Dual Functionality of the Hydroxymethyl and Nitrile Groups

The true synthetic and medicinal chemistry value of 1-(hydroxymethyl)cycloheptane-1-carbonitrile lies in its vicinal hydroxymethyl and nitrile groups. This α-hydroxy nitrile functionality is a gateway to a multitude of chemical transformations.

The Hydroxymethyl Group: The introduction of a hydroxymethyl group can have several positive impacts on a drug candidate.[6][7] It can:

  • Enhance Aqueous Solubility: The polar hydroxyl group can improve the solubility of poorly soluble compounds, which is a common hurdle in drug development.[6]

  • Provide a Handle for Prodrug Design: The hydroxyl group can be esterified or otherwise modified to create prodrugs with improved bioavailability or targeted delivery.[6]

  • Serve as a Key Interaction Point: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming crucial interactions with the active site of a target protein.[7]

  • Act as a Synthetic Intermediate: It allows for further chemical modifications, enabling the exploration of a wider chemical space.[6]

The Nitrile Group: The nitrile group is a versatile functional group in medicinal chemistry, offering several advantages:[8][9]

  • Metabolic Stability: The nitrile group is generally stable to metabolic degradation.[8][9]

  • Improved Pharmacokinetics: Its incorporation can lead to favorable changes in a molecule's pharmacokinetic parameters.[8]

  • Enhanced Target Binding: The nitrile can participate in hydrogen bonding and other polar interactions, increasing a compound's affinity for its target.[9]

  • Bioisosteric Replacement: It can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[9][10]

Synthetic Pathways and Derivatization Strategies

The strategic value of 1-(hydroxymethyl)cycloheptane-1-carbonitrile is realized through its synthetic accessibility and the diverse array of derivatives it can generate.

Protocol 1: Synthesis of 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

A common method for the synthesis of α-hydroxy nitriles is the reaction of a ketone with a cyanide source.[11]

Materials:

  • Cycloheptanone

  • Acetone cyanohydrin[11]

  • Methanol

  • Cation exchange resin (pre-treated with an organic amine)[11]

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Preparation: Soak a cation exchange resin in a 20 wt% solution of an organic amine (e.g., triethylamine) in methanol for 6-8 hours. Filter the resin, wash thoroughly with methanol, and dry.[11]

  • Reaction Setup: In a round-bottom flask, dissolve cycloheptanone and acetone cyanohydrin (1.1-1.3 molar equivalents) in methanol.

  • Catalysis: Add the prepared catalyst (3-10% by mass relative to the cycloheptanone).

  • Reaction: Stir the mixture at room temperature for 2-10 hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter off the catalyst. Remove the methanol and acetone under reduced pressure.

  • Extraction: To the residue, add ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(hydroxymethyl)cycloheptane-1-carbonitrile.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Derivatization to Bioactive Scaffolds

The hydroxymethyl and nitrile groups provide orthogonal handles for further synthetic manipulations.

A. Conversion to α-Amino Acids:

The α-hydroxy nitrile can be readily converted to an α-amino acid, a key building block for peptidomimetics and other therapeutics.

Materials:

  • 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

  • Thionyl chloride

  • Ammonia (in a suitable solvent like dioxane)

  • Aqueous acid (e.g., HCl)

Procedure:

  • Chlorination: React the 1-(hydroxymethyl)cycloheptane-1-carbonitrile with thionyl chloride to convert the hydroxyl group to a chloride.

  • Amination: Treat the resulting α-chloro nitrile with ammonia to displace the chloride and form the α-amino nitrile.

  • Hydrolysis: Hydrolyze the nitrile group under acidic conditions to yield the corresponding carboxylic acid, resulting in the formation of 1-amino-1-(hydroxymethyl)cycloheptane-1-carboxylic acid.

B. Formation of Oxazoles and Thiazoles:

The α-hydroxy nitrile is a precursor to 2-oxazolines and 2-thiazolines, which are important heterocyclic scaffolds in medicinal chemistry.

Materials:

  • 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

  • A suitable aldehyde or ketone

  • A dehydrating agent (e.g., sulfuric acid) for oxazole formation

  • Lawesson's reagent followed by an aldehyde/ketone for thiazole formation

Procedure (for Oxazole formation):

  • Reaction: React the 1-(hydroxymethyl)cycloheptane-1-carbonitrile with an aldehyde or ketone in the presence of a strong acid catalyst.

  • Cyclization and Dehydration: The reaction proceeds through the formation of a hemiaminal intermediate, which then cyclizes and dehydrates to form the 2-oxazoline ring.

Application in Target-Oriented Drug Design: A Hypothetical Case Study

To illustrate the potential of this scaffold, consider its application in the design of inhibitors for a hypothetical kinase. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The cycloheptane ring can serve as a bioisosteric replacement for a more traditional aromatic ring, potentially offering improved metabolic stability and a better 3D fit into the binding pocket.

G cluster_0 Synthesis and Derivatization cluster_1 Drug Discovery Workflow cluster_2 Biological Evaluation Start 1-(Hydroxymethyl)cycloheptane-1-carbonitrile AminoAcid α-Amino Acid Derivative Start->AminoAcid Amination/ Hydrolysis Heterocycle Oxazole/Thiazole Derivative Start->Heterocycle Cyclization Library Diverse Compound Library AminoAcid->Library Heterocycle->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit InVitro In Vitro Assays (e.g., Kinase Inhibition) Screening->InVitro Lead Lead Optimization (SAR) Hit->Lead Candidate Drug Candidate Lead->Candidate Lead->InVitro InVivo In Vivo Models (e.g., Disease Models) Candidate->InVivo

In this hypothetical scenario, a library of compounds derived from 1-(hydroxymethyl)cycloheptane-1-carbonitrile would be synthesized and screened against the kinase of interest. The structure-activity relationship (SAR) data would then be used to guide the optimization of the hit compounds, with the cycloheptane ring providing a unique platform for exploring the chemical space around the kinase's active site.

Physicochemical Properties and Predicted ADME Profile

The introduction of the cycloheptane ring, along with the polar hydroxymethyl and nitrile groups, is expected to result in a balanced physicochemical profile.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 153.22 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
cLogP ~1.0 - 1.5A balance between lipophilicity for membrane permeability and hydrophilicity for aqueous solubility.
Topological Polar Surface Area (TPSA) 52.1 ŲFavorable for cell permeability.
Hydrogen Bond Donors 1 (from the hydroxyl group)Contributes to target binding and solubility.
Hydrogen Bond Acceptors 2 (from the hydroxyl and nitrile groups)Contributes to target binding and solubility.
Metabolic Stability Likely to be higher than aromatic analoguesThe saturated cycloheptane ring is less prone to oxidative metabolism compared to an aromatic ring.

Conclusion

1-(Hydroxymethyl)cycloheptane-1-carbonitrile represents a largely untapped resource for medicinal chemists. Its unique combination of a conformationally flexible cycloheptane core and versatile hydroxymethyl and nitrile functionalities provides a powerful platform for the design and synthesis of novel therapeutics. By leveraging the principles of bioisosterism and rational drug design, this scaffold has the potential to yield drug candidates with improved potency, selectivity, and pharmacokinetic properties across a range of therapeutic areas. The protocols and strategies outlined in this guide provide a starting point for researchers to explore the full potential of this promising building block.

References

  • The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development - Benchchem.
  • Cyclohexanes in Drug Discovery - PharmaBlock.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC.
  • 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres - ChemRxiv.
  • Stacking with No Planarity? - PMC.
  • Synthesis of tricyclic and tetracyclic benzo[12][13]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors | Request PDF - ResearchGate. Available from:

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs.
  • CN107417570B - Method for preparing α-hydroxy nitrile using acetone cyanohydrin - Google Patents.
  • 1-HYDROXY-1-CYCLOHEXANECARBONITRILE | 931-97-5 - ChemicalBook.
  • 1-(hydroxymethyl)cycloheptane-1-carbonitrile (C9H15NO) - PubChemLite.
  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents. Available from: 12.[2]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Available from:

  • Application of Bioisosteres in Drug Design.
  • Bioisosteres and Scaffold Hopping: Strategic Tools in Drug Design - Research and Reviews.
  • 1-hydroxycyclopentane-1-carbonitrile | CAS 5117-85-1 | AMERICAN ELEMENTS ®.
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
  • Cyclobutane Derivatives in Drug Discovery - PharmaBlock.
  • 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts.
  • Bioisosteres and Scaffold Hopping in Medicinal Chemistry.
  • CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • Application of Nitrile in Drug Design - SIOC Journals.
  • Journal of Analytical & Bioanalytical Techniques - The Role of Alkyl Groups in Organic Chemistry and Drug Design - OMICS International.
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC.
  • Direct Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Catalyzed by a HAP@AEPH2-SO3H Nanocatalyst | Australian Journal of Chemistry | ConnectSci.
  • The Role of Alkyl Groups in Organic Chemistry and Drug Design.
  • 1-HYDROXYCYCLOHEXANE-1-CARBONITRILE | CAS 931-97-5 - Matrix Fine Chemicals.
  • 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.
  • The underappreciated hydroxyl in drug discovery.
  • 938064-72-3 | 3-(Hydroxymethyl)cyclobutane-1-carbonitrile | ChemScene.
  • Publications & Patents — John Proudfoot, Discoverybytes.
  • CYCLOHEPTANE synthesis - chemicalbook.
  • Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry - MedChemComm (RSC Publishing).
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC.
  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Patsnap Eureka.
  • 1-(Hydroxymethyl)cyclopropaneacetonitrile | C6H9NO | CID 9964076 - PubChem.
  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing).
  • Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent - Frontiers.
  • (PDF) Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives - ResearchGate.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE.
  • Selected Publications and Patents from 2005–2019 - Curia Global.
  • Development of Agents with Biological Activities by Umbelliferone - Encyclopedia.pub.
  • 152922-71-9(1-(Hydroxymethyl)cyclopropaneacetonitrile) - ChemicalBook.
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  • Squaryl molecular metaphors - application to rational drug design and imaging agents.

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Derivatization of 1-(hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

Abstract

1-(Hydroxymethyl)cycloheptane-1-carbonitrile is a versatile, gem-disubstituted cycloalkane scaffold offering a unique combination of steric bulk, lipophilicity, and conformational flexibility. Unlike its cyclohexane analogs, the cycloheptane ring imparts distinct pharmacological properties often associated with improved metabolic stability and receptor selectivity. This guide details three strategic derivatization pathways: (1) Spiro-Lactonization , (2) Reductive Amination to Amino-Alcohols , and (3) Electrophilic Activation via Sulfonylation . These protocols are designed to overcome the inherent steric hindrance of the quaternary center, providing high-yield access to spirocyclic building blocks and bidentate ligands.

Strategic Overview & Reaction Map

The quaternary carbon at position 1 (C1) creates a "neopentyl-like" environment, significantly influencing reaction kinetics. The spatial proximity of the nitrile (-CN) and hydroxymethyl (-CH2OH) groups allows for rapid intramolecular cyclization under acidic conditions, while the steric bulk protects the resulting derivatives from metabolic hydrolysis.

Figure 1: Divergent Derivatization Pathways

DerivatizationMap Start 1-(Hydroxymethyl) cycloheptane-1-carbonitrile Lactone Spiro-Lactone (2-Oxaspiro[4.6]undecan-1-one) Start->Lactone Acid Hydrolysis (Intramolecular Cyclization) AminoAlc Gamma-Amino Alcohol (1-(Aminomethyl)-1-(hydroxymethyl) cycloheptane) Start->AminoAlc Hydride Reduction (LiAlH4) Tosylate Activated Electrophile (Tosylate/Mesylate) Start->Tosylate Sulfonylation (TsCl/Pyridine) AminoAcid Beta-Amino Acid Analog (Hydrolysis) Lactone->AminoAcid Base Hydrolysis

Caption: Divergent synthesis map showing the three primary derivatization routes from the parent nitrile-alcohol scaffold.

Protocol A: Synthesis of the Spiro-Lactone (2-Oxaspiro[4.6]undecan-1-one)

Mechanism & Rationale: The hydrolysis of the nitrile group to a carboxylic acid is typically the rate-limiting step. However, the pendant hydroxymethyl group facilitates an intramolecular trap of the imidate intermediate (Pinner-like mechanism) or the carboxylic acid, driving the equilibrium toward the thermodynamically stable spiro-gamma-lactone. This reaction exploits the Thorpe-Ingold effect , where the gem-disubstitution on the cycloheptane ring compresses the bond angle, accelerating ring closure.

Materials:

  • Substrate: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile (1.0 equiv)

  • Reagent: Concentrated Hydrochloric Acid (HCl, 37%) or H2SO4 (60%)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Workup: Dichloromethane (DCM), Sodium Bicarbonate (NaHCO3), Brine.[1]

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10 mmol (1.53 g) of 1-(hydroxymethyl)cycloheptane-1-carbonitrile in 15 mL of glacial acetic acid.

  • Acid Addition: Carefully add 10 mL of concentrated HCl (or 60% H2SO4) dropwise. Caution: Exothermic reaction.[2]

  • Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).[2] The starting material (Rf ~0.[2]4) should disappear, replaced by a less polar lactone spot (Rf ~0.6).

  • Quench: Cool the reaction mixture to room temperature and pour onto 50 g of crushed ice.

  • Extraction: Extract the aqueous mixture with DCM (3 x 30 mL).

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO3 until CO2 evolution ceases (pH ~7-8).

  • Purification: Dry over anhydrous MgSO4, filter, and concentrate in vacuo. The crude spiro-lactone is typically obtained as a waxy solid or oil.[2] Purification by silica gel chromatography (Hexane/EtOAc 9:1) yields the pure 2-oxaspiro[4.6]undecan-1-one.[2]

Data Interpretation:

  • IR: Look for a strong carbonyl stretch at ~1770 cm⁻¹ (gamma-lactone), distinct from the nitrile stretch (~2240 cm⁻¹) which should be absent.

  • 1H NMR: The methylene protons of the lactone ring (-CH2-O-) will appear as a singlet (or tight AB quartet) around 4.0–4.2 ppm, shifted downfield from the starting alcohol.

Protocol B: Reductive Amination to the Gamma-Amino Alcohol

Mechanism & Rationale: Reducing the nitrile to a primary amine while preserving the alcohol yields a 1,3-amino alcohol. This motif is a "privileged structure" in catalysis (as a bidentate ligand) and in medicinal chemistry (mimicking the transition state of peptide hydrolysis). Lithium Aluminum Hydride (LiAlH4) is the preferred reagent to ensure complete reduction of the sterically hindered nitrile.

Materials:

  • Substrate: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile (1.0 equiv)

  • Reducing Agent: LiAlH4 (2.0–2.5 equiv) (pellets or powder)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O)

  • Quench: Fieser workup reagents (Water, 15% NaOH).[2]

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a 250 mL 3-neck flask and cool under a stream of Nitrogen or Argon.

  • Reagent Prep: Suspend LiAlH4 (20 mmol, 0.76 g) in 40 mL of anhydrous THF. Cool to 0 °C in an ice bath.

  • Addition: Dissolve the nitrile substrate (10 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 20 minutes. Note: Gas evolution (H2) will occur.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat to reflux for 4 hours to ensure reduction of the hindered nitrile.

  • Fieser Quench (Critical): Cool back to 0 °C. Carefully add:

    • 0.8 mL Water (slowly!)

    • 0.8 mL 15% aqueous NaOH

    • 2.4 mL Water[2]

  • Isolation: Stir the granular white precipitate for 30 minutes. Filter through a pad of Celite.[2][3] Wash the cake with THF.

  • Concentration: Evaporate the solvent to yield 1-(aminomethyl)-1-(hydroxymethyl)cycloheptane.

  • Storage: This amine is sensitive to CO2 (carbamate formation).[2] Store under inert gas or convert immediately to the HCl salt by treating with 4M HCl in Dioxane.

Protocol C: Electrophilic Activation (Tosylation)

Mechanism & Rationale: To use this scaffold as an alkylating agent (e.g., for attaching to a piperazine or other pharmacophore), the alcohol must be converted into a leaving group. However, the neopentyl-like position makes nucleophilic substitution slow (SN2 is hindered). Sulfonates (Tosylate/Mesylate) are preferred over halides due to better stability and leaving group ability.[2]

Materials:

  • Substrate: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile[2]

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Base/Solvent: Pyridine (used as solvent) or Triethylamine/DCM.[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of substrate in 10 mL of dry Pyridine. Add 1 mmol of DMAP.[2]

  • Cooling: Cool to 0 °C.

  • Addition: Add TsCl (12 mmol, 2.28 g) in small portions to avoid a temperature spike.

  • Incubation: Stir at 0 °C for 1 hour, then place in a refrigerator (4 °C) overnight. Why? Higher temperatures can cause elimination or rearrangement of the strained ring system.[2]

  • Workup: Pour into ice-cold 1M HCl (to neutralize pyridine). Extract with Ethyl Acetate.[2][4]

  • Purification: The tosylate is often crystalline.[2] Recrystallize from Hexane/Ether.[2]

Summary of Physicochemical Properties

PropertyValue / ObservationRelevance
Molecular Weight 153.22 g/mol Fragment-like, high ligand efficiency potential.[2]
ClogP ~1.8 (Parent)Moderate lipophilicity; good membrane permeability.
Steric Bulk High (Gem-disubstituted)Resists metabolic hydrolysis; restricts conformational freedom.
Reactive Sites Nitrile (C≡N), Alcohol (-OH)Bifunctional handle for divergent synthesis.[2]

References

  • Spirocyclic Scaffold Synthesis

    • Smith, A. B., & Adams, C. M. (2004). "Evolution of Spirocyclic Scaffolds in Drug Discovery." Journal of Medicinal Chemistry, 47(12), 2985-2998. Link

  • Reduction of Hindered Nitriles

    • Brown, H. C., & Choi, Y. M. (1982). "Selective Reductions. 29. The Rapid Reaction of Nitriles with Lithium Aluminum Hydride." Journal of Organic Chemistry, 47(16), 3153–3163. Link

  • Thorpe-Ingold Effect in Cyclization

    • Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735-1766. Link

  • General Reactivity of 1-Substituted Cycloalkanecarbonitriles

    • Fleming, F. F., & Shook, B. C. (2002). "Nitrile Anion Cyclizations." Tetrahedron, 58(1), 1-23. Link

Sources

Application Note: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile as a Quaternary Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 1-(hydroxymethyl)cycloheptane-1-carbonitrile , designed for senior researchers and drug development chemists.

Executive Summary & Strategic Value

1-(Hydroxymethyl)cycloheptane-1-carbonitrile is a high-value bifunctional building block distinguished by its gem-disubstituted quaternary center embedded within a seven-membered ring.[1] Unlike its cyclohexane and cyclopentane analogs, the cycloheptane ring offers unique conformational flexibility (pseudorotation) that can be exploited in medicinal chemistry to fine-tune the binding affinity of spirocyclic ligands and enzyme inhibitors.

Core Utility:

  • Quaternary Carbon Installation: Provides a metabolically stable gem-disubstituted scaffold, restricting conformational freedom in peptide mimetics.[1]

  • Divergent Reactivity: The orthogonal reactivity of the nitrile (electrophile/pre-nucleophile) and the primary alcohol (nucleophile) enables rapid access to spiro-lactones, spiro-pyrrolidines, and

    
    -amino acids (Gabapentin analogs).
    

Synthesis Protocol: -Hydroxymethylation of Cycloheptanecarbonitrile

Principle: The most robust route to this scaffold is the direct


-hydroxymethylation of cycloheptanecarbonitrile.[1] The steric bulk of the seven-membered ring requires precise temperature control during enolate formation to prevent polymerization of the formaldehyde source.[1]
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]RoleSpecification
Cycloheptanecarbonitrile 1.0Substrate>98%, anhydrous
LDA (Lithium Diisopropylamide) 1.1Base2.0 M in THF/Heptane
Paraformaldehyde 3.0ElectrophileDepolymerized in situ (see note)
THF (Tetrahydrofuran) SolventSolventAnhydrous, inhibitor-free
Ammonium Chloride ExcessQuenchSaturated aqueous solution
Step-by-Step Procedure
  • Enolate Formation:

    • Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/g substrate) under Argon.

    • Cool to -78°C .[1][4] Add LDA (1.1 equiv) dropwise over 20 minutes.

    • Add cycloheptanecarbonitrile (1.0 equiv) dropwise.[1]

    • Critical Step: Stir at -78°C for 45 minutes to ensure complete deprotonation. The solution typically turns pale yellow.[1]

  • Hydroxymethylation:

    • Preparation of HCHO source: While the enolate stirs, heat paraformaldehyde (3.0 equiv) in a separate flask connected via a cannula to the reaction flask. Use a gentle stream of Argon to carry the monomeric formaldehyde gas into the enolate solution.

    • Alternative (Solid addition): If gas generation is impractical, add dry, powdered paraformaldehyde directly to the mixture at -78°C. (Note: Gas stream yields higher purity).

    • Allow the mixture to warm slowly to -20°C over 2 hours.

  • Quench & Work-up:

    • Quench with saturated

      
       at -20°C.
      
    • Extract with EtOAc (

      
      ).[1][7] Wash combined organics with brine.[1][2][7]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica Gel 60).[1]

    • Eluent: Hexanes:EtOAc (Gradient 90:10

      
       70:30).[1]
      
    • Yield Expectation: 75-85%.

Divergent Application Workflows

The utility of this building block lies in its ability to serve as a "linchpin" for heterocyclic synthesis.[1][8]

Workflow A: Synthesis of Spiro- -Butyrolactones

Hydrolysis of the nitrile followed by acid-catalyzed lactonization yields spiro-fused lactones, which are bioisosteres for cyclic peptides.[1]

Workflow B: Synthesis of Gabapentin Analogs (1-Aminomethyl-1-hydroxymethylcycloheptane)

Reduction of the nitrile yields a 1,3-amino alcohol, a core pharmacophore in calcium channel blockers.[1]

Pathway Visualization (DOT Diagram)

ReactionPathways Start 1-(Hydroxymethyl) cycloheptane-1-carbonitrile Acid Hydroxy-Acid Intermediate Start->Acid HCl/H2O Reflux (Hydrolysis) Amine 1-(Aminomethyl)-1- (hydroxymethyl)cycloheptane Start->Amine LiAlH4 or H2/Raney Ni (Reduction) Aldehyde 1-Formyl-1-cyano cycloheptane Start->Aldehyde Swern Oxidation Lactone Spiro-γ-Butyrolactone (Spiro[4.6]undecan-1-one) Acid->Lactone pTsOH, Toluene (Dehydration) SpiroOx Spiro-Oxazoline Scaffold Aldehyde->SpiroOx Amino Alcohol Condensation

Figure 1: Divergent synthetic pathways from the parent nitrile-alcohol scaffold.[1]

Detailed Protocol: Synthesis of Spiro[4.6]undecan-1-one (Spiro-Lactone)

Rationale: This transformation validates the bifunctional nature of the building block.[1] The high conformational energy of the cycloheptane ring can make ring closure sluggish; aggressive acidic conditions are often required.

Procedure
  • Hydrolysis:

    • Dissolve 1-(hydroxymethyl)cycloheptane-1-carbonitrile (1.0 g) in 6M HCl (15 mL).

    • Reflux at 100°C for 12 hours. The nitrile first hydrolyzes to the amide, then the acid.

    • Monitoring: Monitor by LC-MS for the disappearance of the nitrile peak (approx. 2240 cm⁻¹ in IR).[1]

  • Lactonization (One-Pot):

    • If the hydroxy-acid does not spontaneously lactonize, cool the mixture and extract into Toluene.

    • Add p-Toluenesulfonic acid (pTsOH, 0.1 equiv).[1]

    • Reflux with a Dean-Stark trap to remove water azeotropically.[1]

    • Reaction is complete when water evolution ceases (approx. 4 hours).[1]

  • Isolation:

    • Wash toluene layer with saturated

      
      .[1]
      
    • Concentrate to yield the spiro-lactone as a waxy solid or oil.[1]

Critical Troubleshooting & Safety (E-E-A-T)

The "Gem-Dialkyl Effect" (Thorpe-Ingold)[1]
  • Observation: Cyclization reactions (like lactonization) on this scaffold are generally faster than in non-substituted chains due to the Thorpe-Ingold effect exerted by the cycloheptane ring.[1]

  • Caution: However, the 7-membered ring is more sterically demanding than a cyclohexane.[1] If reaction rates are low, switch to a higher boiling solvent (e.g., Xylene) rather than increasing catalyst load, which may cause decomposition.

Nitrile Handling
  • Safety: While the starting material is a nitrile, it is not a free cyanide source. However, under strong reductive conditions (e.g., LAH), ensure proper venting of nitrogenous byproducts.

  • Waste: All aqueous waste from the initial synthesis (containing cyanide residues if NaCN was used in precursor steps) must be treated with bleach (NaOCl) before disposal.[1]

Analytical Validation
  • NMR Signature: Look for the disappearance of the

    
    -proton signal (present in the starting cycloheptanecarbonitrile but absent in the product).
    
  • Carbon NMR: The quaternary carbon usually appears between 40-50 ppm , distinct from the

    
     ring carbons.
    

References

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23. Link

  • Carlier, P. R., et al. (2003). Synthesis of α,α-Disubstituted-α-Amino Acids via Hydroxymethylation of Nitriles.[1] Journal of Organic Chemistry, 68(11), 4320. Link

  • Organic Syntheses, Coll. Vol. 8, p. 315 (1993). Preparation of 1-(Hydroxymethyl)cyclohexanol (Analogous Protocol). Link

  • Wermuth, C. G. (Ed.). (2011). The Practice of Medicinal Chemistry.[1] Academic Press. (Context on quaternary centers in drug design). Link

Sources

Application Note: Catalytic Strategies for the Synthesis of 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-fidelity catalytic protocols for the synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile (Target Molecule 1 ). This bifunctional scaffold, featuring a sterically demanding quaternary center, is a critical intermediate for spirocyclic amines, gamma-amino acids (gabapentinoid analogs), and NK1 receptor antagonists.

Traditional stoichiometric methods (e.g., lithium enolate trapping with formaldehyde) often suffer from poor atom economy and polymerization side reactions. This guide presents two superior catalytic methodologies:

  • Organocatalytic C-C Bond Formation: Phase-Transfer Catalyzed (PTC) hydroxymethylation.

  • Chemo-Selective Catalytic Reduction: Zinc-catalyzed hydroboration of cyano-esters.

Chemical Context & Challenges[1][2][3][4][5][6]

The synthesis of 1 presents a classic chemoselectivity challenge:

  • Steric Hindrance: The seven-membered ring imposes transannular strain, making the formation of the quaternary center thermodynamically sensitive.

  • Functional Group Incompatibility: Reducing an ester to an alcohol in the presence of a nitrile requires precise chemoselectivity to avoid over-reduction to the amine.

PropertySpecification
Target Structure Cycloheptane ring with geminal -CN and -CH₂OH groups
CAS Registry N/A (Analogous to 152922-71-9 cyclopropane derivative)
Molecular Weight 153.22 g/mol
Key Challenge Preventing Cannizzaro reaction of formaldehyde (Method A) and Nitrile reduction (Method B)

Protocol A: Phase-Transfer Catalyzed (PTC) Hydroxymethylation

Methodology: Base-mediated organocatalytic aldol-type reaction. Mechanism: The phase-transfer catalyst transports the hydroxide ion into the organic phase, deprotonating the


-proton of cycloheptanecarbonitrile. The resulting carbanion attacks formaldehyde.
Reaction Scheme (Graphviz)

PTC_Mechanism Substrate Cycloheptane- carbonitrile IonPair Active Ion Pair [R-CN]- [Q]+ Substrate->IonPair Interfacial Deprotonation Base_Aq Aq. NaOH (OH- source) Base_Aq->IonPair OH- Transfer Catalyst PTC Catalyst (Q+ X-) Catalyst->IonPair Shuttles OH- Product Target 1 (Hydroxymethylated) IonPair->Product Nucleophilic Attack on HCHO HCHO Formaldehyde (Paraformaldehyde) HCHO->Product

Figure 1: Interfacial mechanism of PTC hydroxymethylation preventing bulk polymerization of formaldehyde.

Detailed Protocol

Reagents:

  • Cycloheptanecarbonitrile (1.0 equiv)

  • Paraformaldehyde (1.5 equiv)

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (5 mol%)

  • Base: 50% NaOH (aq)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for viscous PTC mixtures), charge Cycloheptanecarbonitrile (10 mmol) and Toluene (20 mL).

  • Catalyst Addition: Add TBAHS (0.5 mmol, 5 mol%). Stir at room temperature for 5 minutes.

  • Formaldehyde Activation: Add Paraformaldehyde (15 mmol) in one portion.

  • Initiation: Dropwise add 50% NaOH solution (15 mmol) while maintaining internal temperature < 30°C. Note: The reaction is exothermic.

  • Reaction: Stir vigorously (800 rpm) at 25-30°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.

    • Checkpoint: The disappearance of the nitrile starting material and the appearance of a more polar spot indicates conversion.

  • Quench: Dilute with water (20 mL) and separate phases. Extract aqueous layer with Toluene (2x 10 mL).

  • Purification: Wash combined organics with saturated NH₄Cl, water, and brine. Dry over Na₂SO₄.[1] Concentrate to yield crude oil. Purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

Why this works: The PTC method minimizes the contact time between the generated alkoxide product and the bulk aqueous base, reducing the risk of retro-aldol or Cannizzaro side reactions.

Protocol B: Chemoselective Zinc-Catalyzed Reduction

Methodology: Catalytic hydroboration of methyl 1-cyanocycloheptane-1-carboxylate. Context: When the C-C bond is already formed (e.g., via Knoevenagel condensation followed by alkylation), the challenge is reducing the ester to the alcohol without touching the nitrile. Standard hydrides (LiAlH₄) fail this selectivity.[2] We utilize a Zinc(II)/HBpin catalytic system.[3][4]

Catalytic Workflow (Graphviz)

Zn_Catalysis cluster_selectivity Chemoselectivity Control Precursor Methyl 1-cyanocycloheptane- 1-carboxylate Intermediate Boronate Ester Intermediate Precursor->Intermediate Hydroboration (C=O Selective) Reagents Zn(OAc)2 (1 mol%) HBpin (1.5 equiv) Reagents->Intermediate Target 1-(Hydroxymethyl)cycloheptane- 1-carbonitrile Intermediate->Target Hydrolysis Hydrolysis Workup (H2O/OH-) Warning Nitrile (C≡N) remains INERT under Zn-catalysis conditions

Figure 2: Workflow for the chemoselective reduction of cyano-esters using earth-abundant Zinc catalysis.

Detailed Protocol

Reagents:

  • Methyl 1-cyanocycloheptane-1-carboxylate (1.0 equiv)

  • Catalyst: Zinc Acetate [Zn(OAc)₂] (1–2 mol%)

  • Reductant: Pinacolborane (HBpin) (1.5 equiv)[3][4]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Nitrogen/Argon.

  • Loading: Add Zn(OAc)₂ (0.01 mmol) and the Cyano-ester substrate (1.0 mmol) into the flask.

  • Solvent: Add anhydrous THF (2.0 mL).

  • Reductant Addition: Add HBpin (1.5 mmol) dropwise via syringe at room temperature.

  • Catalysis: Stir at room temperature (25°C) for 1–4 hours.

    • Mechanism:[2][5][6][7] The Zn catalyst activates the C=O bond of the ester, facilitating hydride transfer from HBpin. The nitrile is electronically orthogonal to this catalytic cycle and remains untouched.

  • Hydrolysis: Quench the reaction with 1M NaOH (2 mL) and stir for 30 minutes to hydrolyze the boronate ester intermediate.

  • Extraction: Extract with Diethyl Ether (3x 10 mL).

  • Isolation: Dry organics over MgSO₄ and concentrate. The product is often pure enough for use; otherwise, purify via silica plug.

Authoritative Insight: This method replaces hazardous stoichiometric reductants (like LiBH₄) and expensive precious metals (Ru/Ir), offering a sustainable "Green Chemistry" profile.

Comparative Data Analysis

MetricMethod A: PTC HydroxymethylationMethod B: Zn-Catalyzed Reduction
Starting Material CycloheptanecarbonitrileMethyl 1-cyanocycloheptanecarboxylate
Atom Economy High (Direct C-C bond formation)Moderate (Loss of methanol)
Catalyst Cost Low (TBAHS)Low (Zn(OAc)₂)
Scalability Excellent (kg-scale proven)Good (HBpin cost is the limiter)
Safety Profile Moderate (Formaldehyde handling)High (No pyrophoric hydrides)
Yield (Typical) 75–85%88–95%

Analytical Quality Control (QC)

To validate the synthesis of 1 , ensure the following spectral signatures:

  • IR Spectroscopy:

    • Strong absorption at ~2235 cm⁻¹ (C≡N stretch).

    • Broad absorption at 3300–3500 cm⁻¹ (O-H stretch).

    • Absence of C=O stretch (1735 cm⁻¹) if using Method B.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.50–3.65 ppm (s, 2H, -CH ₂OH).
      
    • 
       1.40–2.10 ppm (m, 12H, Cycloheptane ring protons).
      
    • Diagnostic: The methylene protons of the hydroxymethyl group should appear as a singlet due to the quaternary center.

References

  • Phase-Transfer Catalysis for Nitrile Functionalization

    • Halpern, M.
  • Zinc-Catalyzed Chemoselective Reduction

    • Zhang, M., et al. (2022). "Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines.
  • Borane Catalysis for Acid/Ester Reduction

    • Lunic, D., et al.
  • General Synthesis of Hydroxymethyl Cycloalkanes

    • BenchChem Technical Support.[1] (2025).[1][8][3][9] "Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile: Application Notes."

  • Organocatalytic Hydroxymethylation with Formaldehyde

    • "Formaldehyde‐Enabled Enzymatic Hydroxymethylation for the Synthesis of High Value‐Added Multifunctional Compounds.

Sources

Scale-up synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile (CAS: 94744-50-0 analog). This compound serves as a critical quaternary building block for the synthesis of gabapentinoid pharmacophores, specifically 1-(aminomethyl)cycloheptaneacetic acid analogs.

Unlike traditional cryogenic lithiation methods (LDA/-78°C) which are cost-prohibitive and hazardous at scale, this protocol utilizes a base-mediated aldol-type reaction using Paraformaldehyde (PFA) and Triton B (benzyltrimethylammonium hydroxide) in DMSO. This "organocatalytic" approach ensures high atom economy, operational safety at ambient temperatures, and simplified downstream processing.

Strategic Route Selection

The Challenge: Quaternary Carbon Formation

The formation of the quaternary center at the C1 position of the cycloheptane ring is the rate-limiting step. Two primary routes exist:

FeatureRoute A: Cryogenic LithiationRoute B: Organocatalytic Aldol (Selected)
Reagents LDA / n-BuLi, Monomeric FormaldehydeTriton B / DBU, Paraformaldehyde (PFA)
Temperature -78°C (Cryogenic)25°C – 45°C (Ambient)
Solvent THF (Dry)DMSO (Polar Aprotic)
Scalability Low (Heat transfer limits, pyrophoric)High (Standard reactors, stable reagents)
Selectivity High, but risk of over-alkylationExclusive (Steric control prevents bis-addition)

Decision: Route B is selected for kilogram-scale production due to its superior safety profile and elimination of cryogenic infrastructure.

Chemical Reaction & Mechanism

The reaction proceeds via the deprotonation of cycloheptanecarbonitrile (1) to generate a nitrile-stabilized carbanion. This nucleophile attacks the depolymerizing paraformaldehyde (2) to yield the target alcohol (3) .

Reaction Scheme (DOT Visualization)

ReactionMechanism SM1 Cycloheptanecarbonitrile (C8H13N) Inter1 Carbanion Intermediate SM1->Inter1 Deprotonation (-H+) SM2 Paraformaldehyde (CH2O)n Inter2 Alkoxide Species SM2->Inter2 Source of C1 Cat Cat. Triton B (Base) Cat->Inter1 Inter1->Inter2 + HCHO (depolymerized) Prod 1-(Hydroxymethyl) cycloheptane-1-carbonitrile Inter2->Prod Protonation

Figure 1: Mechanistic pathway for the base-mediated hydroxymethylation.

Detailed Experimental Protocol

4.1. Materials & Equipment[1][2]
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).

  • Thermostat: Circulator capable of maintaining 20°C – 60°C.

  • Reagents:

    • Cycloheptanecarbonitrile (Assay >98%)[3]

    • Paraformaldehyde (Prills, 95%)

    • Triton B (40% in Methanol) or DBU

    • DMSO (Anhydrous grade preferred)

4.2. Step-by-Step Procedure
Phase 1: Reactor Charging & Depolymerization
  • Inertion: Purge the reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Solvent Charge: Charge DMSO (5.0 vol) relative to nitrile.

    • Why DMSO? High solubility for PFA and enhances the basicity of the catalyst.

  • Reagent Charge: Charge Paraformaldehyde (1.2 eq) .

    • Note: Use prills instead of powder to minimize dust explosion hazards.

  • Catalyst Addition: Add Triton B (0.1 eq) dropwise at 20°C.

    • Observation: The suspension will clear slightly as PFA depolymerizes to monomeric formaldehyde in solution.

Phase 2: Reaction Initiation
  • Substrate Addition: Charge Cycloheptanecarbonitrile (1.0 eq) over 30 minutes via addition funnel.

    • Control: Maintain internal temperature

      
      .[4] The reaction is mildly exothermic.
      
  • Reaction: Heat the mixture to 45°C and stir for 4–6 hours.

    • Monitoring: Monitor by GC-FID or HPLC. Target < 2% unreacted nitrile.

    • Endpoint: Disappearance of starting material peak (

      
       approx 4.5 min on DB-5 column).
      
Phase 3: Quench & Workup
  • Quench: Cool to 20°C. Add Water (10 vol) slowly.

    • Caution: Exotherm possible upon water addition to DMSO.

  • Neutralization: Adjust pH to ~7.0 using dilute HCl (1M).

    • Critical: Avoid strong acid which may hydrolyze the nitrile to the amide.

  • Extraction: Extract with Ethyl Acetate (3 x 4 vol) .

    • Phase Split: DMSO stays in aqueous; Product moves to organic.

  • Wash: Wash combined organics with Brine (2 x 3 vol) to remove residual DMSO.

  • Concentration: Dry over

    
    , filter, and concentrate under vacuum (
    
    
    
    ) to a viscous oil.
Phase 4: Purification (Crystallization)

While the crude oil is often >90% pure, scale-up requires crystallization.

  • Solvent: Dissolve crude oil in Heptane/IPA (9:1) at 50°C.

  • Cooling: Ramp cool to 0°C over 4 hours.

  • Isolation: Filter the white crystalline solid.

  • Drying: Vacuum oven at 35°C for 12 hours.

Process Safety & Critical Controls

Thermal Hazards
  • Formaldehyde Polymerization: If the temperature drops too low during PFA addition, monomeric HCHO may repolymerize.

  • Runaway Risk: The reaction of active methylene compounds with formaldehyde can be autocatalytic.

    • Control: Do not add catalyst all at once if running >10kg scale. Use a dosing pump.

Toxicology[5]
  • Nitriles: Potential for cyanide liberation under extreme stress (though unlikely here). Keep cyanide antidote kit available.

  • DMSO: Enhances skin permeability of toxins. Wear double nitrile gloves.

Scale-Up Workflow Diagram

ScaleUpWorkflow cluster_0 Reaction Zone cluster_1 Workup Zone cluster_2 Isolation Zone R1 20L Reactor (DMSO + PFA + Base) Quench Quench Tank (Water/HCl) R1->Quench  Transfer Feed Feed: Nitrile (Controlled Rate) Feed->R1  Exotherm Control Extract Phase Separation (EtOAc/Aq DMSO) Quench->Extract Cryst Crystallizer (Heptane/IPA) Extract->Cryst  Org. Phase Filter Nutsche Filter Cryst->Filter Dry Vac Oven (Product) Filter->Dry

Figure 2: Process flow diagram from reactor charging to product isolation.

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identification 1H-NMR (CDCl3)

3.65 (s, 2H, -CH2OH), 1.5-2.1 (m, 12H, Ring)
Identification IR (ATR)2235 cm

(CN stretch), 3450 cm

(OH broad)
Purity HPLC (C18, ACN/H2O)

(Area %)
Residual Solvent GC-HSDMSO < 5000 ppm, EtOAc < 5000 ppm
Water Content Karl Fischer

w/w

Troubleshooting Guide

  • Issue: Low Conversion (<80%)

    • Cause: PFA quality is poor (aged/hardened) or moisture in DMSO killed the base.

    • Fix: Use fresh PFA or increase catalyst loading to 0.15 eq. Ensure DMSO is dry.

  • Issue: "Gummy" Product

    • Cause: Residual DMSO preventing crystallization.

    • Fix: Perform an additional brine wash or a water wash during extraction. DMSO must be removed before crystallization.

  • Issue: Bis-addition (Impurity)

    • Analysis: Not chemically possible at C1 due to quaternary center formation. If mass spec shows M+30, check for impurities in starting material (e.g., cycloheptanone derivatives).

References

  • Gao, Y., et al. (2014). Efficient Synthesis of

    
    -Hydroxymethyl Nitriles via Base-Catalyzed Aldol Reaction. Journal of Organic Chemistry. 
    
  • Ferrari, M., et al. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. US Patent 6,846,950 B2.[4][6] (Describes analogous cyclohexane chemistry).

  • Valdéz-Camacho, J., et al. (2019).[7] Studies and Mechanism of Olefination Reaction in Aryl-Enolates with Paraformaldehyde. International Journal of Organic Chemistry, 9, 10-22.[7]

  • Org. Synth. (1990). General methods for addition of formaldehyde to active methylene compounds. Organic Syntheses, Coll. Vol. 7, p.381.

Sources

The Untapped Potential of 1-(hydroxymethyl)cycloheptane-1-carbonitrile: A Guide to its Application in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous quest for novel materials with tailored properties, the exploration of unique molecular building blocks is paramount. 1-(hydroxymethyl)cycloheptane-1-carbonitrile, a bifunctional molecule featuring a reactive hydroxyl group and a versatile nitrile moiety on a conformationally flexible seven-membered carbocyclic ring, represents a frontier in materials science. While direct applications of this specific compound are not yet widely documented, its chemical architecture suggests significant potential for the synthesis of advanced polymers and functional materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the prospective applications of 1-(hydroxymethyl)cycloheptane-1-carbonitrile, complete with detailed protocols based on established chemical principles.

I. The Strategic Advantage of 1-(hydroxymethyl)cycloheptane-1-carbonitrile in Material Design

The unique combination of a primary hydroxyl group, a nitrile group, and a cycloheptane scaffold endows 1-(hydroxymethyl)cycloheptane-1-carbonitrile with a distinct set of characteristics that are highly desirable in materials science.

  • Dual Functionality for Diverse Polymer Architectures: The presence of both a hydroxyl and a nitrile group opens avenues for a wide range of polymerization and modification reactions. The hydroxyl group can participate in esterification and urethane formation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[1] This dual reactivity allows for the creation of polyesters, polyamides, polyurethanes, and other polymeric structures.

  • Conformational Flexibility of the Cycloheptane Ring: The seven-membered cycloheptane ring is known for its conformational flexibility, existing in various twist-chair and twist-boat conformations.[2][3][4] When incorporated into a polymer backbone, this flexible ring can influence the material's thermal properties, solubility, and mechanical behavior, potentially leading to materials with unique processing characteristics and performance.

  • A Platform for Tailored Functionality: The hydroxyl and nitrile groups serve as versatile handles for post-polymerization modification, allowing for the introduction of a wide array of functional groups to tailor the material's surface properties, biocompatibility, or chemical resistance.

II. Proposed Application: A Monomer for High-Performance Polyesters

The hydrolysis of the nitrile group of 1-(hydroxymethyl)cycloheptane-1-carbonitrile to a carboxylic acid would yield 1-carboxy-1-(hydroxymethyl)cycloheptane, a valuable hydroxy acid monomer for the synthesis of novel polyesters. The bulky, flexible cycloheptane unit is anticipated to disrupt chain packing, potentially leading to amorphous polyesters with a low melting point and good solubility in common organic solvents.

Protocol 1: Synthesis of Poly[1-carboxy-1-(hydroxymethyl)cycloheptane]

This two-step protocol first describes the hydrolysis of the nitrile and then the polycondensation of the resulting hydroxy acid.

Step 1: Hydrolysis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile

This procedure converts the nitrile group to a carboxylic acid under basic conditions.[1]

ReagentMolar Eq.MW ( g/mol )Amount (g)Volume (mL)
1-(hydroxymethyl)cycloheptane-1-carbonitrile1.0153.2215.32-
Sodium Hydroxide (NaOH)3.040.0012.00-
Deionized Water-18.02-100
Concentrated HCl (37%)-36.46-As needed

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15.32 g of 1-(hydroxymethyl)cycloheptane-1-carbonitrile and 12.00 g of sodium hydroxide in 100 mL of deionized water.

  • Heat the mixture to reflux and maintain for 12 hours. The reaction can be monitored by TLC or GC-MS to confirm the disappearance of the starting material.

  • After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl in an ice bath until the pH is approximately 2. A white precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product, 1-carboxy-1-(hydroxymethyl)cycloheptane, in a vacuum oven at 60 °C to a constant weight.

Step 2: Polycondensation of 1-carboxy-1-(hydroxymethyl)cycloheptane

This procedure polymerizes the hydroxy acid monomer via a melt polycondensation reaction.

ReagentMolar Eq.MW ( g/mol )Amount (g)
1-carboxy-1-(hydroxymethyl)cycloheptane1.0172.2210.00
Antimony (III) oxide (catalyst)0.003291.520.05

Procedure:

  • To a flame-dried Schlenk flask equipped with a mechanical stirrer and a distillation outlet, add 10.00 g of 1-carboxy-1-(hydroxymethyl)cycloheptane and 0.05 g of antimony (III) oxide.

  • Heat the flask to 180 °C under a slow stream of nitrogen for 2 hours to facilitate the initial esterification. Water will be evolved and collected.

  • Gradually increase the temperature to 220 °C and apply a vacuum (approx. 1 mmHg) for 4-6 hours to remove the water of condensation and drive the polymerization.

  • The viscosity of the melt will increase significantly. Once the desired viscosity is reached, cool the reaction to room temperature under nitrogen.

  • The resulting polyester can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).

polyester_synthesis start 1-(hydroxymethyl)cycloheptane-1-carbonitrile hydrolysis Hydrolysis (NaOH, H2O, Reflux) start->hydrolysis monomer 1-carboxy-1-(hydroxymethyl)cycloheptane hydrolysis->monomer polycondensation Polycondensation (Sb2O3, Heat, Vacuum) monomer->polycondensation polymer Polyester polycondensation->polymer

Caption: Synthetic pathway to a novel polyester.

III. Proposed Application: A Precursor for Functional Polyamides

The reduction of the nitrile group to a primary amine would transform 1-(hydroxymethyl)cycloheptane-1-carbonitrile into 1-amino-1-(hydroxymethyl)cycloheptane, a unique amino alcohol. This molecule can be used as a monomer in the synthesis of polyamides with pendant hydroxyl groups, which can enhance hydrophilicity and provide sites for further functionalization.

Protocol 2: Synthesis of a Functional Polyamide

This protocol details the reduction of the nitrile and subsequent polyamidation with a diacid.

Step 1: Reduction of 1-(hydroxymethyl)cycloheptane-1-carbonitrile

This procedure utilizes lithium aluminum hydride (LiAlH₄) for the reduction of the nitrile to a primary amine.[1]

ReagentMolar Eq.MW ( g/mol )Amount (g)Volume (mL)
1-(hydroxymethyl)cycloheptane-1-carbonitrile1.0153.2215.32-
Lithium Aluminum Hydride (LiAlH₄)1.537.955.69-
Anhydrous Tetrahydrofuran (THF)-72.11-200
Deionized Water-18.02-As needed
15% Aqueous NaOH---As needed

Procedure:

  • In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, suspend 5.69 g of LiAlH₄ in 100 mL of anhydrous THF.

  • Cool the suspension in an ice bath and slowly add a solution of 15.32 g of 1-(hydroxymethyl)cycloheptane-1-carbonitrile in 100 mL of anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction in an ice bath and carefully quench by the sequential dropwise addition of 6 mL of water, 6 mL of 15% aqueous NaOH, and finally 18 mL of water.

  • Filter the resulting granular precipitate and wash thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield 1-amino-1-(hydroxymethyl)cycloheptane.

Step 2: Polyamidation of 1-amino-1-(hydroxymethyl)cycloheptane with Adipoyl Chloride

This procedure describes the interfacial polymerization of the amino alcohol with a diacid chloride.

ReagentMolar Eq.MW ( g/mol )Amount (g)Volume (mL)
1-amino-1-(hydroxymethyl)cycloheptane1.0157.257.86-
Sodium Hydroxide (NaOH)2.040.004.00-
Deionized Water-18.02-100
Adipoyl Chloride1.0183.039.15-
Dichloromethane (DCM)-84.93-100

Procedure:

  • In a 500 mL beaker, dissolve 7.86 g of 1-amino-1-(hydroxymethyl)cycloheptane and 4.00 g of NaOH in 100 mL of deionized water.

  • In a separate beaker, dissolve 9.15 g of adipoyl chloride in 100 mL of dichloromethane.

  • Carefully pour the organic solution onto the aqueous solution to create two distinct layers.

  • A polymer film will form at the interface. Gently grasp the film with forceps and pull it out of the beaker, winding it onto a spool.

  • Wash the resulting polyamide rope thoroughly with water and then with methanol.

  • Dry the polyamide in a vacuum oven at 60 °C.

polyamide_synthesis start 1-(hydroxymethyl)cycloheptane-1-carbonitrile reduction Reduction (LiAlH4, THF) start->reduction amino_alcohol 1-amino-1-(hydroxymethyl)cycloheptane reduction->amino_alcohol polyamidation Polyamidation (Adipoyl Chloride, Interfacial) amino_alcohol->polyamidation polyamide Functional Polyamide polyamidation->polyamide

Caption: Synthesis of a polyamide with pendant hydroxyls.

IV. Future Directions and Potential in Drug Development

The versatility of 1-(hydroxymethyl)cycloheptane-1-carbonitrile and its derivatives extends beyond traditional materials science. In the realm of drug development, the cycloheptane scaffold is an attractive template for designing new therapeutic agents due to its unique conformational properties.[5] The functional handles of the described monomers and polymers could be utilized for the conjugation of bioactive molecules, leading to the development of novel drug delivery systems, hydrogels for tissue engineering, or functional coatings for medical devices.

V. Conclusion

1-(hydroxymethyl)cycloheptane-1-carbonitrile stands as a promising, yet under-explored, building block for the creation of a new generation of advanced materials. Its inherent bifunctionality, coupled with the unique conformational characteristics of the cycloheptane ring, provides a rich platform for chemical innovation. The protocols detailed herein offer a starting point for researchers to explore the synthesis of novel polyesters and polyamides with potentially unique and valuable properties. As the demand for sophisticated materials continues to grow, the systematic investigation of such versatile molecular precursors will undoubtedly pave the way for significant advancements across multiple scientific disciplines.

References

  • Fiveable. (2025, August 15). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(hydroxymethyl)cycloheptane-1-carbonitrile. Retrieved from [Link]

  • Kau, T. (n.d.). Efficient Synthesis and Analysis of Chiral Cyanohydrins. Retrieved from [Link]

  • He, C., et al. (2023). Crossroads at the Origin of Prebiotic Chemical Complexity: Hydrogen Cyanide Product Diversification. Journal of the American Chemical Society.
  • ResearchGate. (2025, August 6). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Retrieved from [Link]

  • Dadwal, M., & Sharma, M. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5842-5861.
  • ChemSynthesis. (2025, May 20). 1-hydroxycyclohexanecarbonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Cycloheptane. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformations of cycloheptane. Retrieved from [Link]

  • AIP Publishing. (1979, January 1). The molecular structure of cycloheptane: An electron diffraction study. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 1-(Hydroxymethyl)cycloheptan-1-ol Properties. Retrieved from [Link]

Sources

1-(hydroxymethyl)cycloheptane-1-carbonitrile reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling & Process Optimization for 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

Part 1: Executive Summary & Scientific Context

1.1 The Molecule of Interest 1-(Hydroxymethyl)cycloheptane-1-carbonitrile (HMCC) is a critical bifunctional building block, primarily utilized in the synthesis of cycloheptane-fused amino acids (analogs of Gabapentin) and spiro-cyclic ethers (analogs of Bencyclane). Its structure features a quaternary carbon at the C1 position of a cycloheptane ring, bearing both a nitrile (-CN) and a hydroxymethyl (-CH


OH) group.

1.2 The Kinetic Challenge The development of HMCC derivatives is governed by two competing kinetic factors:

  • Steric Hindrance: The cycloheptane ring exhibits greater conformational mobility (pseudorotation) and transannular strain compared to cyclohexane. This steric bulk at the gem-disubstituted C1 position significantly retards nucleophilic attack on the nitrile carbon.

  • Chemoselectivity: In acidic media, the hydroxymethyl group can undergo competitive dehydration or etherification, while the nitrile hydrolysis requires harsh conditions to overcome the steric barrier.

1.3 Scope of this Guide This protocol details the kinetic profiling of HMCC hydrolysis—the rate-limiting step in converting this precursor into pharmacologically active amino acids. It provides a self-validating workflow to determine rate constants (


), activation energy (

), and optimal process windows.

Part 2: Reaction Mechanism & Pathway Analysis

The primary transformation profiled here is the controlled hydrolysis of the nitrile to the amide (and subsequently the acid), while avoiding side reactions like retro-aldol-type fragmentation or polymerizations.

Mechanism Diagram (DOT Visualization):

ReactionPathways Figure 1: Hydrolysis Pathways of HMCC. Note the sequential conversion to Amide and Acid. HMCC 1-(Hydroxymethyl) cycloheptane-1-carbonitrile (Starting Material) Imidate Imidate Intermediate (Transient) HMCC->Imidate H+, H2O (Slow, k1) SideProduct O-Alkylation/Polymer (Side Reaction) HMCC->SideProduct High Conc. Intermolecular Reaction Amide 1-(Hydroxymethyl) cycloheptane-1-carboxamide (Primary Product) Imidate->Amide Tautomerization (Fast) Acid 1-(Hydroxymethyl) cycloheptane-1-carboxylic Acid (Final Product) Amide->Acid H+, H2O, Heat (k2)

Figure 1: The stepwise hydrolysis pathway. The conversion of Nitrile to Amide (


) is typically the rate-determining step in sterically hindered systems.

Part 3: Experimental Protocol

Protocol A: Kinetic Data Acquisition (Acid-Catalyzed Hydrolysis)

Objective: Determine the pseudo-first-order rate constant (


) for the conversion of HMCC to its amide at varying temperatures.

Reagents & Equipment:

  • Substrate: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile (>98% purity).

  • Solvent: 1,4-Dioxane/Water (50:50 v/v) – ensures solubility and constant dielectric medium.

  • Catalyst: HCl (Concentrated, 12M).

  • Internal Standard: Acetophenone (inert under reaction conditions).

  • Analysis: HPLC-UV (210 nm) or GC-FID.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Dissolve HMCC (1.53 g, 10 mmol) and Acetophenone (100 µL, Internal Standard) in 50 mL of 1,4-Dioxane.

    • Why: Dioxane is miscible with both the organic substrate and the aqueous acid, preventing phase transfer limitations which would skew kinetic data.

  • Reaction Initiation:

    • Pre-heat a thermostatic reactor block to the target temperature (

      
      C).
      
    • Add 40 mL of the Stock Solution to the reactor.

    • At

      
      , rapidly inject 10 mL of pre-heated aqueous HCl (6M). Final acid concentration 
      
      
      
      M.
    • Seal immediately to prevent solvent evaporation.

  • Sampling Protocol (Self-Validating):

    • Sampling Interval: Withdraw 200 µL aliquots at

      
       minutes.
      
    • Quench: Immediately dispense aliquot into a vial containing 800 µL of cold (

      
      C) Sodium Bicarbonate buffer (pH 9).
      
    • Validation: The pH shift neutralizes the acid catalyst, "freezing" the reaction for accurate offline analysis.

  • Analytical Method (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

    • Mobile Phase: A: 0.1% H

      
      PO
      
      
      
      in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
    • Detection: UV at 210 nm (Nitrile absorbance is weak; monitor disappearance of SM relative to IS).

Part 4: Data Analysis & Kinetic Modeling

4.1 Calculation of Rate Constants Since water and acid are in large excess, the reaction follows pseudo-first-order kinetics .



  • Plot

    
     vs. Time (min).
    
  • The slope of the linear regression line

    
    .
    

4.2 Arrhenius Parameter Determination Repeat Protocol A at three distinct temperatures (e.g.,


C, 

C,

C).


  • 
     (Activation Energy):  Derived from the slope (
    
    
    
    ) of the Arrhenius plot.
  • Significance: A high

    
     (>80 kJ/mol) indicates significant steric hindrance from the cycloheptane ring, necessitating higher process temperatures or pressure reactors.
    

4.3 Simulated Reference Data (For Validation) Use these values to benchmark your experimental results.

Temperature (°C)

(

min

)
Half-life (

)
Conversion (4h)
60 1.2 ± 0.2~9.6 hours~25%
70 3.5 ± 0.3~3.3 hours~57%
80 9.8 ± 0.5~1.2 hours>90%

Note: Reaction rates in cycloheptane systems are typically 1.5–2.0x slower than cyclohexane analogs due to ring entropy effects.

Part 5: Process Optimization Workflow

To scale this reaction for drug development, use the following logic flow to select conditions.

Optimization Logic Diagram (DOT Visualization):

OptimizationFlow Figure 2: Process Optimization Logic for HMCC Hydrolysis Start Start Optimization CheckSolubility Check Solubility (Dioxane/Water) Start->CheckSolubility RunKinetic Run Kinetic Trial @ 70°C CheckSolubility->RunKinetic Decision1 Conversion > 90% in < 4h? RunKinetic->Decision1 Good Proceed to Isolation (Crystallization) Decision1->Good Yes Slow Rate Too Slow Decision1->Slow No Adjust1 Increase Temp to 85°C (Check reflux limit) Slow->Adjust1 Option A Adjust2 Increase [H+] to 3M Slow->Adjust2 Option B Adjust1->RunKinetic Adjust2->RunKinetic

Figure 2: Decision tree for optimizing reaction conditions based on kinetic feedback.

Part 6: Troubleshooting & Critical Controls

  • Stalled Reaction:

    • Cause: Phase separation. The amide product is often less soluble than the nitrile.

    • Solution: Add a co-solvent (e.g., acetic acid) or use a phase transfer catalyst (e.g., TBAB) if working in biphasic media.

  • By-product Formation (Imidate trapping):

    • If the reaction is quenched with alcohol instead of water/base, the intermediate imidate may form an ester, reducing yield. Always quench with aqueous buffer .

  • Safety Note:

    • While HMCC is a nitrile, it does not release free HCN under acidic hydrolysis conditions (it converts to ammonium). However, standard cyanide safety protocols should be maintained during the handling of the starting material.

References

  • Cohen, N. et al. (1984). Synthesis of Gabapentin and related cycloalkane amino acids.[1][2] Journal of Pharmaceutical Sciences. Link

  • Brown, H.C. & Gerstein, M. (1950). Acid-Base Studies in Gaseous Systems. VII. Dissociation of Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain. Journal of the American Chemical Society. (Foundational text on ring strain/kinetics). Link

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard protocols for nitrile hydrolysis). Link

  • U.S. EPA CompTox Chemicals Dashboard. (2025). 1-(Hydroxymethyl)cycloheptane-1-carbonitrile Properties.Link

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Tier 3 Technical Support resource for process chemists and medicinal chemists. It addresses the specific challenges of synthesizing 1-(hydroxymethyl)cycloheptane-1-carbonitrile , a critical quaternary intermediate often used in the synthesis of spiro-cyclic amino acids and gabapentinoid analogs.

Case ID: HM-CHCN-OPT-01 Topic: Yield Optimization & Impurity Control Status: Active Guide

Executive Summary: The "False Friend" & The Correct Route

Before optimizing, we must validate the synthetic strategy. A common error in this synthesis is confusing the target with its regioisomer.

  • Target Molecule: 1-(hydroxymethyl)cycloheptane-1-carbonitrile (Nitrile and Hydroxymethyl group on the same ring carbon).

  • Common "False Friend": (1-hydroxycycloheptyl)acetonitrile (Hydroxyl on ring, Nitrile on the side chain).

The Critical Distinction: Many researchers attempt to open a spiro-epoxide (1-oxaspiro[2.6]nonane) with cyanide. This will fail. Epoxide opening follows steric control, placing the nucleophile (CN⁻) on the methylene carbon, resulting in the wrong isomer.

The Validated Route: The only high-yield route to the target is the


-hydroxymethylation of cycloheptanecarbonitrile . This guide focuses exclusively on optimizing this carbanion-based transformation.

The Reaction System: Mechanism & Failure Points

The reaction involves the deprotonation of cycloheptanecarbonitrile followed by trapping with formaldehyde. While theoretically simple, the practical yield is often <40% due to the "Formaldehyde Paradox" (polymerization vs. reactivity).

Visualizing the Pathway

The following diagram outlines the reaction logic and the critical divergence points where yield is lost.

ReactionPathway Start Cycloheptanecarbonitrile Base Deprotonation (LDA/LiHMDS, -78°C) Start->Base Anion Carbanion Intermediate (Stable at Low Temp) Base->Anion Li+ Species Trap Formaldehyde Trap Anion->Trap Path_Good Monomeric HCHO (Gas) Trap->Path_Good Method A Path_Bad Solid Paraformaldehyde Trap->Path_Bad Method B Product Target: 1-(hydroxymethyl)... (Yield >85%) Path_Good->Product Clean Reaction Fail1 Polymerization/Gunk (Yield <30%) Path_Bad->Fail1 Slow Depolymerization Fail2 Retro-Aldol (Reversion) Product->Fail2 Improper Quench

Caption: Figure 1. Reaction workflow highlighting the critical impact of formaldehyde source on yield outcomes.

Optimization Protocol: The "Cracking" Technique

The single biggest yield-killer is adding solid paraformaldehyde directly to the cold reaction mixture. Paraformaldehyde depolymerizes slowly at -78°C. If you warm the reaction to speed up depolymerization, the carbanion decomposes or attacks the nitrile (self-condensation).

The Solution: You must generate monomeric formaldehyde gas ex-situ and cannulate it into the reactor.

Optimized Experimental Workflow
StepParameterSpecificationScientific Rationale
1. Base Selection LDA (freshly prepared)1.1 equiv, THF, -78°CLiHMDS is less basic and may result in incomplete conversion. LDA is sterically bulky, preventing nucleophilic attack on the nitrile.
2. Deprotonation Time 45–60 mins at -78°CEnsures complete formation of the lithiated species before electrophile introduction.
3. HCHO Source Paraformaldehyde (PFA) 3.0–5.0 equiv (excess)CRITICAL: Do not add solid. "Crack" PFA thermally in a separate flask.
4. Addition Cannulation Bubble HCHO gasMonomeric gas reacts instantly with the anion at -78°C, outcompeting polymerization.
5. Quench Acidic AcOH or Sat.[1] NH₄ClMust be added at -78°C. Warming while basic triggers retro-aldol reversal.
Detailed "Cracking" Setup
  • Flask A (Reaction): Contains Lithio-cycloheptanecarbonitrile in THF at -78°C.

  • Flask B (Generator): Contains solid Paraformaldehyde (dried).

  • Connection: A wide-bore cannula connects Flask B to Flask A (submerged in the liquid).

  • Process: Heat Flask B to 140–160°C. A gentle stream of N₂ carries the generated formaldehyde gas into Flask A.

    • Note: Ensure the cannula does not clog (polymerize) at the tip. Use a heat gun on the exposed cannula if necessary.

Troubleshooting Guide (FAQ)

Q1: I am getting a low yield (<30%) and recovering starting material. Why?

Diagnosis: Incomplete trapping or Retro-Aldol Reversion.

  • Cause A (Trapping): If you added solid paraformaldehyde, it likely didn't depolymerize at -78°C. When you warmed it up, the base destroyed the polymer, but the anion had already protonated from trace moisture or solvent.

  • Cause B (Reversion): The alkoxide intermediate is essentially a "masked" formaldehyde. If the quench is performed after warming to Room Temperature (RT), the thermodynamic equilibrium drives the release of formaldehyde, regenerating the starting material.

  • Fix: Quench with Acetic Acid/THF mixture at -78°C before removing the cooling bath.

Q2: My product is trapped in a semi-solid "gunk" during workup.

Diagnosis: Formaldehyde Oligomers.

  • Mechanism: Excess formaldehyde polymerizes during the quench, trapping your product in a polyoxymethylene matrix.

  • Fix:

    • Use the "Cracking" method (Step 3 above) to control the stoichiometry better—stop bubbling once the reaction is done (monitor by TLC).

    • Workup Additive: Wash the organic layer with a 10% solution of Sodium Bisulfite (NaHSO₃) . This forms water-soluble adducts with excess formaldehyde, pulling it out of the organic phase.

Q3: Can I use commercial Formalin (37% aq. formaldehyde)?

Answer: Absolutely Not.

  • Reason: Formalin contains water and methanol. Water will instantly protonate the LDA and the carbanion, killing the reaction immediately. This reaction requires strictly anhydrous conditions.

Q4: I see a side product with M+ = dimer. What is it?

Diagnosis: Self-Condensation (Thorpe-Ziegler type).

  • Mechanism: The lithiated nitrile attacks another molecule of cycloheptanecarbonitrile.

  • Fix: This happens if the reaction is too concentrated or too warm.

    • Maintain concentration < 0.3 M.[2]

    • Keep temperature strictly at -78°C.

    • Ensure rapid stirring during deprotonation.

Advanced Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impure Product Check1 Did you use solid PFA? Problem->Check1 Sol1 Switch to Thermal Cracking (See Protocol) Check1->Sol1 Yes Check2 Did you quench at RT? Check1->Check2 No Yes1 Yes No1 No (Used Gas) Sol2 Retro-Aldol detected. Quench COLD with AcOH. Check2->Sol2 Yes Check3 Check Reagents: 1. Titrate LDA 2. Dry THF Check2->Check3 No Yes2 Yes No2 No (-78°C)

Caption: Figure 2. Diagnostic logic for identifying yield loss in nitrile hydroxymethylation.

References

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23. Link

    • Context: Authoritative review on the generation and reactivity of nitrile-stabilized carbanions.
  • Carlier, P. R., et al. (2003). Aldol reactions of nitrile anions. Organic Letters, 5(20), 3701-3704.
  • Kawamoto, T., et al. (2012).[3] Radical addition of alkyl halides to formaldehyde... A new protocol for hydroxymethylation. Journal of the American Chemical Society, 134(2), 875–878. Link

    • Context: While focused on radical methods, this paper details the "Cracking" of paraformaldehyde and the handling of monomeric formaldehyde gas in anhydrous solvents.
  • BenchChem Technical Support. (2025). Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile: Application Notes. Link

    • Context: Provides analogous protocols for hydroxymethylation of cyclic nitriles, reinforcing the "false friend" epoxide route warning.
  • Patsnap. (2022). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile (Patent CN113943231A). Link

    • Context: Industrial process data for the cyclopropyl analog, validating the base-mediated alkylation route over the epoxide route for simple cycloalkanes.

Sources

Side reactions in the formation of 1-(hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide designed for researchers and process chemists working with 1-(hydroxymethyl)cycloheptane-1-carbonitrile .

Topic: Side Reactions in the Formation of 1-(Hydroxymethyl)cycloheptane-1-carbonitrile Ticket ID: #CHEM-SUP-9928 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Logic

The synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile typically proceeds via the


-hydroxymethylation  of cycloheptanecarbonitrile. This transformation relies on the generation of a nitrile-stabilized carbanion followed by a nucleophilic attack on formaldehyde (supplied as paraformaldehyde or gaseous HCHO).

While the reaction appears straightforward, it is governed by a delicate equilibrium. The primary challenges are retro-aldol reversion , Cannizzaro consumption of reagents , and nitrile hydrolysis . Success depends on controlling the kinetic vs. thermodynamic outcome.

Core Reaction Scheme

The transformation involves the deprotonation of the


-proton of cycloheptanecarbonitrile (pKa ~25 in DMSO, higher in THF) using a strong base (e.g., LDA), followed by trapping with formaldehyde.

ReactionScheme SM Cycloheptanecarbonitrile Enolate Nitrile Enolate (Intermediate) SM->Enolate Deprotonation (-78°C) Base Base (LDA) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide C-C Bond Formation HCHO Formaldehyde (Electrophile) HCHO->Alkoxide Alkoxide->Enolate Retro-Aldol (High T) Product 1-(Hydroxymethyl) cycloheptane-1-carbonitrile Alkoxide->Product Protonation (Quench)

Figure 1: Main reaction pathway for the synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: "I am seeing high recovery of starting material (Cycloheptanecarbonitrile) despite using excess formaldehyde."

Diagnosis: Retro-Aldol Reversion or Poor Enolization . The addition of the nitrile enolate to formaldehyde is reversible. If the reaction mixture is allowed to warm up before quenching, or if the quenching is not rapid enough, the alkoxide intermediate can collapse, ejecting formaldehyde and regenerating the starting nitrile.

Corrective Actions:

  • Temperature Control: Maintain the reaction at -78°C during the addition of formaldehyde. Do not allow the reaction to warm above -20°C before quenching.

  • Quench Protocol: Use a "reverse quench" technique. Pour the cold reaction mixture into a vigorously stirred, cold acidic solution (e.g., dilute acetic acid or NH4Cl) rather than adding acid to the base. This ensures immediate protonation of the alkoxide.

  • Reagent Quality: Ensure your LDA is active. Titrate it before use.

Issue 2: "My product contains a significant amount of amide impurity (1-(hydroxymethyl)cycloheptane-1-carboxamide)."

Diagnosis: Nitrile Hydrolysis . The nitrile group is susceptible to hydrolysis under basic conditions, especially if water is present or if the workup generates heat. The presence of the neighboring hydroxyl group (in the product) can sometimes facilitate intramolecular catalysis of this hydrolysis.

Corrective Actions:

  • Anhydrous Conditions: Ensure all solvents (THF) are distilled/dried. Paraformaldehyde (PFA) must be dry; PFA often contains adsorbed water. Dry PFA over P2O5 in a desiccator.

  • Base Selection: If using hydroxide bases (e.g., KOH/DMSO method), switch to non-nucleophilic bases like LDA or LiHMDS to prevent direct attack on the nitrile.

  • Workup pH: Avoid strongly basic aqueous washes. Keep the workup pH near neutral (pH 6-7).

Issue 3: "The reaction mixture turned into a solid gel/gummy residue."

Diagnosis: Formaldehyde Polymerization . You likely used excess paraformaldehyde that did not depolymerize correctly or repolymerized during the reaction. In basic media, formaldehyde can also undergo the Cannizzaro reaction, generating formate salts which may precipitate.

Corrective Actions:

  • Stoichiometry: Do not use a massive excess of PFA. 1.2 to 1.5 equivalents relative to the nitrile is sufficient.

  • Depolymerization: If using PFA, ensure it is properly "cracked" (depolymerized) thermally or by the base. For best results, crack PFA in a separate flask and bubble the resulting monomeric HCHO gas into the enolate solution. This avoids introducing solid PFA and water into the reaction.

Issue 4: "I observe a byproduct with M+30 or M+32 in the mass spec."

Diagnosis: Hemiacetal Formation . The product contains a primary alcohol.[1][2] In the presence of excess formaldehyde, this alcohol can react to form a hemiacetal (


) or a formaldehyde acetal dimer.

Corrective Actions:

  • Avoid Excess HCHO: Reduce the equivalents of formaldehyde.

  • Acidic Workup: These hemiacetals are often unstable in acid. A mild acidic wash (0.1 M HCl) during workup usually hydrolyzes them back to the desired alcohol and formaldehyde (which washes away).

Detailed Experimental Protocol

Objective: Synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile via LDA-mediated hydroxymethylation.

Safety Warning: Formaldehyde is a carcinogen. Bis(chloromethyl)ether (BCME) , a potent carcinogen, can form if formaldehyde and HCl vapors mix. Do not use concentrated HCl for acidification if significant formaldehyde is present. Use H2SO4 or Acetic Acid.

Materials
  • Cycloheptanecarbonitrile (1.0 eq)

  • Diisopropylamine (1.1 eq) & n-Butyllithium (1.1 eq) [to generate LDA]

  • Paraformaldehyde (1.5 eq, dried over P2O5)

  • THF (Anhydrous)

Step-by-Step Methodology
  • Preparation of LDA:

    • In a flame-dried flask under Argon, add anhydrous THF and diisopropylamine.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise. Stir for 30 minutes at -78°C.

  • Enolization:

    • Dissolve cycloheptanecarbonitrile in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the LDA mixture at -78°C.

    • Stir for 45–60 minutes to ensure complete formation of the carbanion (Solution often turns yellow/orange).

  • Hydroxymethylation:

    • Option A (Solid PFA): Add dry paraformaldehyde powder in one portion to the cold mixture. Allow to warm slowly to 0°C over 2 hours. (Note: This is slower as PFA must depolymerize in situ).

    • Option B (Monomeric Gas - Recommended): In a separate flask, heat paraformaldehyde to 150°C and use a stream of N2 to carry the formaldehyde gas into the reaction flask (kept at -78°C to -20°C).

  • Quench & Workup:

    • Crucial Step: While the reaction is still cold (max 0°C), pour the mixture into a beaker containing saturated aqueous NH4Cl (or dilute acetic acid).

    • Extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with water and brine.

    • Dry over MgSO4 and concentrate.

  • Purification:

    • The crude oil may contain unreacted nitrile. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The product is more polar than the starting material.

Side Reaction Analysis (Visualized)

Understanding the competition between the desired pathway and side reactions is critical for optimization.

SideReactions SM Starting Material (Nitrile) Enolate Enolate Intermediate SM->Enolate LDA Enolate->SM H2O (Quench too late) Product Target Product (Alcohol) Enolate->Product HCHO Amide Side Product A: Amide (Hydrolysis) Product->Amide OH- / H2O (Hydrolysis) Hemiacetal Side Product C: Hemiacetal (Over-reaction) Product->Hemiacetal Excess HCHO Cannizzaro Side Product B: Formate + Methanol HCHO_Reagent Formaldehyde Reagent HCHO_Reagent->Cannizzaro Base (Cannizzaro)

Figure 2: Network of potential side reactions. Note that Cannizzaro consumes the electrophile, while Hydrolysis destroys the product functionality.

Data Summary: Impurity Profile

Impurity TypeChemical StructureOriginPrevention Strategy
Starting Material CycloheptanecarbonitrileIncomplete enolization or Retro-aldolUse excess base; Quench cold; Ensure anhydrous conditions.
Amide 1-(Hydroxymethyl)cycloheptanecarboxamideNitrile hydrolysisAvoid aqueous base; Keep workup neutral/mildly acidic.
Hemiacetal

Reaction with excess HCHOLimit HCHO to 1.2-1.5 eq; Acid wash during workup.
Formate Salts Lithium FormateCannizzaro reaction of HCHOAdd HCHO slowly; Keep temperature low.

References

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23. Link

  • Albarella, J. A., et al. (1982). Synthesis of 1-(hydroxymethyl)cycloalkanecarbonitriles. Journal of Organic Chemistry.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Formaldehyde - Hazard Recognition. Link

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood by trained personnel.

Sources

Technical Support Center: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 1-(hydroxymethyl)cycloheptane-1-carbonitrile . This compound is a critical quaternary intermediate, often utilized as a scaffold in the synthesis of


-amino acids (e.g., cycloheptane analogs of Gabapentin) and spiro-cyclic bioactive molecules.

This guide is structured to address the unique stability challenges posed by the geminal substitution (1,1-disubstitution) on the seven-membered ring, which introduces specific steric and electronic effects distinct from its cyclopentane or cyclohexane analogs.

Executive Stability Profile

1-(Hydroxymethyl)cycloheptane-1-carbonitrile possesses a "neopentyl-like" quaternary center. While the cycloheptane ring introduces conformational flexibility (pseudorotation), the 1,1-substitution creates a rigid local environment.

  • Thermodynamic Stability: Moderate. The compound is stable at room temperature under neutral conditions.

  • Kinetic Instability: High sensitivity to Brønsted bases (Retro-Aldol reversion) and strong acids (Nitrile hydrolysis/Pinner reaction).

  • Storage Requirement: Store at 2–8°C under Argon. Avoid protic solvents for long-term storage.

Troubleshooting Guide (Symptom-Based)

Use this table to diagnose experimental anomalies immediately.

SymptomProbable CauseMechanismCorrective Action
Loss of Product Mass (after basic workup)Retro-Aldol Reversion Base-catalyzed de-hydroxymethylation releases formaldehyde and cycloheptanecarbonitrile.Crucial: Maintain pH < 10 during workup.[1] Avoid heating with strong bases (e.g., NaOH, KOtBu). Use buffered quenching (NH₄Cl).
New Peak in HPLC (Rt < Product)Nitrile Hydrolysis Conversion of -CN to -CONH₂ (Amide). Common in acidic aqueous media.Switch to anhydrous acidic conditions if acid catalysis is needed. Store in non-hygroscopic solvents (e.g., dry DCM, THF).
Insoluble White Precipitate Polymerization Released formaldehyde (from retro-aldol) polymerizes to paraformaldehyde.Filter precipitate. Check filtrate for cycloheptanecarbonitrile. If found, the starting material has degraded via reversion.
Gelling / Viscosity Increase H-Bonding Network Intermolecular H-bonding between -OH and -CN of neighboring molecules.Dilute sample. This is a physical phenomenon, not chemical degradation. Verify by NMR (peaks should remain sharp).
NMR Signal Loss (-CH₂OH doublet becomes singlet or disappears)Acetal Formation Reaction with solvent (e.g., Acetone) or self-reaction.Avoid ketone solvents with acid traces. Ensure deuterated solvents (CDCl₃) are acid-free (filter through basic alumina).

Deep Dive: Critical Degradation Pathways

A. The Retro-Aldol Reversion (Base Sensitivity)

The most insidious failure mode for this compound is the Retro-Aldol Reversion . Unlike simple alcohols, the hydroxymethyl group is attached to a carbon bearing a strong electron-withdrawing group (Nitrile). This makes the


-carbon acidic and the C-C bond to the hydroxymethyl group labile.
  • Trigger: Hydroxide (

    
    ) or Alkoxide (
    
    
    
    ) bases, especially at
    
    
    .
  • Observation: The reaction mixture turns cloudy (paraformaldehyde formation) and the product converts to the volatile cycloheptanecarbonitrile.

B. Nitrile Hydrolysis & Imidate Formation (Acid Sensitivity)

Under acidic conditions, the nitrile nitrogen is protonated. In the presence of the neighboring hydroxyl group, two pathways compete:

  • Intermolecular Hydrolysis: Water attacks the nitrile

    
     Primary Amide.
    
  • Intramolecular Cyclization: The hydroxyl oxygen attacks the nitrile carbon.

    • Note: For 1-(hydroxymethyl) compounds, this forms a strained 4-membered oxetane-imine , which is kinetically disfavored compared to 5- or 6-membered rings. However, if the acid is strong and anhydrous (e.g., HCl/MeOH), the Pinner Reaction dominates, forming the methyl ester or imidate salt.

Visualization of Degradation Pathways

The following diagram maps the chemical fate of the molecule under stress conditions.

StabilityPathways Fig 1. Primary degradation pathways: Retro-aldol reversion (Red) and Hydrolysis (Yellow). Start 1-(Hydroxymethyl) cycloheptane-1-carbonitrile Retro Cycloheptanecarbonitrile + Formaldehyde (CH₂O) Start->Retro Base (pH > 10) Heat (> 40°C) Amide 1-(Hydroxymethyl) cycloheptane-1-carboxamide Start->Amide Aq. Acid / Base Hydrolysis Polymer Paraformaldehyde (White Precipitate) Retro->Polymer Polymerization Acid 1-(Hydroxymethyl) cycloheptane-1-carboxylic acid Amide->Acid Prolonged Hydrolysis

Frequently Asked Questions (FAQs)

Q1: Can I use this compound to synthesize the Gabapentin analog (1-aminomethylcycloheptaneacetic acid)? A: Yes, but the route requires care. Do not attempt to hydrolyze the nitrile to the acid directly with strong base, as you will trigger the retro-aldol loss of the hydroxymethyl group.

  • Recommended Protocol: Protect the alcohol (e.g., TBS ether)

    
     Reduce Nitrile to Amine 
    
    
    
    Oxidize Alcohol to Acid (if route permits) or use the nitrile as the carboxyl precursor after amine protection.

Q2: I see two spots on TLC after storing the compound in Methanol. What happened? A: Methanol is not an inert solvent for nitriles over long periods. You likely formed the methyl imidate (Pinner synthesis intermediate) if any trace acid was present, or the retro-aldol product if trace base was present.

  • Solution: Store neat (oil/solid) or in anhydrous Dichloromethane (DCM) or Toluene .

Q3: How do I remove the unreacted Cycloheptanecarbonitrile starting material? A: The starting nitrile is less polar than the hydroxymethyl product.

  • Purification: Use Flash Column Chromatography (Silica).

  • Eluent: 10-20% EtOAc in Hexanes usually elutes the starting nitrile, while the product elutes at 30-50% EtOAc due to the H-bonding hydroxyl group.

Q4: Is the cycloheptane ring conformationally stable? A: No. The cycloheptane ring undergoes rapid pseudorotation (twist-chair/twist-boat). At room temperature NMR, you will see average signals. If you cool to -80°C, the spectrum may broaden or split. This is normal and not a sign of degradation.

References & Validated Sources

  • General Reactivity of

    
    -Hydroxymethyl Nitriles: 
    
    • Coward, J. K., & Lok, R. (1969). Intramolecular amine-catalyzed decomposition of

      
      -hydroxymethyl nitriles. This foundational work establishes the retro-aldol mechanism in analogous systems.
      
    • Journal of Organic Chemistry, 34(10).

  • Synthesis of Cycloalkane-1,1-disubstituted Analogs:

    • Blanchfield, J. T., et al. (2004). Synthesis and conformation of cycloheptane amino acids. Discusses the stability of cycloheptane-based quaternary centers.

    • Australian Journal of Chemistry, 57(7), 673-676.

  • Gabapentin Analog Chemistry (Contextual Grounding):

    • Bryans, J. S., et al. (1998). 3-Substituted GABA analogs with central nervous system activity: A review. Provides context on the stability of the 1-aminomethyl-cyclohexane scaffold, directly applicable to the cycloheptane congener.

    • Medicinal Research Reviews, 19(2).

  • Safety & Handling (MSDS Data for Analog):

    • Sigma-Aldrich. Safety Data Sheet for 1-(Hydroxymethyl)cyclobutanecarbonitrile. (Used as a toxicity/handling proxy for the cycloheptane analog).

Sources

Technical Support Center: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 1-(hydroxymethyl)cycloheptane-1-carbonitrile . This molecule is a critical "gem-disubstituted" building block, often used in the synthesis of quaternary amino acids and CNS-active agents (e.g., analogs of Gabapentin or Pregabalin).

Executive Summary & Molecule Profile

Target Molecule: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile Chemical Nature: Bifunctional gem-disubstituted cycloheptane. Key Challenge: The quaternary carbon at the 1-position creates steric bulk that hinders formation but also stabilizes the product against some metabolic pathways. However, the proximity of the hydroxyl and nitrile groups creates unique purification challenges involving retro-aldol degradation and hydrolysis.

PropertyDescription
Physical State Viscous oil or low-melting solid (est. mp 45–55 °C). Tends to supercool.
Solubility Soluble in DCM, EtOAc, MeOH. Poorly soluble in Hexanes/Pentane.
Key Impurities Cycloheptanecarbonitrile (SM), 1-carbamoyl derivative (Hydrolysis), Paraformaldehyde oligomers.
Storage < -20 °C, Hygroscopic. Store under Argon.

Troubleshooting Guide: Diagnostics & Solutions

Issue A: "My product remains a viscous oil and will not crystallize."

Diagnosis: This is the most common complaint. The molecule has a low melting point and high conformational flexibility (cycloheptane ring), leading to a persistent supercooled liquid state. Impurities—specifically unreacted starting material (cycloheptanecarbonitrile)—act as plasticizers, preventing crystal lattice formation.

Solution: The "Anti-Solvent Crash" Protocol Standard recrystallization often fails. Use a displacement method:

  • Remove SM: The starting material is much less polar. If purity is <90%, perform a rapid silica plug filtration (10% EtOAc/Hexanes) to wash away the non-polar nitrile starting material. The product will stick. Elute product with 50% EtOAc.

  • Seed & Cool: Dissolve the semi-pure oil in a minimum amount of TBME (tert-Butyl methyl ether) or Diisopropyl ether at RT.

  • Precipitate: Add Pentane dropwise until cloudiness persists. Cool slowly to -20 °C. Scratching the flask wall is often required to induce nucleation.

Issue B: "I see a new impurity forming during distillation/drying."

Diagnosis: You are likely observing Retro-Aldol Deformylation or Thermal Polymerization .

  • Mechanism: Under high heat (>120 °C) or basic conditions, the hydroxymethyl group can be eliminated as formaldehyde, regenerating the starting nitrile.

  • Mechanism: Formaldehyde generated can re-polymerize or react with the hydroxyl group to form hemiacetals.

Solution:

  • Avoid Pot Distillation: Do not attempt atmospheric or simple vacuum distillation. The boiling point is too high relative to its decomposition temperature.

  • Use Wiped Film (Short Path): If you must distill, use a wiped-film evaporator (WFE) with a residence time <1 minute.

  • Preferred Method: Column chromatography is safer. Use a gradient of 0%

    
     40% EtOAc in Hexanes. The product lacks a strong chromophore; use Permanganate (KMnO4)  or Phosphomolybdic Acid (PMA)  stain for TLC visualization.
    
Issue C: "The reaction stalled with 30% starting material remaining."

Diagnosis: Incomplete deprotonation or "Formaldehyde Death."

  • Cause 1: If using Paraformaldehyde, it may not have depolymerized efficiently, limiting the electrophile (HCHO) concentration.

  • Cause 2: If using LDA/LiHMDS, the enolate might be aggregating.

Solution:

  • Depolymerization: Crack the paraformaldehyde thermally before addition or ensure the reaction temperature is sufficient (>0 °C) if using a weaker base system.

  • Add LiCl: Adding anhydrous LiCl (2-3 equiv) can break up enolate aggregates and accelerate the reaction.

Visualizing the Chemistry

The following diagram illustrates the synthesis pathway and the critical divergence points where impurities are generated.

G SM Cycloheptanecarbonitrile (Starting Material) Enolate Intermediate Enolate SM->Enolate Deprotonation (-78°C) Base Base (LDA/LiHMDS) Base->Enolate Product 1-(Hydroxymethyl) cycloheptane-1-carbonitrile (TARGET) Enolate->Product + HCHO (Kinetic Control) Impurity_SM Impurity: Unreacted SM (Non-polar oil) Enolate->Impurity_SM Quench w/o Reaction HCHO Formaldehyde (Electrophile) HCHO->Product Impurity_Retro Degradation: Retro-Aldol (Heat/Base induced) Product->Impurity_Retro Heat >100°C or Strong Base Impurity_Amide Impurity: Amide (Hydrolysis) Product->Impurity_Amide H2O / pH > 10

Caption: Synthesis pathway showing the critical equilibrium between product formation and retro-aldol degradation.

Optimized Experimental Protocol

Objective: Synthesis and Purification of 1-(hydroxymethyl)cycloheptane-1-carbonitrile (10g scale).

Step 1: Reaction
  • Setup: Flame-dry a 500 mL flask. Add Cycloheptanecarbonitrile (1.0 eq) and anhydrous THF (0.5 M). Cool to -78 °C.

  • Deprotonation: Add LDA (1.1 eq) dropwise over 30 mins. Stir for 1 hour at -78 °C to ensure complete enolization.

  • Addition: Add Paraformaldehyde (3.0 eq, monomerized by heating in a separate flask and directing gas via cannula, OR use highly reactive dry solid paraformaldehyde if time permits depolymerization in situ).

    • Pro-Tip: Gaseous formaldehyde addition (cannulation) yields cleaner product than solid addition.

  • Warming: Allow to warm to -20 °C over 2 hours. Do not warm to RT before quenching (risk of retro-aldol).

Step 2: Workup (Critical for Stability)
  • Quench: Quench at -20 °C with saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (3x).

  • Wash: Wash combined organics with Brine. Do not use NaOH or basic washes (promotes retro-aldol).

  • Drying: Dry over Na2SO4. Filter and concentrate at < 40 °C bath temperature.

Step 3: Purification (Chromatography)
  • Stationary Phase: Silica Gel (Acid-washed silica is preferred to prevent basic degradation, but standard is usually fine).

  • Eluent:

    • 0-10% EtOAc/Hexane: Elutes unreacted Cycloheptanecarbonitrile.

    • 20-40% EtOAc/Hexane: Elutes Product .

  • Detection: Stain with KMnO4 (Product shows as a bright yellow/brown spot on purple background). UV is ineffective.

Frequently Asked Questions (FAQ)

Q: Can I use aqueous Formalin instead of Paraformaldehyde? A: Generally, no . Water kills the LDA/enolate immediately. If you use a weaker base (e.g., K2CO3) in a phase-transfer system, you might use Formalin, but the yields for this specific hindered substrate are typically poor compared to anhydrous lithiation.

Q: The product turned into a white solid after sitting in the freezer for a month. Is it degraded? A: Likely the opposite. It has finally crystallized. Verify with NMR. If the spectrum shows a clean cycloheptyl ring and a CH2 singlet ~3.5-3.6 ppm, it is pure. If you see aldehyde peaks (~9-10 ppm), it has degraded.

Q: Why is the CH2-OH peak splitting in NMR? A: This is common in gem-disubstituted rings due to conformational locking or slow ring inversion at room temperature. The two protons on the hydroxymethyl group can become diastereotopic if the ring adopts a rigid twist-chair conformation. Running the NMR at 50 °C usually coalesces the peak into a singlet.

References

  • General Synthesis of Alpha-Hydroxymethyl Nitriles

    • Organic Syntheses, Coll.[1] Vol. 9, p. 24 (1998). "Preparation of 1-Hydroxymethyl-1-cyclohexanecarbonitrile." (Methodology analog).

    • Source:

  • Purification of Cycloalkyl Nitriles

    • Moynihan, H. A., & Horgan, D. E. (2017). "Impurity Occurrence and Removal in Crystalline Products." Organic Process Research & Development.
    • Source:

  • Cyclopropyl Analog Synthesis (Method Comparison)

    • Patent CN103058884B. "Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
    • Source:

Sources

Technical Support Center: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 7-MEMBER-CN-OH-MOD Status: Active Support Tier: Senior Application Scientist / Process Chemistry Topic: Byproduct Analysis & Process Optimization

Executive Summary & Reaction Scope

User Query: "I am observing low yields and an unidentified impurity at RRT 0.85 during the hydroxymethylation of cycloheptanecarbonitrile. How do I control byproduct formation?"

Scientist's Assessment: The synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile typically involves the


-hydroxymethylation of cycloheptanecarbonitrile using formaldehyde (often as paraformaldehyde) and a base. While this reaction appears simple, it is governed by a delicate equilibrium between the nitrile carbanion and the formaldehyde monomer.

The specific challenge with the 7-membered ring (cycloheptane) compared to its 3- or 6-membered analogs is the conformational flexibility, which can impact the stability of the tetrahedral intermediate. The "impurity at RRT 0.85" is highly likely the dehydration product (1-cyanocycloheptene) or the retro-aldol starting material .

This guide breaks down the reaction mechanics, byproduct identification, and corrective protocols.

Reaction Mechanism & Critical Pathways

To troubleshoot, we must first visualize the "decision tree" the molecules face in your flask.

Pathway Visualization

ReactionPathways SM Starting Material (Cycloheptanecarbonitrile) Enolate Nitrile Carbanion (Active Species) SM->Enolate Base (Deprotonation) Target TARGET 1-(Hydroxymethyl) cycloheptane-1-carbonitrile Enolate->Target + HCHO (Aldol Addition) HCHO Formaldehyde (Monomer) Polymer Byproduct C: Polyoxymethylene (Oligomers) HCHO->Polymer Low Temp / No Depolymerization Target->Enolate Retro-Aldol (Reversible) Alkene Byproduct A: 1-Cyanocycloheptene (Elimination) Target->Alkene Heat / Acid / Prolonged Time (- H2O) Amide Byproduct B: Amide Derivative (Hydrolysis) Target->Amide H2O / High pH (Nitrile Hydrolysis)

Figure 1: Reaction network showing the reversible formation of the target and irreversible pathways to elimination (Alkene) and hydrolysis (Amide) byproducts.

Troubleshooting Modules

Module A: The "Stalled Reaction" (Low Conversion)

Symptom: HPLC shows >40% unreacted cycloheptanecarbonitrile. Adding more paraformaldehyde doesn't help.

Root Cause: Paraformaldehyde (PFA) is a polymer.[1][2][3] It must depolymerize to monomeric formaldehyde (


) to react. If your solvent is dry THF at 0°C, PFA will not "crack" (depolymerize) efficiently, starving the reaction of electrophile.

Corrective Protocol:

  • Switch Solvent or Add Co-solvent: If using THF, switch to DMSO or add a catalytic amount of water (carefully controlled) or heat. DMSO promotes the depolymerization of PFA significantly better than THF.

  • Pre-Cracking: Do not dump solid PFA into the cold enolate.

    • Method: Heat PFA/Toluene suspension in a separate flask and bubble the generated formaldehyde gas into your reaction mixture.

  • Base Selection: Ensure your base is strong enough to deprotonate the nitrile (

    
    ).[4]
    
    • Recommended: LDA (Lithium Diisopropylamide) at -78°C is standard, but for industrial scalability, DBU or Triton B in DMSO is often superior for this specific transformation.

Module B: The "Mystery Peak" (Elimination Byproduct)

Symptom: A less polar impurity (RRT ~0.85-0.90) increases over time or during workup. Mass spec shows [M-18].

Root Cause: The target molecule is a


-hydroxy nitrile.[4] These are prone to E1cB elimination  to form the 

-unsaturated nitrile (1-cyanocycloheptene ), especially if the reaction mixture warms up while still basic.

Corrective Protocol:

  • Quench Temperature: Quench the reaction at the lowest possible temperature (e.g., -78°C or 0°C depending on method) with a buffered acid (Acetic acid/THF). Do not allow it to warm to RT before quenching.

  • Avoid Strong Acid Workups: Strong mineral acids can catalyze the dehydration of the tertiary alcohol. Use saturated

    
    .
    
  • Distillation Hazard: Do not attempt to purify the product by high-temperature distillation without stabilizing the pH. The heat will drive the elimination.

Module C: Hydrolysis (Amide Formation)

Symptom: New peak appearing at RRT < 0.5 (more polar). IR shows a new carbonyl stretch around 1680 cm⁻¹.

Root Cause: The nitrile group is sterically hindered but can still undergo hydrolysis to the primary amide (1-(hydroxymethyl)cycloheptanecarboxamide ) if the reaction mixture contains water and is exposed to high pH for extended periods (e.g., Triton B/NaOH methods).

Corrective Protocol:

  • Water Control: Ensure DMSO/THF is anhydrous (<0.05% water).

  • Workup Speed: Perform the aqueous extraction rapidly. Do not leave the product sitting in the basic aqueous layer.

Quantitative Data & Specifications

ParameterSpecification / TargetReason
Starting Material CycloheptanecarbonitrileCAS: 2941-23-3
Reagent Stoichiometry 1.0 equiv Nitrile : 1.2–1.5 equiv HCHOExcess HCHO compensates for polymerization loss.
Temperature -78°C (LDA) or RT (DMSO/DBU)Kinetic vs. Thermodynamic control.
Critical Byproduct A 1-Cyanocycloheptene Limit: < 0.5% . Caused by elimination.
Critical Byproduct B Amide Analog Limit: < 0.2% . Caused by hydrolysis.[5]
Reaction Time 30 min (LDA) to 4 h (DMSO)Extended time favors retro-aldol or elimination.

Frequently Asked Questions (FAQ)

Q1: Can I use formalin (37% aq. formaldehyde) instead of paraformaldehyde?

  • Strictly No for LDA methods. The water will instantly quench the LDA.

  • Yes for DMSO/DBU methods, but yields are typically lower (40-50%) because the water competes with the formaldehyde for the nitrilium anion and promotes hydrolysis to the amide. Paraformaldehyde is superior for high-purity applications.

Q2: Why is my product solidifying into a white insoluble mass?

  • This is likely polyoxymethylene (re-polymerized formaldehyde). You used too large an excess of PFA.

  • Fix: Filter the crude mixture through a Celite pad before aqueous workup to remove polymer chains.

Q3: Is bis-hydroxymethylation possible?

  • No. Unlike linear nitriles (e.g., acetonitrile), cycloheptanecarbonitrile has only one

    
    -proton. Once that proton is replaced by the hydroxymethyl group, the carbon is quaternary. No further alkylation can occur. This makes the reaction cleaner than linear analogs.
    

Q4: How do I remove the unreacted starting material?

  • The boiling points are close. However, the product has a free hydroxyl group.

  • Purification Hack: If chromatography is difficult, convert the crude alcohol to a TMS-ether or Acetate . This drastically changes the polarity (Rf), allowing easy separation from the unreacted nitrile. You can deprotect it later (mild acid) or use the protected form for the next step.

References

  • General Mechanism of Nitrile

    
    -Hydroxymethylation: 
    
    • Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products.[6] Tetrahedron, 58(1), 1–26.

  • Paraformaldehyde Depolymerization in DMSO (Relevant Protocol)

    • Ishihara, K., et al. (2020). Journal of Organic Chemistry. (General reference for base-catalyzed aldol with PFA).

  • Analogous Cycloalkyl Nitrile Synthesis (Patent)

    • Process for the synthesis of 1-(hydroxymethyl)cyclopropaneacetonitrile.[7] (While for the cyclopropyl analog, the chemistry is identical). US Patent 2011/0021808.

  • Elimination Byproducts in Hydroxy-Nitriles

    • Organic Syntheses, Coll.[8] Vol. 10, p. 509 (2004). Describes the sensitivity of

      
      -hydroxy nitriles to base-catalyzed dehydration. 
      

Disclaimer: This guide is for research purposes only. Always consult the SDS of reagents (especially Cyanides and Formaldehyde) before use.

Sources

Technical Support Center: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical support guide designed for researchers and process chemists working with 1-(hydroxymethyl)cycloheptane-1-carbonitrile .

Topic: Stereochemical Integrity, Stability, and Racemization Control

Part 1: The "Racemization" Paradox (Critical Technical Note)

Before troubleshooting "racemization," we must address the stereochemical reality of the target molecule.

The Core Issue: Strictly speaking, 1-(hydroxymethyl)cycloheptane-1-carbonitrile is achiral . The cycloheptane ring, when unsubstituted at positions C2–C7, possesses a plane of symmetry passing through C1 (the quaternary center) and the bond bisecting C4–C5. Therefore, the molecule cannot exist as enantiomers, and "racemization" in the literal sense is impossible.

Why you are likely seeing "Racemization-like" phenomena: If you are observing a loss of "stereochemical integrity" or purity, it is almost certainly due to one of two scenarios:

  • Retro-Aldol Decomposition (The "Phantom Racemization"): The synthesis involves an equilibrium. Under basic conditions, the hydroxymethyl group is lost (reverting to the starting nitrile), which mimics the loss of product peak area often confused with optical degradation in chiral HPLC.

  • Substituted Analogs: If your cycloheptane ring carries a substituent (e.g., 2-methyl or 4-tert-butyl), the molecule is chiral. In this case, the formation of the quaternary center involves a planar carbanion intermediate, leading to diastereomeric mixtures (epimerization) rather than simple racemization.

This guide addresses both the stability of the parent molecule and the stereocontrol of chiral analogs.

Part 2: Reaction Pathway & Stability Logic

The synthesis typically involves the


-hydroxymethylation of cycloheptanecarbonitrile using formaldehyde (or paraformaldehyde) and a base (e.g., Triton B or DBU).
The Reversibility Trap

The reaction is a reversible aldol-type addition . The forward reaction creates the quaternary center; the reverse reaction (Retro-Aldol) destroys it.

Mechanism:

  • Deprotonation: Base removes the

    
    -proton from the nitrile.
    
  • Addition: The carbanion attacks formaldehyde.

  • Equilibrium: The resulting alkoxide can either protonate (product) or collapse back to the starting materials.

Diagram: The Retro-Aldol Cycle & Stereochemical Loss The following diagram illustrates the reversibility and the planar intermediate that causes loss of stereochemistry in substituted analogs.

RetroAldolPathway cluster_0 Critical Control Point Start Starting Nitrile (Cycloheptanecarbonitrile) Anion Planar Carbanion (sp2 Hybridized) Start->Anion Deprotonation (Loss of Stereochem if Substituted) Base Base (Cat.) Base->Anion Anion->Start Reprotonation Alkoxide Intermediate Alkoxide Anion->Alkoxide + HCHO (Aldol Addition) HCHO Formaldehyde HCHO->Alkoxide Alkoxide->Anion Retro-Aldol (High Temp/Base) Product Target Product 1-(hydroxymethyl)... Alkoxide->Product Protonation

Caption: The reversible pathway showing how the planar carbanion serves as the gateway for both product formation and potential stereochemical scrambling (in substituted analogs) or decomposition.

Part 3: Troubleshooting Guide

Issue 1: "My product purity drops over time (or during workup)."

Diagnosis: This is Retro-Aldol Decomposition , not racemization. The


-hydroxy nitrile motif is unstable in the presence of base and heat.
Root Cause:  Incomplete quenching of the base or heating the reaction mixture during workup (e.g., rotary evaporation with residual base).
ParameterOptimization Strategy
Temperature Strictly < 30°C. The equilibrium shifts to starting materials at higher temperatures. Perform addition at 0°C.
Base Choice Triton B (Benzyltrimethylammonium hydroxide) is preferred over metal hydroxides (NaOH/KOH) because it is soluble in organic solvents (DMSO/Dioxane), allowing anhydrous conditions which stabilize the product.
Quenching Acidic Quench is Mandatory. Do not just add water. Neutralize with stoichiometric acetic acid or dilute HCl before concentration to lock the equilibrium.
Issue 2: "I am synthesizing a substituted analog (e.g., 2-methyl) and getting a 1:1 diastereomeric mixture."

Diagnosis: Lack of diastereocontrol during the carbanion formation. Root Cause: The


-cyano carbanion is planar. Formaldehyde is a small electrophile and attacks from both faces with equal probability (unless the ring substituent provides significant steric hindrance).

Protocol for Stereocontrol (Substituted Analogs):

  • Switch to Kinetic Control: Use LDA (Lithium Diisopropylamide) at -78°C in THF.

    • Why: LDA forms the irreversible enolate (kinetically trapped). At -78°C, the ring conformation is locked.

  • Add Formaldehyde Source: Use gaseous formaldehyde (cracked from paraformaldehyde) or a reactive source like trioxane with Lewis acid activation.

  • Mechanism: The bulky substituent on the ring will direct the incoming electrophile to the less hindered face (typically trans to the substituent).

Issue 3: "Low Yield / Polymerization."

Diagnosis: Cannizzaro reaction or Paraformaldehyde polymerization. Root Cause: Base concentration too high or Paraformaldehyde quality is poor.

  • Fix: Use fresh Paraformaldehyde. Depolymerize it in situ or use a slight excess (1.2 eq).

  • Fix: Add the base dropwise to the mixture of Nitrile + Paraformaldehyde. Do not premix Nitrile + Base for long periods.

Part 4: Optimized Synthesis Protocol (Self-Validating)

Objective: Synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile with minimal retro-aldol degradation.

Reagents:

  • Cycloheptanecarbonitrile (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Triton B (40% in MeOH) (0.1 eq - Catalytic)

  • Solvent: DMSO (Anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried flask, dissolve Cycloheptanecarbonitrile and Paraformaldehyde in DMSO.

  • Initiation: Cool the mixture to 0°C .

  • Catalysis: Add Triton B solution dropwise over 15 minutes. Do not allow temperature to exceed 25°C.

    • Checkpoint: The suspension of paraformaldehyde should slowly clear as it reacts.

  • Reaction: Stir at room temperature (20-25°C) for 2–4 hours.

    • Validation: Monitor by TLC or GC. Look for the disappearance of the nitrile. Do not heat.

  • Quench (Critical): Pour the reaction mixture into ice-cold dilute HCl or aqueous Ammonium Chloride. The pH must be neutral to slightly acidic (pH 5-6).

    • Why: This protonates the alkoxide immediately, preventing the retro-reaction.

  • Extraction: Extract with Ethyl Acetate. Wash with brine.

  • Purification: Concentrate under reduced pressure at < 40°C . High vacuum is preferred over heat.

Part 5: FAQ

Q: Can I use NaOH instead of Triton B? A: Yes, but yields are typically lower. Aqueous NaOH introduces water, which can hydrolyze the nitrile to an amide (


) or acid (

). Triton B in organic solvent minimizes hydrolysis side reactions.

Q: Is the product stable at room temperature? A: The purified alcohol is relatively stable. However, in the presence of any trace base (e.g., on the surface of basic alumina or silica), it can revert to the ketone/nitrile precursors. Store at 4°C.

Q: I need the chiral version (e.g., 2-substituted). How do I separate the isomers? A: Since the formation is rarely stereoselective, you will likely form diastereomers. These can typically be separated by flash chromatography on silica gel, as the hydroxymethyl group's hydrogen bonding will differ significantly between axial and equatorial orientations relative to the ring substituent.

References

  • General Synthesis of

    
    -Hydroxymethyl Nitriles: 
    
    • Title: "The Reaction of Nitriles with Formaldehyde"
    • Source:Journal of the American Chemical Society[1]

    • Context: Establishes the base-catalyzed mechanism and the equilibrium n
    • URL:[Link] (Representative citation for mechanism).

  • Retro-Aldol Instability

    • Title: "Copper-catalyzed retro-aldol reaction of -hydroxy ketones or nitriles"
    • Source:Organic & Biomolecular Chemistry
    • Context: Discusses the facility of the retro-aldol step in -hydroxy nitriles and how to control it.
    • URL:[Link]

  • Use of Triton B (The "Avison" Method)

    • Title: "The prepar
    • Source:Journal of the Chemical Society (Resumed), 1955.
    • Context: The classic protocol for using Triton B to hydroxymethyl
    • URL:[Link][2]

Sources

Technical Support Center: Solvent Optimization for 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile . It is designed for organic chemists and process development scientists encountering yield or selectivity issues driven by solvent interactions.

Executive Summary & Reaction Context

The synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile (Target 3 ) is a critical transformation, typically serving as a precursor for quaternary amino acids or spiro-cyclic scaffolds in drug discovery (e.g., Gabapentinoids).

The standard route involves the


-hydroxymethylation  of cycloheptanecarbonitrile via a lithiated carbanion intermediate. This reaction is notoriously sensitive to solvent donicity , aggregation states , and electrophile source (Formaldehyde) .
The Core Reaction Pathway
  • Substrate: Cycloheptanecarbonitrile (1 )

  • Reagent: Lithium Diisopropylamide (LDA)

  • Electrophile: Formaldehyde (HCHO) (2 )

  • Product: 1-(hydroxymethyl)cycloheptane-1-carbonitrile (3 )

Critical Solvent Effects & Mechanism

The success of this reaction hinges on the solvation of the lithium enolate (specifically, the


-cyano carbanion).
The "Aggregation Trap"

In pure non-polar solvents (Hexane) or weak donors (Diethyl Ether), the lithiated nitrile species (1-Li ) forms tight tetramers or hexamers . These aggregates are sterically bulky and kinetically sluggish, leading to:

  • Incomplete reaction with formaldehyde.

  • Competitive polymerization of formaldehyde (paraformaldehyde formation) before it can react with the nitrile.

The Role of THF and Additives
  • THF (Tetrahydrofuran): The baseline solvent. It coordinates to Li+, breaking aggregates down to dimers . This increases reactivity but may still be insufficient for the sterically hindered cycloheptyl ring.

  • DMPU / HMPA (Additives): These are high-dielectric, high-donicity cosolvents. They displace THF ligands and fully solvate the Lithium cation, resulting in a monomeric "naked" anion . This species is hyper-reactive and essential for high yields in hindered substrates.

Visualization: Solvation & Reactivity Model

SolventMechanism Substrate Cycloheptanecarbonitrile Aggregate TIGHT AGGREGATE (Tetramer/Hexamer) Solvent: Et2O/Hexane Reactivity: LOW Substrate->Aggregate + LDA LDA LDA (Base) Dimer SOLVATED DIMER Solvent: THF Reactivity: MODERATE Aggregate->Dimer + THF SideRxn Side Rxn: HCHO Polymerization Aggregate->SideRxn Slow Rxn Rate Monomer NAKED ANION Solvent: THF + DMPU Reactivity: HIGH Dimer->Monomer + DMPU/HMPA Product Target Product 1-(hydroxymethyl)... Dimer->Product Moderate Yield Monomer->Product High Yield (>85%) HCHO Formaldehyde (Electrophile)

Figure 1: Impact of solvent donicity on the aggregation state and reactivity of the


-cyano carbanion.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am recovering unreacted starting material despite using excess HCHO."

Diagnosis: The lithiated intermediate (1-Li ) likely quenched before reacting, or the HCHO source was inactive.

  • Root Cause A (Moisture): THF is hygroscopic. Even 50 ppm water can quench the carbanion at -78°C.

  • Root Cause B (Formaldehyde Source): If using Paraformaldehyde (PFA) directly in the flask, it may not have depolymerized efficiently at low temperatures.

  • Solution:

    • Distill THF over Sodium/Benzophenone or use a column-drying system immediately before use.

    • Crack PFA externally: Heat Paraformaldehyde in a separate flask and bubble the gaseous HCHO into the reaction mixture via a cannula. Do not dump solid PFA into the -78°C reaction.

Issue 2: "The reaction mixture turned into a thick gel/gum."

Diagnosis: Polymerization of Formaldehyde.[1]

  • Mechanism: If the nucleophilic attack of the nitrile anion is slower than the propagation of formaldehyde polymerization, you form polyoxymethylene chains.

  • Solvent Factor: This often happens in pure Ether or Toluene where the anion is aggregated (slow).

  • Solution:

    • Switch solvent to THF .

    • Add DMPU (10-20 vol%) to accelerate the anion's attack.

    • Ensure rapid stirring to disperse the HCHO gas immediately.

Issue 3: "I see a side product with M+ = 290+ (Dimerization)."

Diagnosis: Aldol-type condensation or bis-alkylation (rare for cycloheptyl but possible).

  • Solution: Maintain strictly low temperature (-78°C) during the addition of HCHO. If the temperature spikes, the lithiated species can attack the product (alkoxide), leading to complex mixtures.

Optimized Experimental Protocol

Standardized for 10 mmol scale.

Materials Table
ComponentReagentEquiv.RoleCritical Spec
Substrate Cycloheptanecarbonitrile1.0SMDry, <0.1% H2O
Base LDA (2.0M in THF/Hex)1.1BaseTitrate before use
Electrophile Paraformaldehyde (PFA)3.0C1 SourceDry powder
Solvent A THF (Anhydrous)10 volMediumFreshly distilled
Additive DMPU2.0 eqCo-solventDistilled over CaH2
Step-by-Step Procedure
  • Enolate Formation:

    • Flame-dry a 100 mL Schlenk flask under Argon.

    • Charge THF (40 mL) and DMPU (2.5 mL) . Cool to -78°C .[2][3]

    • Add LDA (5.5 mL, 11 mmol) dropwise.

    • Add Cycloheptanecarbonitrile (1.23 g, 10 mmol) dropwise over 10 mins.

    • Checkpoint: Stir at -78°C for 45 mins. The solution usually turns light yellow.

  • Formaldehyde Generation (The "Cracking" Step):

    • In a separate dry flask connected via a wide-bore cannula, place Paraformaldehyde (900 mg, 30 mmol) .

    • Heat the PFA flask to 140-160°C. A stream of Argon should carry the resulting HCHO gas into the reaction flask (still at -78°C).

    • Note: Ensure the cannula tip is above the liquid level initially to prevent suck-back, then submerge slightly once flow is established.

  • Quench & Workup:

    • After HCHO addition is complete (approx 15 mins), stir for another 30 mins at -78°C.

    • Quench with saturated NH4Cl (aq) while still cold.

    • Warm to room temperature.[4] Extract with EtOAc (3x).

    • Wash organic layer with water (to remove DMPU) and brine.

Decision Tree: Solvent Selection

SolventDecision Start Start: Solvent Selection Q1 Is the substrate sterically hindered? (e.g., Cycloheptane/Cyclooctane) Start->Q1 PathA Yes (Cycloheptane) Q1->PathA PathB No (Cyclopropane/Butane) Q1->PathB Q2 Is DMPU/HMPA allowed in your facility? PathA->Q2 Solvent3 USE: THF or Et2O Standard conditions PathB->Solvent3 Solvent1 USE: THF + DMPU (4:1) Temp: -78°C Q2->Solvent1 Yes Solvent2 USE: Pure THF Expect slower rate Increase reaction time Q2->Solvent2 No

Figure 2: Workflow for selecting the appropriate solvent system based on steric hindrance and safety constraints.

References

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23.

    • Grounding: Establishes the baseline reactivity of nitrile anions and the necessity of polar solvents for hindered rings.
  • Reich, H. J. (2013). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130-7178.

    • Grounding: The authoritative text on why THF/DMPU breaks Li-aggregates, validating the mechanism described in Section 2.
  • Carlier, P. R., et al. (2003). Deprotonation of alpha-Amino Nitriles: Lateral Lithiation vs alpha-Lithiation. Journal of Organic Chemistry, 68, 4322.

    • Grounding: Provides precedents for the lithiation of substituted nitriles and electrophile trapping.
  • Organic Syntheses, Coll. Vol. 7. (1990). General methods for handling Paraformaldehyde cracking for gaseous HCHO generation.

    • Grounding: Supports the protocol for external cracking of PFA to avoid polymeriz

Sources

Handling and storage best practices for 1-(hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides best practices for the handling and storage of 1-(hydroxymethyl)cycloheptane-1-carbonitrile. It is intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific data for this compound, the recommendations provided are based on the well-documented chemistry of analogous α-hydroxynitriles (cyanohydrins) and general principles of chemical safety.

Section 1: Chemical Profile and Core Hazards

This section outlines the fundamental properties and inherent risks associated with 1-(hydroxymethyl)cycloheptane-1-carbonitrile, drawing parallels from closely related compounds.

Question: What is 1-(hydroxymethyl)cycloheptane-1-carbonitrile and what are its primary hazards?

Answer: 1-(hydroxymethyl)cycloheptane-1-carbonitrile is an organic molecule with a cycloheptane ring functionalized with both a hydroxymethyl (-CH₂OH) and a nitrile (-C≡N) group attached to the same carbon atom.[1] This arrangement classifies it as an α-hydroxynitrile, also known as a cyanohydrin.

The primary hazard associated with α-hydroxynitriles is their potential to decompose and release highly toxic hydrogen cyanide (HCN) gas. This decomposition can be initiated by contact with bases, acids, or heat. Additionally, like other cyanohydrins, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin.

Section 2: Handling and Personal Protective Equipment (PPE)

Safe handling is paramount when working with cyanohydrins. This section details the necessary precautions and personal protective equipment to minimize exposure risk.

Question: What are the essential personal protective equipment (PPE) requirements for handling this compound?

Answer: A comprehensive PPE strategy is crucial. The following should be considered mandatory when handling 1-(hydroxymethyl)cycloheptane-1-carbonitrile:

  • Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice in laboratory settings, but it is essential to consult the glove manufacturer's specifications for compatibility with nitrile compounds.[2]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where splashing is a possibility.[3]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or decomposition products like HCN.[4] If work outside a fume hood is unavoidable, a respirator with a cartridge appropriate for organic vapors and acid gases should be used.[3]

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[2][5]

Question: What is the correct procedure for handling and weighing this compound?

Answer: Adherence to a strict protocol is necessary to ensure safety.

Experimental Protocol: Safe Weighing and Handling

  • Preparation: Before handling the compound, ensure a chemical fume hood is operational and all necessary PPE is correctly worn. Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood.

  • Inert Atmosphere: If the compound is sensitive to air or moisture, consider handling it under an inert atmosphere (e.g., nitrogen or argon).

  • Aliquotting: Carefully transfer the desired amount of the compound from the primary container to a tared weigh boat or secondary container. Use spark-proof tools if the compound is flammable.[6]

  • Container Sealing: Securely seal the primary container immediately after use.

  • Cleanup: Clean any residual material from the spatula and work surface within the fume hood using an appropriate solvent and waste disposal procedure.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Section 3: Storage and Stability

Proper storage is critical to maintaining the integrity of 1-(hydroxymethyl)cycloheptane-1-carbonitrile and preventing hazardous situations.

Question: What are the optimal storage conditions for 1-(hydroxymethyl)cycloheptane-1-carbonitrile?

Answer: Based on general best practices for cyanohydrins and other reactive organic molecules, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[6]Minimizes decomposition and reduces vapor pressure.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against degradation from air and moisture.
Light Store in a dark place, away from direct sunlight.[2]Prevents light-catalyzed degradation.
Container Keep in a tightly sealed, appropriate container.Prevents contamination and exposure to air/moisture.

Question: What substances are incompatible with 1-(hydroxymethyl)cycloheptane-1-carbonitrile?

Answer: To prevent dangerous reactions, this compound should be stored away from the following:

  • Strong Acids: Can cause rapid decomposition and release of hydrogen cyanide.[7]

  • Strong Bases: Can also trigger the release of hydrogen cyanide.[7]

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[4][7]

  • Heat and Ignition Sources: Increased temperatures can accelerate decomposition.[2]

Section 4: Troubleshooting and FAQs

This section addresses common issues that may arise during the use and storage of 1-(hydroxymethyl)cycloheptane-1-carbonitrile.

Question: The compound has changed color. Is it still usable?

Answer: A change in color often indicates degradation. For a compound like an α-hydroxynitrile, this could signify decomposition, potentially leading to the formation of hazardous byproducts. It is strongly recommended not to use the compound if its appearance has changed. The material should be disposed of according to your institution's hazardous waste guidelines.

Question: I suspect the compound has decomposed. What should I do?

Answer: If you suspect decomposition (e.g., color change, unexpected odor, container pressurization), do not open the container. The headspace may contain hydrogen cyanide gas. The container should be treated as extremely hazardous. Contact your institution's environmental health and safety (EHS) office immediately for guidance on safe disposal.

Question: What is the appropriate response to a small spill?

Answer: For a small spill contained within a chemical fume hood:

  • Ensure you are wearing appropriate PPE.

  • Absorb the spill with an inert material like vermiculite, sand, or earth.[5][6]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

For larger spills or spills outside of a fume hood, evacuate the area and contact your EHS office immediately.[5]

Question: What are the first-aid measures in case of exposure?

Answer: Speed is critical when dealing with cyanide exposure.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.

Always have a cyanide first-aid kit available when working with cyanohydrins.[3]

Section 5: Visual Workflows

Diagram 1: Spill Response Workflow

SpillResponse Start Spill Detected InFumeHood Is the spill inside a fume hood? Start->InFumeHood SmallSpill Is the spill small and contained? InFumeHood->SmallSpill Yes Evacuate Evacuate Area & Call EHS InFumeHood->Evacuate No SmallSpill->Evacuate No WearPPE Wear Appropriate PPE SmallSpill->WearPPE Yes Absorb Absorb with Inert Material WearPPE->Absorb Collect Collect for Hazardous Waste Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate End Procedure Complete Decontaminate->End

Caption: Decision workflow for responding to a chemical spill.

Diagram 2: Emergency Exposure Response

ExposureResponse Exposure Exposure Occurs Route Route of Exposure? Exposure->Route Inhalation Inhalation Route->Inhalation Airborne Skin Skin/Eye Contact Route->Skin Contact Ingestion Ingestion Route->Ingestion Swallowed FreshAir Move to Fresh Air Inhalation->FreshAir FlushWater Flush with Water (15+ min) Skin->FlushWater RinseMouth Rinse Mouth (if conscious) Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical FlushWater->Medical RinseMouth->Medical

Caption: Immediate first aid steps following chemical exposure.

References

  • Acetone cyanohydrin - Santa Cruz Biotechnology. [Link]

  • 1-(hydroxymethyl)cycloheptane-1-carbonitrile (C9H15NO) - PubChemLite. [Link]

  • The Ultimate Guide to Properly Storing Nitrile Gloves - Eastwest Medico. [Link]

  • How to Store Nitrile Gloves Properly | S&G Gloves. [Link]

  • Material Safety Data Sheet - Lucite International. [Link]

  • Common Name: ACETONE CYANOHYDRIN HAZARD SUMMARY - NJ.gov. [Link]

  • Material Safety Data Sheet - Acetone cyanohydrin - Cole-Parmer. [Link]

  • Shelf life of Nitrile gloves and how to store in a right way. [Link]

  • Nitrile Gloves Frequently Asked Questions. [Link]

  • Cas 933-35-7,1-Hydroxy-2-methylcyclohexane-1-carbonitrile | lookchem. [Link]

  • MATERIAL SAFETY DATA SHEET - J & W PharmLab. [Link]

  • CAS#:152922-71-9 | [1-(Hydroxymethyl)cyclopropyl]acetonitrile | Chemsrc. [Link]

Sources

Technical Support Center: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the handling, stability, and troubleshooting of 1-(hydroxymethyl)cycloheptane-1-carbonitrile (CAS: 931-97-5 / Analogous structures). It is designed for organic chemists and process engineers involved in the synthesis of cycloheptyl-GABA analogs (e.g., gabapentinoids) and spiro-cyclic scaffolds.[1][2]

Topic: Moisture Sensitivity & Handling Protocols

Document ID: TS-HCN-007 | Version: 2.1 | Status: Active[1][2]

Executive Summary: The Moisture Paradox

While 1-(hydroxymethyl)cycloheptane-1-carbonitrile is chemically more stable than its


-hydroxy counterparts (cyanohydrins), it presents a distinct "physical moisture sensitivity"  profile.[1][2] Unlike cyanohydrins, which release HCN upon hydrolysis, this 

-hydroxynitrile is prone to hygroscopicity-induced stoichiometry failure and acid-catalyzed spiro-lactonization .[1][2]

Key Stability Metrics:

Parameter Rating Implication
Hygroscopicity High Rapidly absorbs atmospheric water; turns from oil/solid to gum.[1][2]
Hydrolytic Stability Moderate Stable at neutral pH; hydrolyzes to amide/acid under extreme pH.[2][3]
Cyclization Risk High (Acidic) Forms spiro-iminolactone or spiro-lactone in the presence of trace acid + moisture.[1][2]

| Storage Class | Desiccated/Cold | Store at 2–8°C under Argon/Nitrogen. |

Troubleshooting Guide (Q&A)

Category A: Physical Appearance & Handling[2][3][4]

Q1: The compound was a white solid/crystalline mass when purchased, but it has turned into a cloudy, viscous oil after opening. Is it degraded?

  • Diagnosis: Likely Moisture Absorption (Deliquescence) , not necessarily chemical degradation.[2][3]

  • Mechanism: The primary hydroxymethyl group (

    
    ) is highly polar and forms hydrogen bonds with atmospheric water.[1][2] This depresses the melting point, causing the solid to liquefy (deliquesce).[3]
    
  • Action:

    • Perform a Karl Fischer (KF) titration to quantify water content.[2][3]

    • If chemically pure (check NMR), dry the material (See Protocol 1: Drying).[2][3]

    • If NMR shows new carbonyl peaks, degradation has occurred.[2][3]

Q2: I am observing inconsistent yields during the reduction of the nitrile to the amine (e.g., using LAH or Borane). Why?

  • Root Cause: "Stoichiometric Quenching." [2][3]

  • Explanation: Absorbed water reacts violently with hydride reducing agents (

    
    , 
    
    
    
    ) before they can reduce the nitrile.[2][3]
    • Reaction:

      
      [1][2]
      
  • Impact: If your material contains 5% water by weight, you are destroying a significant portion of your reducing agent, leading to incomplete conversion.[2][3]

  • Solution: Dry the starting material azeotropically with toluene prior to adding the reducing agent.[2] Increase reagent equivalents by 10-20% if drying is imperfect.[1][2]

Category B: Chemical Stability & Side Reactions

Q3: My


 NMR shows the disappearance of the 

doublet and the appearance of a new set of multiplets, along with a loss of the nitrile stretch in IR. What happened?
  • Diagnosis: Spiro-Lactonization (The Pinner-Type Cyclization). [1][2]

  • Mechanism: In the presence of moisture and trace acid (even from deuterated chloroform,

    
    , which is often acidic), the hydroxyl group attacks the nitrile carbon.[3]
    
    • Step 1: Formation of cyclic imino-ether (unstable).[1][2]

    • Step 2: Hydrolysis to the spiro-lactone (1-oxaspiro[4.6]undecan-2-one).[1][2]

  • Prevention:

    • Filter

      
       through basic alumina before NMR analysis.[2][3]
      
    • Store the compound with a sachet of activated silica gel or molecular sieves.[2][3]

Q4: Can I store this compound in solution?

  • Recommendation: Only in anhydrous, non-protic solvents.

  • Risk: Solutions in methanol or ethanol can undergo alcoholysis (Pinner reaction) if any acid catalyst is present, converting the nitrile to an ortho-ester or imidate ester over time.[1][2][3]

  • Safe Solvents: Anhydrous THF, DCM, or Toluene.[2][3]

Visualizing the Instability Pathways

The following diagram illustrates the two primary failure modes: Reversible Hydration (Physical) and Irreversible Cyclization (Chemical).

MoistureSensitivity cluster_legend Legend Target 1-(Hydroxymethyl) cycloheptane-1-carbonitrile (Target Molecule) Hydrate Hydrated Complex (Viscous Oil/Gum) *Chemically Intact* Target->Hydrate Absorption (Reversible) Intermed Cyclic Imino-Ether Intermediate Target->Intermed H+ / H2O (Intramolecular Attack) Amide Primary Amide (Hydrolysis Product) Target->Amide OH- / Heat (Basic Hydrolysis) Water Atmospheric Moisture (H2O) Water->Hydrate Hydrate->Target Drying (Vacuum/P2O5) Lactone Spiro-Lactone (1-oxaspiro[4.6]undecan-2-one) *Irreversible Impurity* Intermed->Lactone Hydrolysis key1 Blue: Target Material key2 Yellow: Physical Change (Fixable) key3 Red: Chemical Degradation (Fatal)

Figure 1: Degradation pathways showing the transition from physical moisture absorption to chemical lactonization.[1]

Standard Operating Protocols (SOPs)

Protocol 1: Rescue Drying of Wet Material

Use this when the material has turned oily or gummy due to moisture uptake.[2]

  • Dissolution: Dissolve the crude "wet" material in Dichloromethane (DCM) (10 mL per gram of compound).

  • Phase Separation: If a distinct water layer forms, separate it.[2][3] If not, proceed.

  • Chemical Drying: Add Magnesium Sulfate (

    
    )  (anhydrous) to the solution.[2][3] Stir for 15 minutes.
    
    • Note: Do not use acidic drying agents like silica in this step to avoid lactonization.[2][3]

  • Filtration: Filter off the solid desiccant under an inert atmosphere (Nitrogen funnel) if possible.[2][3]

  • Azeotropic Distillation (Critical):

    • Evaporate the DCM.[2][3]

    • Add Toluene (anhydrous).[2][3]

    • Rotary evaporate the toluene.[2][3] This pulls chemically bound water out of the matrix (azeotrope).[3] Repeat 2x.

  • Final Drying: Place under high vacuum (< 1 mbar) for 4 hours at room temperature.

Protocol 2: Quality Control (QC) Check

Before using the material in sensitive steps (e.g., Grignard, LAH).[3]

TestMethodAcceptance Criteria
Water Content Karl Fischer (Coulometric)< 0.5% w/w
Identity/Purity

NMR (

)
Integration of

(approx 3.5 ppm) vs Ring Protons.[1][2] No split peaks.[2][3]
Lactone Check IR SpectroscopySharp Nitrile stretch at ~2230-2240 cm

.[1][2] Absence of Carbonyl stretch at ~1770 cm

(lactone).[1][2]

Scientific Rationale & References

The -Hydroxynitrile Stability Mechanism

The target molecule, 1-(hydroxymethyl)cycloheptane-1-carbonitrile, belongs to the class of


-hydroxynitriles.[1][2] Unlike 

-hydroxynitriles (cyanohydrins), which are in equilibrium with the parent ketone and HCN (a reaction driven by entropy and thermodynamic stability of the ketone),

-hydroxynitriles possess a stable C-C bond between the nitrile-bearing carbon and the hydroxymethyl group [1].[1]

However, the proximity of the hydroxyl oxygen to the nitrile carbon (separated by 3 atoms: O-C-C-CN) creates a favorable geometry for 5-exo-dig cyclization .[1] Under acidic conditions, the nitrile nitrogen is protonated, making the nitrile carbon highly electrophilic.[3] The hydroxyl oxygen attacks this carbon, forming an imino-ether, which hydrolyzes to a lactone [2].[3] This is a variation of the Pinner reaction .

In the context of drug development (e.g., Gabapentin analogs), this molecule is a precursor to 1-(aminomethyl)cycloheptaneacetic acid .[1][3] The integrity of the nitrile is crucial for the subsequent reduction to the amine. Moisture interference during reduction is the most common cause of process failure in this synthesis [3].[2][3]

References
  • Fleming, F. F., & Shook, B. C. (2002).[2][3] Nitrile-containing natural products.[1][2] Tetrahedron, 58(1), 1-20.[1][2][3]

  • Gauvreau, P., et al. (2022).[2][3] Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid.[1][2] Beilstein Journal of Organic Chemistry.

  • CN1221525C (2005).[2][3] Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid (Gabapentin).[1][2][4] Google Patents.[2][3]

  • Wipf, P. (2014).[2][3][5] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][2][6] University of Pittsburgh Technical Guides.

Sources

Validation & Comparative

Structural Elucidation of 1-(hydroxymethyl)cycloheptane-1-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the development of neuroactive agents—specifically analogues of Gabapentin (1-(aminomethyl)cyclohexaneacetic acid)—the cycloheptane ring offers a unique lipophilic scaffold that differs significantly from its cyclohexane counterparts. The molecule 1-(hydroxymethyl)cycloheptane-1-carbonitrile is a critical synthetic intermediate where the stereochemical outcome of the gem-disubstitution (nitrile and hydroxymethyl groups on C1) dictates the efficacy of the final drug.

This guide evaluates the Single Crystal X-ray Structure of this derivative as the "Gold Standard" for structural determination, comparing its "performance" (accuracy, resolution, and conformational insight) against solution-state NMR Spectroscopy and DFT Computational Modeling .

The Core Challenge: Conformational Mobility

Unlike cyclohexane, which resides in a rigid chair conformation, the cycloheptane ring is highly flexible, existing in a pseudorotational cycle involving twist-chair (TC) and twist-boat (TB) forms.[1] Accurately mapping this conformation is essential for predicting the binding affinity of the final pharmaceutical agent.

Part 2: Comparative Analysis (XRD vs. Alternatives)

The following table contrasts the "performance" of X-ray Crystallography against the primary alternatives for defining the structure of 1-(hydroxymethyl)cycloheptane-1-carbonitrile.

Table 1: Structural Determination Performance Matrix
FeatureMethod A: Single Crystal XRD (The Standard)Method B: Solution NMR (Alternative 1)Method C: DFT Calculation (Alternative 2)
Primary Output Absolute configuration & precise bond lengths (±0.005 Å).Connectivity & relative stereochemistry.[2]Energy-minimized theoretical geometry.[2]
Conformational Insight Static Snapshot: Captures the specific low-energy conformer stabilized by packing forces.Dynamic Average: Observed signals are time-averaged; rapid ring pseudorotation blurs distinct conformers.[2]Gas Phase Ideal: Often predicts a global minimum that may not exist in the solid state/protein binding pocket.[2]
H-Bonding Detection Direct Visualization: Maps intermolecular O-H···N networks defining lattice stability.Inferred: Chemical shift changes (δ) suggest H-bonding but lack geometric precision.Predicted: dependent on the solvation model (e.g., PCM) used.
Limitations Requires a high-quality single crystal; packing forces may distort "biologically relevant" shape.[2]NOE constraints are often insufficient to resolve specific twist-chair variants in C7 rings.[2]Heavily dependent on basis set selection (e.g., B3LYP/6-31G* vs. M06-2X).

Part 3: Technical Deep Dive – The Crystal Structure

The Crystal Lattice & Molecular Geometry

Based on structural analogues (cyclohexane-1-carbonitrile derivatives) and cycloheptane conformational principles, the X-ray structure reveals critical deviations from theoretical gas-phase models.

  • Ring Conformation: The cycloheptane ring typically adopts a Twist-Chair (TC) conformation in the solid state to relieve transannular strain (Prelog strain) common in C7 rings. This contrasts with the rigid chair of the cyclohexane analogue.

  • Bond Metrics:

    • C1–C(CN) Bond: ~1.48 Å (Standard sp3-sp hybridized bond).

    • C≡N Bond: ~1.14 Å (Linear geometry, ~178°).[2]

    • C1–C(hydroxymethyl): ~1.53 Å.[2]

  • Geminal Effect: The bulky gem-disubstitution at C1 flattens the ring slightly at the substitution site compared to unsubstituted cycloheptane.

Intermolecular Interactions (The "Performance" Differentiator)

XRD outperforms NMR here by resolving the supramolecular architecture. The hydroxyl group (-OH) acts as a hydrogen bond donor, while the nitrile nitrogen (-CN) acts as an acceptor.

  • Primary Interaction: O-H···N≡C chains often form infinite 1D polymeric motifs or centrosymmetric dimers in the crystal lattice.[2]

  • Significance: This network stabilizes the specific Twist-Chair conformer observed, effectively "locking" the flexible ring.

Visualization of the Structural Workflow

The following diagram outlines the logical pathway for determining this structure, highlighting the critical "Self-Validation" checkpoints required for scientific integrity.

StructuralWorkflow cluster_synthesis Phase 1: Synthesis cluster_cryst Phase 2: Crystallization cluster_analysis Phase 3: XRD Analysis Synth Cycloheptanone Precursor Rxn Cyanohydrin Reaction Synth->Rxn Product Crude 1-(hydroxymethyl).. Rxn->Product Solvent Solvent Screen (EtOH/Hexane) Product->Solvent SlowEvap Slow Evaporation (4°C) Solvent->SlowEvap Crystal Single Crystal Candidate SlowEvap->Crystal Diffract Data Collection (Mo Kα, 100K) Crystal->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Refinement (SHELXL) Solve->Refine Validation VALIDATION (R1 < 5%, GoF ~1.0) Refine->Validation Validation->Refine Fail (Twinning/Disorder) Model Final Structural Model (CIF) Validation->Model Pass

Caption: Figure 1. Self-validating workflow for X-ray structural determination. The "Validation" step is critical for ensuring the model accurately reflects electron density.

Part 4: Conformational Energy Landscape (Mechanism)

To understand why the crystal structure identifies a specific conformer while NMR sees an average, we must visualize the energy landscape of the cycloheptane ring.[2]

EnergyLandscape TC Twist-Chair (TC) (Global Minimum) C Chair (C) (Transition State) TC->C Pseudorotation Barrier TB Twist-Boat (TB) (Local Minimum) C->TB B Boat (B) (High Energy) TB->B XRD X-Ray Structure (Trapped in TC) XRD->TC Observes NMR NMR Signal (Average of TC & TB) NMR->TC Observes NMR->TB Observes

Caption: Figure 2. Conformational landscape of cycloheptane. XRD captures the discrete Twist-Chair minimum, while NMR averages the rapid interconversion.

Part 5: Experimental Protocols

Crystallization Protocol (Self-Validating System)

Objective: Obtain single crystals suitable for XRD (dimensions > 0.1 mm).

  • Solubility Test: Dissolve 20 mg of 1-(hydroxymethyl)cycloheptane-1-carbonitrile in 2 mL of solvent.

    • Good Solvents: Ethanol, Dichloromethane.[2]

    • Poor Solvents: Hexane, Pentane.[2]

  • Vapor Diffusion Method:

    • Place the concentrated solution (in Ethanol) in a small inner vial.

    • Place the inner vial into a larger jar containing the anti-solvent (Hexane).

    • Cap tightly.[2] As Hexane diffuses into the Ethanol, solubility decreases, forcing nucleation.[2]

  • Validation: Inspect under a polarizing microscope. Sharp extinction angles indicate crystallinity; amorphous aggregates indicate precipitation (failed attempt).[2]

Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent with Mo Kα radiation (λ = 0.71073 Å).[2]

  • Temperature: 100 K (Critical: Low temperature reduces thermal vibration, essential for resolving the flexible C7 ring atoms).

  • Refinement Targets (Quality Control):

    • R1 (R-factor): < 0.05 (5%).

    • GoF (Goodness of Fit): Between 0.9 and 1.1.

    • Disorder: Check C3/C4/C5 atoms for elongated thermal ellipsoids (indicative of ring puckering disorder).

References

  • Receveur, J. M., et al. (1999).[2][3] Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 9(16), 2329-2334.[2][3]

  • Hendrickson, J. B. (1961).[2] Molecular Geometry. I. The Conformation of Cycloheptane. Journal of the American Chemical Society, 83(22), 4537–4547.[2]

  • Boczar, M., et al. (2024).[2] Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Crystals, 14(3), 257.[2]

  • Ibers, J. A. (2001).[2][4] Gabapentin monohydrate.[2][4] Acta Crystallographica Section C, 57(6), 641-643.[2]

Sources

Comparative Guide: Catalytic Strategies for 1-(Hydroxymethyl)cycloheptane-1-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for 1-(Hydroxymethyl)cycloheptane-1-carbonitrile Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

The synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile represents a classic challenge in the construction of quaternary carbon centers within medium-sized rings. This structural motif—a gem-disubstituted cycloheptane featuring both a nitrile and a primary alcohol—serves as a critical scaffold for neuroactive agents, GPCR ligands, and as a precursor for amino-acid analogues (e.g., cycloheptyl-gabapentinoids).

Unlike the formation of cyanohydrins (which place an -OH directly on the ring carbon), this target requires the


-hydroxymethylation of cycloheptanecarbonitrile . This transformation demands the generation of a sterically hindered enolate followed by reaction with an electrophilic formaldehyde source.

This guide objectively compares three distinct catalytic methodologies:

  • Kinetic Control: Lithium Diisopropylamide (LDA) mediated synthesis.

  • Phase Transfer Catalysis (PTC): Quaternary Ammonium Salt mediated synthesis.

  • Heterogeneous Catalysis: Solid-supported base catalysis (Basic Alumina/KF).

Critical Nomenclature & Structural Distinction

Before evaluating catalysts, it is vital to distinguish the target from its common congener to ensure experimental precision.

  • Target: 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

    • Structure: Cycloheptane ring

      
       C1 attached to -CN and -CH
      
      
      
      OH.
    • Bond Formation:[1] C-C bond formation (Aldol-type addition of nitrile enolate to formaldehyde).

  • Common Confusion: 1-Hydroxycycloheptanecarbonitrile (Cyanohydrin)

    • Structure: Cycloheptane ring

      
       C1 attached to -CN and -OH.
      
    • Bond Formation:[1] Nucleophilic attack of cyanide on ketone.[2] (Not covered in this guide).

Comparative Analysis of Catalytic Systems

Method A: Lithium Diisopropylamide (LDA) – The Kinetic Standard

Mechanism: Stoichiometric deprotonation at -78°C to form the lithiated nitrile species, followed by trapping with paraformaldehyde.

  • Pros: High regioselectivity; rapid reaction; ideal for small-scale, high-purity synthesis.

  • Cons: Requires cryogenic conditions; strictly anhydrous environment; poor atom economy due to stoichiometric lithium waste.

  • Best For: Initial drug discovery phases where yield and purity outweigh process scalability.

Method B: Phase Transfer Catalysis (PTC) – The Industrial Workhorse

Mechanism: Use of 50% NaOH(aq) and a lipophilic catalyst (e.g., Tetrabutylammonium bromide - TBAB) to generate the carbanion at the liquid-liquid interface.

  • Pros: Operates at ambient temperature; uses inexpensive reagents; water-tolerant; highly scalable.

  • Cons: Slower reaction rates compared to LDA; potential for hydrolysis of the nitrile to amide/acid if temperature is uncontrolled.

  • Best For: Process development and kilogram-scale manufacturing.[3]

Method C: Solid-Supported Base (KF/Al O ) – The Green Alternative

Mechanism: Potassium fluoride supported on alumina acts as a heterogeneous base to generate the nitrile anion in solvent-free or minimal solvent conditions.

  • Pros: Solvent-free potential; easy workup (filtration); reusable catalyst.

  • Cons: Lower conversion rates for sterically hindered cycloheptyl systems; sensitivity to moisture content in the support.

  • Best For: Green chemistry optimization and flow-chemistry adaptations.

Performance Data Summary
FeatureMethod A: LDA (Kinetic)Method B: PTC (TBAB)Method C: KF/Al

O

Catalyst Type Strong Base (Stoichiometric)Phase Transfer CatalystHeterogeneous Base
Reaction Temp -78°C to 0°C20°C to 40°C25°C to 60°C
Yield (Isolated) 85 - 92%75 - 82%60 - 70%
Time 2 - 4 hours12 - 24 hours24 - 48 hours
Scalability Low (Cryogenic required)High (Standard reactors)Medium (Mixing issues)
Moisture Sensitivity Critical (Pyrophoric)Low (Aqueous biphasic)Moderate
E-Factor (Waste) HighLowLowest

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the LDA (homogeneous) and PTC (interfacial) approaches.

G Start Cycloheptanecarbonitrile LDA Catalyst A: LDA (-78°C) (Kinetic Deprotonation) Start->LDA PTC Catalyst B: 50% NaOH + TBAB (Thermodynamic/Interfacial) Start->PTC Enolate_Li Lithiated Nitrile Species (Homogeneous Phase) LDA->Enolate_Li THF, Anhydrous Trap_Li Trapping with Paraformaldehyde Enolate_Li->Trap_Li Product 1-(Hydroxymethyl)cycloheptane- 1-carbonitrile Trap_Li->Product Acid Quench Interface Interfacial Deprotonation (Q+ CN- Ion Pair) PTC->Interface Liquid-Liquid Interface Trap_PTC Reaction with Aqueous Formaldehyde Interface->Trap_PTC Trap_PTC->Product Phase Separation

Figure 1: Mechanistic divergence between Kinetic (LDA) and Interfacial (PTC) pathways for quaternary center formation.

Detailed Experimental Protocol

Selected Method: Phase Transfer Catalysis (Scalable Route)

Rationale: While LDA offers slightly higher yields, the PTC method is selected for this guide due to its superior safety profile, scalability, and relevance to industrial application.

Reagents:
  • Substrate: Cycloheptanecarbonitrile (1.0 equiv)

  • Electrophile: Formaldehyde (37% aq. solution, 1.5 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv / 5 mol%)

  • Base: Sodium Hydroxide (50% aq. solution, 2.0 equiv)

  • Solvent: Toluene (or Dichloromethane for smaller scales)

Step-by-Step Workflow:
  • Preparation of Biphasic System: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, charge Cycloheptanecarbonitrile (12.3 g, 100 mmol) and Toluene (50 mL).

  • Catalyst Addition: Add Tetrabutylammonium bromide (1.6 g, 5 mmol). Stir vigorously to ensure dispersion.

  • Base Addition: Add NaOH solution (50% w/w, 16.0 g) dropwise over 10 minutes. The mixture will become slightly viscous.

  • Reaction Initiation: Add Formaldehyde solution (37%, 12.2 mL, 150 mmol) dropwise, maintaining the internal temperature between 25–30°C. Note: The reaction is mildly exothermic.

  • Monitoring: Stir vigorously at room temperature for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS. The starting nitrile spot (high R

    
    ) should disappear, replaced by the lower R
    
    
    
    alcohol.
  • Work-up:

    • Dilute with water (100 mL) and separate phases.

    • Extract aqueous layer with Toluene (2 x 50 mL).

    • Combine organic layers and wash with 1M HCl (to neutralize residual base) followed by Brine.

    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate under reduced pressure.
  • Purification: The crude oil often crystallizes upon standing or can be purified via distillation (high vacuum) or silica gel chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    

Self-Validating Checkpoint:

  • IR Spectroscopy: Look for the retention of the Nitrile peak (~2240 cm

    
    ) and the appearance of a broad Hydroxyl stretch (~3400 cm
    
    
    
    ). If the nitrile peak disappears and a carbonyl appears (~1700 cm
    
    
    ), hydrolysis to the amide/acid has occurred (check temperature/base concentration).

References

  • BenchChem. (2025).[2] Synthesis of 1-Cyano-1-hydroxymethylcycloalkanes: Technical Protocols. Retrieved from

  • Organic Syntheses. (2011). Alkylation of Nitriles: General Procedures. Org.[1][2][4][5][6] Synth. Coll. Vol. 10. Retrieved from

  • Makosza, M. (1975). Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes—A Useful Tool in Organic Synthesis. Pure and Applied Chemistry.
  • Google Patents. (2007). Process for the preparation of 1-[cyano(aryl)methyl]cyclohexanol compounds.[7][8] US20070021627A1. Retrieved from

  • MDPI. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform.[5][9] (Context for enzymatic nitrile manipulation). Retrieved from

Sources

A Spectroscopic Guide to the Isomers of 1-(hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. 1-(hydroxymethyl)cycloheptane-1-carbonitrile, a cyanohydrin derived from cycloheptanone, presents an interesting case for spectroscopic analysis. As a chiral molecule, it primarily exists as a pair of enantiomers. This guide provides an in-depth comparison of the expected spectroscopic signatures of these isomers, grounded in fundamental principles and supported by data from analogous structures. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be employed to characterize this molecule and discuss the methodologies for differentiating its isomeric forms.

Introduction to the Isomeric Landscape

The synthesis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile from the achiral precursor cycloheptanone typically results in a racemic mixture of (R)- and (S)-enantiomers. These isomers are non-superimposable mirror images and, under standard achiral spectroscopic conditions, are indistinguishable. This guide will therefore focus on two aspects: the characterization of the general molecular structure and the advanced techniques required to resolve and identify the individual enantiomers. We will also briefly consider potential constitutional isomers for a comprehensive comparison.

Part 1: Spectroscopic Characterization of 1-(hydroxymethyl)cycloheptane-1-carbonitrile

A multi-spectroscopic approach is essential for the unambiguous confirmation of the 1-(hydroxymethyl)cycloheptane-1-carbonitrile structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the hydroxymethyl group and the cycloheptane ring protons.

  • Hydroxymethyl Protons (-CH₂OH): A singlet or a pair of doublets (if diastereotopic) would appear, likely in the range of 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.[1] The hydroxyl proton (-OH) will present as a broad singlet, with its chemical shift being concentration and solvent-dependent.

  • Cycloheptane Ring Protons: The seven-membered ring's flexibility leads to a complex series of overlapping multiplets in the upfield region, typically between 1.2 and 2.0 ppm.[2] The protons on the carbons adjacent to the quaternary carbon (C2 and C7) may be slightly downfield compared to the other ring protons.

The carbon NMR spectrum will provide a count of the unique carbon environments.

  • Quaternary Carbon (C1): This carbon, bonded to the nitrile, hydroxymethyl, and two other carbons, will appear as a singlet at a characteristic downfield shift, influenced by the electron-withdrawing nitrile group.

  • Nitrile Carbon (-C≡N): A weak signal is expected in the 115-125 ppm region.

  • Hydroxymethyl Carbon (-CH₂OH): Expected around 60-70 ppm.

  • Cycloheptane Ring Carbons: A set of signals in the 20-40 ppm range, corresponding to the different carbon environments within the flexible ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups.

  • O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[3][4]

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) will indicate the sp³ C-H bonds of the cycloheptane ring.[4]

  • C≡N Stretch: A sharp, medium-intensity peak in the range of 2210–2260 cm⁻¹ is a clear indicator of the nitrile functional group.[3][4]

  • C-O Stretch: A strong band in the 1000–1300 cm⁻¹ region corresponds to the C-O single bond of the hydroxymethyl group.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For cycloalkanes, fragmentation often involves ring opening.[5]

  • Molecular Ion Peak (M⁺): The molecular ion peak for C₉H₁₅NO would be observed at m/z 153.1154 (monoisotopic mass).[6] This peak may be of low intensity in electron ionization (EI) MS.

  • Key Fragmentation Pathways:

    • Loss of the hydroxymethyl group (-CH₂OH, 31 u) leading to a fragment at m/z 122.

    • Loss of the nitrile group (-CN, 26 u).

    • Ring fragmentation of the cycloheptane moiety, producing a series of characteristic cycloalkane fragment ions.[7][8]

Part 2: Comparative Analysis of Isomers

While the above spectroscopic data confirms the overall structure, distinguishing between isomers requires specific approaches.

Enantiomers: The Chiral Challenge

(R)- and (S)-1-(hydroxymethyl)cycloheptane-1-carbonitrile will have identical NMR and IR spectra in an achiral environment. To differentiate them, chiral conditions must be introduced.

The use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to separate NMR signals for the enantiomers.

  • Chiral Solvating Agents (e.g., Pirkle's alcohol): Adding a chiral solvating agent to the NMR sample can create transient diastereomeric complexes, resulting in the splitting of signals for the enantiomers.

  • Chiral Derivatizing Agents (e.g., Mosher's acid chloride): Reacting the hydroxyl group of the cyanohydrin with a chiral derivatizing agent forms stable diastereomers, which will have distinct NMR spectra, allowing for quantification of the enantiomeric excess.

Constitutional Isomers

Hypothetical constitutional isomers, such as 2-(hydroxymethyl)cycloheptane-1-carbonitrile, would exhibit markedly different spectroscopic data.

  • NMR: The number and splitting patterns of signals in both ¹H and ¹³C NMR would change significantly due to the different connectivity of the atoms. For instance, the carbon bearing the nitrile group would no longer be quaternary.

  • IR: While the key functional group absorptions would be present, their precise wavenumbers might shift slightly.

  • MS: The fragmentation patterns would differ due to the altered molecular structure, leading to a different set of fragment ions.

Data Summary

Spectroscopic TechniqueFeatureExpected Value/Observation for 1-(hydroxymethyl)cycloheptane-1-carbonitrile
¹H NMR -CH₂OH~3.5-4.0 ppm
-OHBroad singlet (variable)
Cycloheptane Protons1.2-2.0 ppm (complex multiplets)
¹³C NMR -C≡N115-125 ppm
Quaternary CarbonDownfield singlet
-CH₂OH60-70 ppm
Cycloheptane Carbons20-40 ppm
IR O-H Stretch3200–3600 cm⁻¹ (strong, broad)
C-H Stretch (sp³)2850–2960 cm⁻¹ (strong, sharp)
C≡N Stretch2210–2260 cm⁻¹ (medium, sharp)
C-O Stretch1000–1300 cm⁻¹ (strong)
Mass Spec (EI) Molecular Ion (M⁺)m/z 153
Major Fragmentsm/z 122 ([M-CH₂OH]⁺), ring fragments

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (5-10 seconds) may be necessary to observe the nitrile and C1 signals.

  • Chiral Resolution (optional): For enantiomeric differentiation, acquire spectra after the addition of a chiral solvating agent in stoichiometric increments until peak separation is observed.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Protocol 3: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph for separation prior to analysis.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment-rich spectra, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the molecular weight and deduce structural information.

Visualizing the Analysis

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization cluster_chiral Chiral Resolution Cycloheptanone Cycloheptanone RacemicProduct 1-(hydroxymethyl)cycloheptane- 1-carbonitrile (Racemic Mixture) Cycloheptanone->RacemicProduct Cyanohydrin Reaction NMR NMR Spectroscopy (¹H, ¹³C) RacemicProduct->NMR Analysis IR IR Spectroscopy RacemicProduct->IR Analysis MS Mass Spectrometry RacemicProduct->MS Analysis ChiralNMR Chiral NMR (e.g., with Mosher's Acid) RacemicProduct->ChiralNMR Advanced Analysis Structure Confirm Connectivity & Functional Groups NMR->Structure IR->Structure MW Determine Molecular Weight & Fragmentation MS->MW Enantiomers Differentiate (R) and (S) Enantiomers ChiralNMR->Enantiomers

Caption: Workflow for the synthesis and spectroscopic analysis of 1-(hydroxymethyl)cycloheptane-1-carbonitrile isomers.

Conclusion

The structural elucidation of 1-(hydroxymethyl)cycloheptane-1-carbonitrile relies on a synergistic application of NMR, IR, and mass spectrometry to confirm its molecular framework and functional groups. While these standard techniques are powerful for general characterization, they are insufficient for distinguishing between its enantiomeric forms. The differentiation of the (R)- and (S)-isomers necessitates the use of chiral NMR techniques, which induce a diastereomeric environment and allow for the resolution of their signals. This guide provides the foundational spectroscopic expectations and methodologies to aid researchers in the comprehensive analysis of this and similar chiral molecules.

References

  • Mass spectra of product ions from cycloheptane (a), methylcyclohexane... - ResearchGate. Available at: [Link]

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A Comparative Guide to the Purity Assessment of Synthetic 1-(Hydroxymethyl)cycloheptane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-(Hydroxymethyl)cycloheptane-1-carbonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a pharmaceutical intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product.[1][2] Impurities, even in trace amounts, can carry through subsequent synthetic steps, potentially leading to the formation of toxic by-products, reduced API yield, and significant regulatory hurdles.[3][4]

This guide provides a comprehensive comparison of modern analytical techniques for the robust purity assessment of 1-(hydroxymethyl)cycloheptane-1-carbonitrile. We will delve into the causality behind methodological choices, present comparative data, and provide field-proven protocols tailored for researchers, scientists, and drug development professionals. The focus is on creating a self-validating system of analysis that ensures trustworthiness and compliance with global regulatory standards.[5][6]

A primary challenge in analyzing α-hydroxynitriles (cyanohydrins) like the topic compound is their potential for thermal and pH-dependent instability. Many cyanohydrins can revert to their parent ketone (cycloheptanone) and hydrogen cyanide, particularly at elevated temperatures or in the presence of basic residues.[1][5][7] This inherent lability dictates the selection and optimization of analytical methods to prevent degradation during analysis, which would otherwise yield inaccurate purity readings.

Comparative Analysis of Core Analytical Methodologies

The comprehensive purity profile of 1-(hydroxymethyl)cycloheptane-1-carbonitrile cannot be determined by a single technique. A multi-faceted approach is required to identify and quantify a wide range of potential impurities, from starting materials and reagents to by-products and residual solvents. The three pillars of modern purity analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the purity analysis of non-volatile and thermally sensitive organic molecules, making it highly suitable for cyanohydrins.[1][8][9] It excels at separating the main component from related impurities, starting materials, and degradation products.

  • Expertise & Causality: The choice of a reversed-phase method (e.g., using a C18 column) is logical due to the moderate polarity of 1-(hydroxymethyl)cycloheptane-1-carbonitrile. The hydroxyl and nitrile groups provide sufficient polarity for retention, while the cycloheptane ring imparts hydrophobicity. A UV detector is commonly used; however, the compound's simple structure lacks a strong chromophore, which may necessitate detection at low wavelengths (e.g., 200-210 nm) where sensitivity is lower and baseline noise can be higher. For trace-level impurity analysis where sensitivity is paramount, coupling HPLC with a mass spectrometer (LC-MS) is the superior choice.[9]

  • Trustworthiness: Method validation according to International Council for Harmonisation (ICH) guidelines is essential.[6][10] This involves demonstrating specificity, linearity, accuracy, precision, and robustness to ensure the data is reliable and reproducible.[5][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds.[3] Its primary role in this context is to detect and quantify residual starting materials (e.g., cycloheptanone) and residual solvents used in the synthesis, which are common process-related impurities.[3][9]

  • Expertise & Causality: Direct injection of cyanohydrins into a hot GC inlet can cause thermal decomposition.[1][5][7] Therefore, a critical experimental choice is whether to use a lower inlet temperature or to perform derivatization. Silylation, for instance with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the thermally labile hydroxyl group into a more stable trimethylsilyl ether, increasing volatility and preventing on-column degradation.[12] This step is crucial for obtaining accurate quantification. The mass spectrometer provides definitive identification of impurities based on their mass fragmentation patterns.

  • Trustworthiness: The method's specificity is very high due to the combination of chromatographic separation and mass spectral identification. Validation must confirm that the derivatization reaction is consistent and does not introduce artifacts.

Quantitative NMR (qNMR) Spectroscopy

qNMR has emerged as a powerful primary method for determining the absolute purity (assay) of organic compounds without the need for a specific reference standard of the analyte.[7][13][14] It relies on the principle that the signal integral in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13][15]

  • Expertise & Causality: For qNMR, a certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals is chosen. The purity of 1-(hydroxymethyl)cycloheptane-1-carbonitrile is calculated by comparing the integral of one of its well-resolved proton signals to the integral of a known signal from the internal standard.[16] This technique is non-destructive and provides structural information, making it excellent for both identification and quantification in a single experiment.[7][14]

  • Trustworthiness: The accuracy of qNMR is directly linked to the precision of weighing the sample and the certified internal standard, making the use of a microbalance advisable.[13][16] Optimizing NMR acquisition parameters, such as the relaxation delay (D1), is critical to ensure full relaxation of all protons being quantified, which is a prerequisite for accurate integration.[15]

Workflow for Comprehensive Purity Assessment

A robust strategy integrates multiple techniques to build a complete picture of the sample's purity.

Caption: Integrated workflow for purity assessment.

Quantitative Data Comparison

The following table summarizes the performance of each technique for the purity assessment of 1-(hydroxymethyl)cycloheptane-1-carbonitrile.

Parameter HPLC-UV GC-MS (with Derivatization) Quantitative NMR (qNMR)
Primary Target Non-volatile impurities, starting materials, degradation products.Volatile impurities, residual solvents, starting materials.Absolute purity (assay) of the main component.
Specificity Good to Excellent. Dependent on chromatographic resolution.Excellent. Combination of retention time and mass spectrum.Excellent. Based on unique chemical shifts.
Sensitivity (LOD/LOQ) Moderate (µg/mL range). Limited by weak chromophore.High (ng/mL to pg/mL range).Low (mg/mL range). Not suitable for trace analysis.
Precision (%RSD) Typically < 2% for validated methods.[5]Typically < 5% for validated methods.Typically < 1% for optimized methods.[15]
Key Advantage Robust and widely applicable for related substances.[9]Superior for volatile analytes and definitive identification.[3]Provides absolute purity without a specific analyte standard.[13]
Main Limitation Lower sensitivity for compounds without a strong chromophore.Potential for thermal degradation if not derivatized.Lower sensitivity compared to chromatographic methods.

Detailed Experimental Protocols

These protocols are designed to be self-validating by incorporating system suitability checks and referencing established analytical principles.

Protocol 1: Purity by Reversed-Phase HPLC-UV

1. Objective: To quantify impurities related to 1-(hydroxymethyl)cycloheptane-1-carbonitrile.

2. Materials:

  • HPLC system with UV Detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for pH control)

  • Sample of 1-(hydroxymethyl)cycloheptane-1-carbonitrile

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (A moderately low temperature is chosen to minimize on-column degradation potential).

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture.

  • Sample Preparation: Prepare the analysis sample at the same concentration as the standard.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution.

  • Calculation: Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Protocol 2: Volatile Impurities by GC-MS with Silylation

1. Objective: To identify and quantify volatile impurities, particularly residual cycloheptanone.

2. Materials:

  • GC-MS system with a split/splitless inlet

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine or Acetonitrile (reaction solvent)

  • Sample of 1-(hydroxymethyl)cycloheptane-1-carbonitrile

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min. (This program allows for separation of volatile solvents from the derivatized analyte).

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Scan Range: 40-450 amu

4. Procedure:

  • Sample and Standard Preparation: Accurately weigh ~5 mg of the sample (or standard) into a vial. Add 500 µL of pyridine and 100 µL of MSTFA.[12]

  • Derivatization: Cap the vial and heat at 60 °C for 30 minutes.[12] This ensures complete conversion of the hydroxyl group to its silyl ether.

  • Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS.

  • Identification: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify against a calibrated standard of cycloheptanone.

Protocol 3: Absolute Purity by Quantitative NMR (qNMR)

1. Objective: To determine the absolute mass fraction (purity) of 1-(hydroxymethyl)cycloheptane-1-carbonitrile.

2. Materials:

  • NMR Spectrometer (≥400 MHz)

  • High-precision 5 mm NMR tubes

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Microbalance

3. NMR Acquisition Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (D1): 30-60 seconds (This long delay is critical and should be at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate quantification).[15]

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

4. Procedure:

  • Sample Preparation: Accurately weigh ~15 mg of the sample and ~10 mg of the certified internal standard into the same vial using a microbalance.[13][16]

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.

  • Analysis: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum using the optimized parameters.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

  • Calculation: Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integral, and the known purity of the internal standard.

Comparative Sample Preparation Workflow

SamplePrep cluster_0 HPLC Analysis cluster_1 GC-MS Analysis cluster_2 qNMR Analysis a1 Weigh Sample a2 Dissolve in Mobile Phase a1->a2 a3 Inject into HPLC a2->a3 b1 Weigh Sample b2 Add Solvent & Derivatizing Agent (MSTFA) b1->b2 b3 Heat (60°C, 30 min) b2->b3 b4 Inject into GC-MS b3->b4 c1 Weigh Sample & Internal Standard c2 Dissolve in Deuterated Solvent c1->c2 c3 Transfer to NMR Tube c2->c3

Caption: Comparative workflows for sample preparation.

Conclusion

The purity assessment of 1-(hydroxymethyl)cycloheptane-1-carbonitrile demands a scientifically rigorous and multi-technique approach. No single method can provide a complete purity profile.

  • qNMR serves as the primary tool for establishing an accurate, absolute purity value (assay).

  • HPLC is the definitive method for profiling non-volatile related substances and degradation products.

  • GC-MS is essential for controlling volatile impurities and residual solvents, which are critical process parameters.

By integrating these three validated methodologies, researchers and drug development professionals can build a comprehensive and trustworthy data package. This ensures the quality of the intermediate, mitigates risks in downstream processes, and satisfies the stringent requirements of regulatory bodies, ultimately contributing to the development of safe and effective medicines.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. Available from: [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available from: [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available from: [Link]

  • Jin, C., et al. (2021). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 26, 129-138. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Available from: [Link]

  • Pharmatutor. (2025). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Available from: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Efor Group. Validation of analytical procedures according to the ICH guidelines. Available from: [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available from: [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available from: [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • Bernal-Vicente, A., et al. (2023). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. STAR Protocols. Available from: [Link]

  • Xiang, P., et al. (2016). Two Fatal Intoxications with Cyanohydrins. Journal of Forensic Sciences, 61(S1), S283-S286. Available from: [Link]

Sources

Comparative DFT Studies of Cycloalkyl Cyanohydrins: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of the formation of cyanohydrins from cycloalkanones (


 to 

) using Density Functional Theory (DFT). While experimental data has long established that ring size dictates equilibrium constants (

) through I-strain (Internal Strain) effects, modern DFT offers a predictive lens to quantify these thermodynamic landscapes and dissect stereoselective pathways.

Key Takeaway: The reactivity profile is non-linear. Cyclohexanone exhibits the highest stability for cyanohydrin formation due to the relief of torsional strain upon


 rehybridization. Conversely, cyclopentanone shows resistance due to increased eclipsing interactions in the product. This guide details the computational protocols (wB97X-D/6-311++G(d,p)) required to accurately model these transformations.

Computational Methodology (The Protocol)

To achieve results that correlate with experimental


 values, specific attention must be paid to the anionic nature of the nucleophile (

) and weak non-covalent interactions (dispersion).
Functional and Basis Set Selection
  • Functional: wB97X-D or M06-2X .

    • Reasoning: Standard B3LYP often fails to accurately describe the dispersive forces in the transition states of sterically crowded rings. wB97X-D includes long-range dispersion corrections essential for accurate barrier heights.

  • Basis Set: 6-311++G(d,p) .[1][2][3]

    • Reasoning: The "++" (diffuse functions) are non-negotiable when modeling anions like cyanide (

      
      ) or the alkoxide intermediate. Without them, the electron density of the anion is artificially confined, leading to significant errors in energetic predictions.
      
Solvation Models
  • Model: SMD (Solvation Model based on Density) .

    • Solvent: Methanol (

      
      ) or Acetonitrile.
      
    • Reasoning: Cyanohydrin formation is often reversible and base-catalyzed in polar protic solvents. Gas-phase calculations will overestimate electrostatic attraction; implicit solvation is required to stabilize the charged intermediates.

Workflow Diagram

The following diagram outlines the logical flow for a comparative DFT study, from conformational search to free energy calculation.

DFT_Workflow Start Start: Cycloalkanone Structure ConfSearch Conformational Search (MMFF or PM6) Start->ConfSearch GeomOpt Geometry Optimization (wB97X-D/6-31G*) ConfSearch->GeomOpt Freq Frequency Calculation (Check for Imaginary Freqs) GeomOpt->Freq TS_Search Transition State Search (QST2/QST3) Freq->TS_Search Locate TS Energy Single Point Energy (6-311++G** + SMD) Freq->Energy Ground States IRC IRC Calculation (Validate Reaction Path) TS_Search->IRC IRC->Energy Data Calculate u0394G and K_eq Energy->Data

Figure 1: Standardized computational workflow for determining thermodynamic and kinetic parameters of cyanohydrin formation.

Comparative Analysis: Ring Size Effects

The core of this study compares the thermodynamics of adding


 across different ring sizes. The driving force is the change in I-Strain  (Internal Strain) as the carbon hybridization changes from 

(ketone) to

(cyanohydrin).
Thermodynamic Trends ( )
Ring SizeCompoundReactivity (Exp)DFT Predicted

(kcal/mol)
Mechanistic Driver (I-Strain)
C3 CyclopropanoneHigh-8.5 to -10.0Relief of extreme angle strain (60° is closer to

109° than

120°).
C4 CyclobutanoneModerate/High-4.0 to -6.0Relief of angle strain (

vs

).
C5 CyclopentanoneLow +1.0 to -1.0Unfavorable.

envelope is nearly strain-free.

introduces eclipsing (Pitzer strain).
C6 CyclohexanoneVery High -5.0 to -7.0Favorable.

chair has eclipsing interactions.

chair is perfectly staggered.
C7+ CycloheptanoneLow/ModeratevariesTransannular strain often disfavors addition.

Note:


 values are representative estimates based on wB97X-D/6-311++G(d,p) levels in polar solvent. Negative values indicate exergonic formation.
Stereoselectivity in Cyclohexanones

For substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone), DFT is critical for predicting the ratio of axial vs. equatorial nitrile attack.

  • Equatorial Attack: Leads to the axial alcohol. Often kinetically favored in unhindered ketones.

  • Axial Attack: Leads to the equatorial alcohol.

  • DFT Insight: Transition state analysis reveals that torsional strain (eclipsing with adjacent axial hydrogens) often penalizes the axial attack trajectory, a nuance captured well by the M06-2X functional.

Reaction Pathway & Mechanism[1][2][3][4][5][6][7][8][9][10]

The reaction proceeds via a nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation. The rate-determining step (RDS) is typically the initial C-C bond formation.

Reaction_Profile Reactant Reactants (Ketone + HCN) TS Transition State (Tetrahedral Character) Reactant->TS u0394Gu2021 Int Intermediate (Alkoxide) TS->Int Product Product (Cyanohydrin) Int->Product Protonation

Figure 2: Reaction coordinate profile. The barrier height (


) dictates the kinetics, while the relative stability of Reactant vs. Product determines 

.

Experimental Validation Protocols

To ensure the trustworthiness of the DFT data, it must be validated against experimental benchmarks.

Equilibrium Constant Determination (NMR)

Objective: Measure


.
  • Solvent System: Use

    
     or 
    
    
    
    buffered to pH 7-8 (phosphate buffer) to catalyze the equilibration.
  • Standard: Use an internal standard (e.g., dioxane) for integration.

  • Procedure:

    • Mix 0.1 M Cycloalkanone with 0.1-0.5 M KCN/HCN source.

    • Monitor

      
       NMR. The carbonyl carbon (~210 ppm) will decrease, and the cyanohydrin quaternary carbon (~70 ppm) will appear.
      
    • Calculate ratios at equilibrium (typically 1-2 hours).

  • Correlation: Plot Experimental

    
     vs. DFT calculated 
    
    
    
    . A slope of 1 indicates excellent predictive accuracy.

References

  • Lapworth, A. (1903). "Reactions involving the addition of hydrogen cyanide to carbonyl compounds."[2][3][4][5][6][7][8] Journal of the Chemical Society, Transactions. Link

  • Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Link

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. Link

  • Chai, J.-D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension." Journal of Physical Chemistry B. Link

  • Sammis, G. M., & Jacobsen, E. N. (2003).[9] "Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to

    
    -Unsaturated Imides." Journal of the American Chemical Society. Link
    

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.